2-Bromo-1H-benzo[d]imidazol-6-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H6BrN3 |
|---|---|
Molecular Weight |
212.05 g/mol |
IUPAC Name |
2-bromo-3H-benzimidazol-5-amine |
InChI |
InChI=1S/C7H6BrN3/c8-7-10-5-2-1-4(9)3-6(5)11-7/h1-3H,9H2,(H,10,11) |
InChI Key |
REYFQRYDSPLISL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N)NC(=N2)Br |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 2-Bromo-1H-benzo[d]imidazol-6-amine: Properties, Synthesis, and Therapeutic Potential
This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of 2-Bromo-1H-benzo[d]imidazol-6-amine, a substituted benzimidazole of significant interest to the drug discovery and medicinal chemistry sectors. Given the limited publicly available data for this specific molecule, this guide will also draw upon the well-characterized properties of its close structural analog, 2-Bromo-1H-benzimidazole, to provide a robust predictive framework for researchers, scientists, and drug development professionals.
Introduction: The Benzimidazole Scaffold as a Privileged Structure in Medicinal Chemistry
The benzimidazole nucleus, formed by the fusion of a benzene and an imidazole ring, is considered a "privileged" scaffold in drug discovery.[1][2] This versatile heterocyclic framework is a key structural component in a wide array of pharmacologically active compounds, demonstrating a broad spectrum of biological activities including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[3][4] The strategic placement of various substituents on the benzimidazole core allows for the fine-tuning of its physicochemical properties and biological targets, making it a cornerstone for the development of novel therapeutics.[5]
2-Bromo-1H-benzo[d]imidazol-6-amine: Structure and Known Information
2-Bromo-1H-benzo[d]imidazol-6-amine is a halogenated and aminated derivative of the core benzimidazole structure. The presence of a bromine atom at the 2-position offers a reactive site for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of more complex molecules. The amino group at the 6-position can influence the molecule's polarity, solubility, and potential for hydrogen bonding with biological targets.
Chemical Structure:
While detailed experimental data for 2-Bromo-1H-benzo[d]imidazol-6-amine is not extensively reported in peer-reviewed literature, its existence is confirmed through its CAS number and availability from various chemical suppliers.[3][7] Researchers interested in this compound can utilize this information for procurement and initial screening studies.
Physicochemical Profile: Insights from the Analog 2-Bromo-1H-benzimidazole
Due to the scarcity of specific data for the title compound, we present the well-documented physicochemical properties of its close analog, 2-Bromo-1H-benzimidazole (CAS: 54624-57-6), to serve as a valuable reference point.[8][9]
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₅BrN₂ | [8][9] |
| Molecular Weight | 197.03 g/mol | [8][9] |
| Appearance | White to off-white solid | [9] |
| Melting Point | 191-196 °C | [10] |
| Boiling Point | 346.0 ± 25.0 °C (Predicted) | [9] |
| Density | 1.770 ± 0.06 g/cm³ (Predicted) | [9] |
| Solubility | Insoluble in water; Soluble in DMSO, Methanol | [9] |
| pKa | 9.81 ± 0.10 (Predicted) | [9] |
Synthesis and Experimental Protocols
The synthesis of benzimidazole derivatives is a well-established area of organic chemistry. A common and effective method involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivatives.[11] For the synthesis of 2-Bromo-1H-benzo[d]imidazol-6-amine, a plausible two-step synthetic route is proposed, starting from 1,2,4-triaminobenzene.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for 2-Bromo-1H-benzo[d]imidazol-6-amine.
Step-by-Step Experimental Protocol (Hypothetical)
This protocol is a generalized method and would require optimization for the specific synthesis of 2-Bromo-1H-benzo[d]imidazol-6-amine.
Step 1: Synthesis of 1H-Benzo[d]imidazol-6-amine (Intermediate)
-
Rationale: The initial step focuses on the formation of the benzimidazole ring through the condensation of 1,2,4-triaminobenzene with formic acid. Formic acid serves as a one-carbon source for the C2 position of the imidazole ring.
-
Materials:
-
1,2,4-Triaminobenzene dihydrochloride
-
Formic acid
-
Dimethylformamide (DMF)
-
Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve 1,2,4-triaminobenzene dihydrochloride in dimethylformamide.
-
Add formic acid to the solution.
-
Reflux the reaction mixture at 90-100°C, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture and dilute with water.
-
Neutralize the residual acid with a saturated sodium bicarbonate solution until the product precipitates.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine solution and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude 1H-Benzo[d]imidazol-6-amine.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Synthesis of 2-Bromo-1H-benzo[d]imidazol-6-amine
-
Rationale: This step involves the selective electrophilic bromination at the C2 position of the benzimidazole ring. N-Bromosuccinimide (NBS) is a common and effective brominating agent for such transformations.
-
Materials:
-
1H-Benzo[d]imidazol-6-amine (from Step 1)
-
N-Bromosuccinimide (NBS)
-
Acetic acid or a suitable chlorinated solvent
-
-
Procedure:
-
Dissolve 1H-Benzo[d]imidazol-6-amine in acetic acid.
-
Slowly add N-bromosuccinimide (NBS) in portions to the solution while stirring at ambient temperature.
-
Continue stirring and monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, pour the reaction mixture into ice-water to precipitate the crude product.
-
Filter the precipitate, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-Bromo-1H-benzo[d]imidazol-6-amine.
-
Potential Applications in Drug Development
Benzimidazole derivatives have been extensively investigated for their therapeutic potential across various disease areas. The structural features of 2-Bromo-1H-benzo[d]imidazol-6-amine suggest it could be a valuable scaffold for the development of novel therapeutic agents.
Anticancer Activity
Many benzimidazole-containing compounds have demonstrated potent anticancer activity through various mechanisms, including the inhibition of topoisomerase I, a key enzyme in DNA replication.[11] The planar benzimidazole ring can intercalate with DNA, while substituents can further enhance binding affinity and specificity.
Caption: Representative signaling pathway illustrating the potential anticancer mechanism of benzimidazole derivatives via Topoisomerase I inhibition.
Antimicrobial and Antiviral Activity
The benzimidazole scaffold is also a common feature in antimicrobial and antiviral drugs.[12] These compounds can interfere with essential cellular processes in pathogens, such as nucleic acid synthesis or enzyme function. The specific substitutions on 2-Bromo-1H-benzo[d]imidazol-6-amine could confer selective activity against various microbial strains.
Safety and Handling
Based on the safety data for the analog 2-Bromo-1H-benzimidazole, the following precautions should be observed when handling 2-Bromo-1H-benzo[d]imidazol-6-amine:
-
Hazard Statements: May be harmful if swallowed, cause skin irritation, cause serious eye damage, and may cause respiratory irritation.[10]
-
Precautionary Statements:
-
Wear protective gloves, protective clothing, and eye/face protection.
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Use only outdoors or in a well-ventilated area.
-
In case of contact with eyes, rinse cautiously with water for several minutes.
-
If skin irritation occurs, get medical advice/attention.
-
Store in a well-ventilated place. Keep container tightly closed.
-
Conclusion
2-Bromo-1H-benzo[d]imidazol-6-amine represents a promising chemical entity for further investigation in the field of medicinal chemistry. While specific experimental data remains limited, the foundational knowledge of the benzimidazole scaffold and its derivatives provides a strong basis for its potential as a versatile building block in the synthesis of novel therapeutic agents. The synthetic routes and predictive properties outlined in this guide are intended to facilitate future research and development efforts targeting this and related compounds.
References
Sources
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- 3. 5-BROMO-1H-BENZIMIDAZOLE-2-AMINE | 791595-74-9 [chemicalbook.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CAS 791595-74-9: 6-bromo-1H-benzimidazol-2-amine [cymitquimica.com]
- 7. 6-bromo-1H-benzimidazol-2-amine 95% | CAS: 791595-74-9 | AChemBlock [achemblock.com]
- 8. 2-Bromo-1H-benzimidazole 97 54624-57-6 [sigmaaldrich.com]
- 9. 2-BROMO-1H-BENZIMIDAZOLE CAS#: 54624-57-6 [m.chemicalbook.com]
- 10. 2-Bromo-1H-benzimidazole 97 54624-57-6 [sigmaaldrich.com]
- 11. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Bromo-6-aminobenzimidazole: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active compounds.[1][2] Its resemblance to endogenous purine nucleotides allows for interaction with a wide array of biological targets, leading to a broad spectrum of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.[3][4] This guide focuses on a specific, yet underexplored, derivative: 2-Bromo-6-aminobenzimidazole. The strategic placement of a bromine atom at the 2-position and an amino group at the 6-position offers a unique combination of functionalities for further chemical modification and targeted biological activity.
This document provides a comprehensive overview of 2-Bromo-6-aminobenzimidazole, including its chemical identity, a plausible synthetic pathway, and its potential applications in drug discovery, grounded in the extensive literature on substituted benzimidazoles.
Core Compound Identification
-
Chemical Name: 2-Bromo-1H-benzo[d]imidazol-6-amine
-
CAS Number: 1804054-15-6 (for the free base)
-
Molecular Formula: C₇H₆BrN₃
-
Molecular Weight: 212.05 g/mol
A related hydrochloride salt, 2-Bromo-1H-benzo[d]imidazol-6-amine hydrochloride, is also documented with the following identifiers:
For the purpose of this guide, we will focus on the free base, 2-Bromo-6-aminobenzimidazole.
Quantitative Data Summary
Due to the limited availability of specific experimental data for 2-Bromo-6-aminobenzimidazole, the following table includes data for closely related and well-characterized benzimidazole derivatives to provide a predictive framework for its physicochemical properties.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 2-Bromobenzimidazole | 54624-57-6 | C₇H₅BrN₂ | 197.03[6] | 191-196[6] |
| 6-Aminobenzimidazole | 934-22-5 | C₇H₇N₃ | 133.15 | 157-161 |
| 2-Amino-6-bromobenzimidazole | 791595-74-9 | C₇H₆BrN₃ | 212.05 | Not available |
Synthetic Protocol: A Plausible Pathway
While a specific, validated experimental protocol for the synthesis of 2-Bromo-6-aminobenzimidazole is not extensively detailed in the available literature, a plausible synthetic route can be constructed based on well-established methods for the synthesis of substituted benzimidazoles.[7][8][9] The proposed synthesis involves a multi-step process starting from a commercially available substituted o-phenylenediamine.
Proposed Synthetic Workflow
Caption: A proposed two-step synthetic workflow for 2-Bromo-6-aminobenzimidazole.
Step-by-Step Methodology
Step 1: Synthesis of 2-Bromo-6-nitro-1H-benzimidazole (Intermediate)
This initial step involves the formation of the benzimidazole ring and the introduction of the bromine atom at the 2-position. A common method for benzimidazole synthesis is the condensation of an o-phenylenediamine with a one-carbon source.[8] For the synthesis of a 2-bromo substituted benzimidazole, a direct bromination of a pre-formed benzimidazole or the use of a brominated cyclizing agent can be employed.
-
Materials:
-
4-Nitro-1,2-phenylenediamine
-
N-Bromosuccinimide (NBS) or a similar brominating agent
-
A suitable solvent (e.g., acetic acid or a chlorinated solvent)[7]
-
-
Procedure:
-
Dissolve 4-nitro-1,2-phenylenediamine in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Slowly add the brominating agent (e.g., NBS) portion-wise to the solution while maintaining the temperature at ambient conditions.
-
Stir the reaction mixture and monitor its progress using thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is worked up. This may involve quenching the reaction with water and extracting the product with a suitable organic solvent.
-
The crude product is then purified, typically by column chromatography on silica gel or by recrystallization.
-
Step 2: Reduction of the Nitro Group to an Amino Group
The final step is the reduction of the nitro group on the benzimidazole ring to the desired amino group.
-
Materials:
-
2-Bromo-6-nitro-1H-benzimidazole (from Step 1)
-
A reducing agent (e.g., tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) or catalytic hydrogenation with H₂/Pd-C)
-
-
Procedure (using SnCl₂/HCl):
-
Suspend 2-Bromo-6-nitro-1H-benzimidazole in ethanol or a similar solvent.
-
Add a solution of SnCl₂ in concentrated HCl to the suspension.
-
Heat the reaction mixture at reflux and monitor by TLC until the reduction is complete.
-
After cooling, neutralize the reaction mixture with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to precipitate the product.
-
Filter the precipitate, wash with water, and dry to obtain the crude 2-Bromo-6-aminobenzimidazole.
-
The crude product can be further purified by recrystallization from a suitable solvent.
-
Applications in Drug Discovery and Development
The benzimidazole scaffold is a privileged structure in medicinal chemistry due to its wide range of biological activities.[2][3] The introduction of bromo and amino substituents on the benzimidazole ring can significantly influence its pharmacological profile.
Potential Therapeutic Areas
-
Anticancer Activity: Numerous substituted benzimidazole derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of key enzymes like protein kinases and tubulin polymerization.[4] The bromo and amino groups on 2-Bromo-6-aminobenzimidazole can serve as handles for the synthesis of a library of compounds to be screened for anticancer efficacy.
-
Antimicrobial and Antiviral Activity: Benzimidazole derivatives have a long history of use as antimicrobial and antiviral agents.[1] The 2-amino- and 2-bromo-benzimidazole moieties have been incorporated into compounds with significant activity against various pathogens. For instance, certain 2-aminobenzimidazoles have shown promise as antimalarial agents.
-
Anti-inflammatory Activity: Substituted benzimidazoles have also been investigated for their anti-inflammatory properties, often targeting enzymes like cyclooxygenase (COX).[10]
Signaling Pathway and Target Interaction
The specific biological targets of 2-Bromo-6-aminobenzimidazole are yet to be elucidated. However, based on the activities of related compounds, it could potentially interact with a variety of signaling pathways crucial for cell proliferation, inflammation, and microbial survival. The amino group can act as a hydrogen bond donor, while the bromine atom can participate in halogen bonding, both of which can contribute to target binding affinity and selectivity.
Caption: A diagram illustrating the potential biological targets and therapeutic outcomes of 2-Bromo-6-aminobenzimidazole.
Conclusion
2-Bromo-6-aminobenzimidazole is a promising, yet underexplored, heterocyclic compound with significant potential in drug discovery and development. Its unique substitution pattern provides a versatile platform for the synthesis of novel therapeutic agents. While specific experimental data for this compound is limited, this guide provides a solid foundation for researchers by outlining its key identifiers, proposing a viable synthetic route, and highlighting its potential pharmacological applications based on the well-established importance of the benzimidazole scaffold. Further investigation into the synthesis and biological evaluation of 2-Bromo-6-aminobenzimidazole and its derivatives is warranted to unlock its full therapeutic potential.
References
-
A comprehensive review on 2-substituted benzimidazole derivatives and its biological importance. SRR Publications. (2023). [Link]
-
Benzimidazoles: A biologically active compounds. Arabian Journal of Chemistry. (2012). [Link]
-
Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization. Current Trends in Pharmacy and Pharmaceutical Chemistry. (n.d.). [Link]
-
A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. MDPI. (2023). [Link]
-
Synthesis and biological profile of substituted benzimidazoles. PMC - PubMed Central. (2018). [Link]
-
Benzimidazole synthesis. Organic Chemistry Portal. (n.d.). [Link]
-
Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition. PMC. (2021). [Link]
-
Biological Activities of Substituted Benzimidazole Derivatives. Journal of Drug Discovery and Development. (2018). [Link]
-
SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. CORE. (n.d.). [Link]
-
N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. MDPI. (2021). [Link]
-
Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. PMC. (n.d.). [Link]
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Technical Guide: Tautomerism and Regiochemistry of 5-Amino- vs. 6-Amino-2-Bromobenzimidazole
Executive Summary
This technical guide addresses the structural dynamics, synthesis, and characterization of 5-amino-2-bromobenzimidazole and its tautomer 6-amino-2-bromobenzimidazole . For researchers in medicinal chemistry, distinguishing between these two forms is critical because the specific tautomeric state dictates hydrogen-bond donor/acceptor profiles in protein binding pockets. Furthermore, upon N-alkylation, the tautomeric equilibrium collapses into distinct regioisomers (1,5- vs. 1,6-), drastically altering structure-activity relationships (SAR).
This guide provides a theoretical framework for predicting tautomeric preference, a validated synthetic protocol for the parent scaffold, and analytical workflows (VT-NMR) to characterize the equilibrium.
Part 1: Theoretical Framework & Electronic Effects
The Tautomeric Equilibrium
Benzimidazoles possessing a free
-
Tautomer A (5-amino): The amino group is meta to the protonated nitrogen (
). -
Tautomer B (6-amino): The amino group is para to the protonated nitrogen (
).
While often drawn arbitrarily as the 5-isomer, the population ratio (
Electronic Push-Pull Mechanisms
The equilibrium is dictated by the acidity of the
-
The 5-Amino Group (EDG): The amino group is a strong Electron Donating Group (EDG) via resonance. Resonance stabilization is generally more effective when the EDG is conjugated to the imine (
) rather than the amine ( ). This typically favors the 6-amino tautomer (where the substituent is para to the protonated nitrogen) in the gas phase, though solvation effects in polar media (DMSO, MeOH) can shift this preference significantly toward the 5-amino form to align dipole moments. -
The 2-Bromo Group (EWG): The bromine at position 2 is electron-withdrawing by induction (
). This increases the acidity of the proton ( vs for unsubstituted benzimidazole), accelerating the rate of proton exchange. This makes NMR characterization at room temperature difficult due to signal coalescence.
Visualization of the Equilibrium
The following diagram illustrates the proton shift and the resonance contributors.
Figure 1: Annular tautomerism between 5-amino and 6-amino forms. The equilibrium constant
Part 2: Experimental Protocols
Synthesis of 2-Bromo-5(6)-aminobenzimidazole
Direct bromination of 5-aminobenzimidazole is non-selective. The preferred route is the cyclization of 4-nitro-1,2-phenylenediamine followed by selective reduction.
Safety Note: Cyanogen Bromide (BrCN) is highly toxic and volatile. Handle in a well-ventilated fume hood with appropriate PPE.
Step 1: Cyclization to 2-Bromo-5-nitrobenzimidazole
-
Reagents: 4-Nitro-1,2-phenylenediamine (10 mmol), Cyanogen Bromide (12 mmol), MeOH/H₂O (1:1).
-
Procedure:
-
Dissolve diamine in MeOH/H₂O.
-
Add BrCN portion-wise at 0°C.
-
Stir at room temperature for 12 hours.
-
Neutralize with NaHCO₃ to precipitate the product.
-
Filter and wash with cold water.
-
-
Yield: Typically 75-85%.
Step 2: Chemoselective Reduction (Nitro to Amino)
Critical: Avoid catalytic hydrogenation (
-
Reagents: 2-Bromo-5-nitrobenzimidazole (5 mmol), Iron powder (25 mmol), Acetic Acid (glacial), Ethanol.
-
Procedure:
-
Purification: Recrystallization from Ethanol/Water.
Analytical Characterization (Distinguishing Tautomers)
At room temperature, the
Protocol: Variable Temperature (VT) NMR
-
Solvent: Dissolve 10 mg of sample in THF-d8 or Acetone-d6 . (DMSO-d6 often promotes exchange via H-bonding, making coalescence temperature lower).
-
Setup: Acquire a standard spectrum at 298 K (
). -
Cooling: Lower temperature in 10 K increments down to 213 K (
). -
Observation:
-
At 298 K: Broad singlets for aromatic protons.
-
At < 230 K: Signals split into two distinct sets (major and minor tautomers).
-
-
Calculation: Integrate the distinct signals (e.g., the C4 proton) to determine the
(Ratio of Tautomer A : Tautomer B).
Part 3: Regioselective Alkylation (The "N-Alkylation Problem")
When analyzing biological data, it is vital to know which isomer interacts with the target. Alkylation "locks" the tautomer into a fixed regioisomer.
Reaction Logic
Alkylation of 5-amino-2-bromobenzimidazole with an alkyl halide (
-
1-Alkyl-5-amino-2-bromobenzimidazole (Derived from the 6-amino tautomer).
-
1-Alkyl-6-amino-2-bromobenzimidazole (Derived from the 5-amino tautomer).
Rule of Thumb: Sterics usually dominate. Alkylation prefers the nitrogen furthest from the bulky substituent. However, for the small amino group, electronic factors (lone pair repulsion) play a role.
Regioselectivity Table
| Factor | Condition | Favored Isomer |
| Sterics | Bulky | 1,6-isomer (Less steric clash with C5-amino) |
| Electronics | Basic conditions ( | 1,5-isomer and 1,6-isomer mixture ( |
| Specific Control | Acylation of Amino first | 1,6-isomer (Amide is bulkier, pushes alkylation to N1) |
Analytical Workflow for Regioisomers
To determine if you have the 1,5- or 1,6-isomer after alkylation:
-
NOESY NMR: Look for a cross-peak between the
protons and the aromatic proton at C7 (for 1,6-isomer) or C4 (for 1,5-isomer). -
X-Ray Crystallography: The definitive method for solid-state confirmation.
Part 4: Decision Tree for Researchers
Use this workflow to determine the correct analytical path for your specific derivative.
Figure 2: Analytical decision tree for characterizing tautomers and regioisomers.
References
-
Claramunt, R. M., et al. (2014). "An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism." Beilstein Journal of Organic Chemistry, 10, 1620–1629.[3]
- Elguero, J., et al. (2000). "Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry.
-
Reynard, G., et al. (2022).[4] "Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation." New Journal of Chemistry, 46, 21085-21091.[4] (Analogous mechanistic insight for azole alkylation).
-
BenchChem Application Note. "Characterization of Benzimidazole Derivatives Using ¹H NMR Spectroscopy."
-
Srivastava, et al. (2018).[5] "Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis...". Heliyon/PMC. (Discusses 5 vs 6 substitution patterns in HIV inhibitors).
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- 4. Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility Profile of 2-Bromo-1H-benzo[d]imidazol-6-amine in DMSO and Methanol
Abstract
This technical guide provides a comprehensive analysis of the solubility of 2-Bromo-1H-benzo[d]imidazol-6-amine, a substituted benzimidazole of interest to medicinal chemistry and materials science. Recognizing the critical role of solubility in drug discovery and development, this document details the predicted solubility of the target compound in two common laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. We delve into the underlying physicochemical principles governing these interactions, comparing the effects of a polar aprotic solvent (DMSO) versus a polar protic solvent (methanol). Furthermore, this guide presents a robust, step-by-step experimental protocol for the empirical determination of solubility using the gold-standard shake-flask method. This document is intended for researchers, scientists, and drug development professionals seeking a foundational understanding and practical methodology for assessing the solubility of novel benzimidazole derivatives.
Introduction to Benzimidazole Scaffolds and the Importance of Solubility
Benzimidazoles are a prominent class of heterocyclic compounds featuring a fused benzene and imidazole ring system. This scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active molecules with diverse therapeutic applications, including antimicrobial, anticancer, and antiviral properties.[1][2] The specific compound, 2-Bromo-1H-benzo[d]imidazol-6-amine, incorporates three key functional groups that dictate its chemical behavior: the benzimidazole core, a bromine substituent at the 2-position, and an amine group at the 6-position. The bromine atom serves as a valuable synthetic handle for further chemical modifications, while the amino group can participate in crucial hydrogen bonding interactions with biological targets.[2][3]
In the early stages of drug discovery, solubility is a paramount physicochemical property that profoundly influences a compound's entire ADME (absorption, distribution, metabolism, and excretion) profile.[4] Poor aqueous solubility is a leading cause of low bioavailability for orally administered drugs, making early and accurate solubility assessment in relevant solvent systems essential for advancing a candidate compound.[4] Dimethyl sulfoxide (DMSO) and methanol are ubiquitous solvents in this process. DMSO is a powerful polar aprotic solvent, prized for its ability to dissolve a vast range of both polar and nonpolar compounds, making it a standard for high-throughput screening and compound storage.[5][6][7] Methanol, a simple polar protic solvent, is widely used in organic synthesis, purification, and as a component in analytical techniques like HPLC.[8][9][10] Understanding a compound's behavior in both provides critical insights for formulation, assay development, and synthetic strategy.
Physicochemical Profile and Solubility Predictions
While direct experimental data for 2-Bromo-1H-benzo[d]imidazol-6-amine is not extensively published, we can predict its solubility based on its structural features and data from closely related analogues.
Molecular Structure Analysis
The structure of 2-Bromo-1H-benzo[d]imidazol-6-amine possesses several features that govern its polarity and potential for intermolecular interactions:
-
Hydrogen Bond Donors: The amine (-NH₂) group and the imidazole N-H are strong hydrogen bond donors.
-
Hydrogen Bond Acceptors: The nitrogen atoms within the imidazole ring are hydrogen bond acceptors.
-
Polarity: The presence of nitrogen, bromine, and the overall aromatic system creates a polar molecule. The amino group, in particular, enhances its polarity compared to an unsubstituted benzimidazole.
Based on these features, the compound is expected to be soluble in polar solvents. The presence of multiple hydrogen bonding sites suggests a strong affinity for solvents capable of participating in such interactions.[3]
Comparative Data from Analogues
Data from structurally similar compounds provides a valuable reference point. For instance, the parent compound 2-Bromo-1H-benzimidazole is documented as being soluble in both DMSO and methanol, though it is insoluble in water.[1][2][11]
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Known Solubility |
| 2-Bromo-1H-benzimidazole | C₇H₅BrN₂ | 197.03 | Soluble in DMSO, Methanol; Insoluble in water.[2][11] |
| 6-Bromo-1H-benzimidazol-2-amine | C₇H₆BrN₃ | 212.05 | Predicted to be soluble in polar solvents.[3] |
| 2-Bromo-1H-benzo[d]imidazol-6-amine | C₇H₆BrN₃ | 212.05 | Predicted to be soluble in DMSO and Methanol |
The addition of the amine group at the 6-position in our target compound, compared to 2-Bromo-1H-benzimidazole, is expected to increase its polarity and enhance its ability to form hydrogen bonds, potentially improving its solubility in polar protic solvents like methanol.
The Role of Solvent Choice: DMSO vs. Methanol
Dimethyl Sulfoxide (DMSO)
DMSO is a polar aprotic solvent with a high dielectric constant.[6] Its exceptional solvent properties stem from its ability to accept hydrogen bonds and engage in strong dipole-dipole interactions.[6][12] It is an excellent choice for solubilizing a wide array of compounds for biological assays and is a staple in drug discovery libraries.[13] For 2-Bromo-1H-benzo[d]imidazol-6-amine, the primary interactions with DMSO would involve the sulfoxide oxygen of DMSO acting as a hydrogen bond acceptor for the N-H groups of the benzimidazole and the amine substituent.
Methanol (CH₃OH)
Methanol is a polar protic solvent, meaning it can both donate and accept hydrogen bonds.[8][9] This dual capability allows it to form extensive hydrogen-bonding networks.[14] When dissolving 2-Bromo-1H-benzo[d]imidazol-6-amine, methanol's hydroxyl group can act as a hydrogen bond donor to the imidazole nitrogens and as a hydrogen bond acceptor for the compound's N-H groups. This versatility often makes methanol an effective solvent for polar, functionalized molecules.[8][10]
Figure 1: Predicted intermolecular interactions between the solute and solvents.
Experimental Protocol: Solubility Determination via Shake-Flask Method
To move from prediction to empirical data, a rigorous and validated experimental protocol is required. The shake-flask method is the gold-standard for determining thermodynamic solubility due to its reliability, especially for sparingly soluble compounds.[15][16]
Principle
An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to allow the system to reach equilibrium. At equilibrium, the solution is saturated. The solid and liquid phases are then separated, and the concentration of the dissolved solute in the supernatant is quantified, typically by High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
Materials and Equipment
-
2-Bromo-1H-benzo[d]imidazol-6-amine (solid)
-
Dimethyl sulfoxide (DMSO), analytical grade or higher
-
Methanol, analytical grade or higher
-
Calibrated analytical balance
-
Glass vials with screw caps (e.g., 2 mL or 4 mL)
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Volumetric flasks and pipettes
-
HPLC system with a suitable column (e.g., C18) or a UV-Vis Spectrophotometer
Step-by-Step Workflow
-
Preparation of Stock Standard: Accurately weigh a small amount (e.g., 1 mg) of the compound and dissolve it in a known volume (e.g., 10 mL) of the chosen solvent to create a stock solution of known concentration. This will be used to generate a calibration curve.
-
Sample Preparation: Add an excess amount of solid 2-Bromo-1H-benzo[d]imidazol-6-amine to a pre-weighed vial. An amount sufficient to ensure a solid phase remains at equilibrium is critical (e.g., 2-5 mg). Record the exact weight.
-
Solvent Addition: Add a precise volume (e.g., 1 mL) of the test solvent (DMSO or methanol) to the vial.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker. Agitate the samples at a constant temperature (e.g., 25 °C) for 24 to 48 hours. A 24-hour period is often sufficient, but longer times may be needed to ensure equilibrium is reached.[16]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Then, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the remaining solid.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Crucially, do not disturb the solid pellet.
-
Filtration: Filter the collected supernatant through a 0.22 µm syringe filter into a clean analysis vial. This step removes any remaining microscopic particulates.
-
Dilution: If necessary, accurately dilute the filtered sample with the same solvent to bring its concentration within the linear range of the analytical calibration curve.
-
Quantification: Analyze the final sample using a pre-validated HPLC or UV-Vis method against a calibration curve prepared from the stock standard to determine the concentration.
-
Calculation: The solubility is reported as the measured concentration in units such as mg/mL or µg/mL.
Figure 2: Workflow for the Shake-Flask solubility determination method.
Data Presentation and Interpretation
Quantitative results should be recorded systematically. The following table provides a template for data logging.
| Parameter | DMSO | Methanol |
| Compound Weight (mg) | ||
| Solvent Volume (mL) | ||
| Equilibration Time (h) | ||
| Temperature (°C) | ||
| Measured Concentration (mg/mL) | ||
| Solubility Classification |
Solubility can be classified using standard pharmaceutical definitions. For example:
-
Very Soluble: > 1000 mg/mL
-
Freely Soluble: 100 - 1000 mg/mL
-
Soluble: 10 - 100 mg/mL
-
Sparingly Soluble: 1 - 10 mg/mL
-
Slightly Soluble: 0.1 - 1 mg/mL
-
Very Slightly Soluble: < 0.1 mg/mL
Safety and Handling
As a Senior Application Scientist, it is imperative to emphasize safety. Always consult the most current Safety Data Sheet (SDS) for any chemical before use.
-
General Precautions: Handle the compound in a well-ventilated area or a chemical fume hood.[18] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[19][20] Avoid creating dust.[20]
-
Solvent Hazards: Both DMSO and methanol are flammable. Keep away from ignition sources. Handle with appropriate care to avoid skin contact and inhalation.
Conclusion
Based on its molecular structure and comparative analysis with known analogues, 2-Bromo-1H-benzo[d]imidazol-6-amine is predicted to be soluble in both DMSO and methanol. The presence of multiple hydrogen bond donor and acceptor sites facilitates strong intermolecular interactions with these polar solvents. DMSO, as a potent polar aprotic solvent, and methanol, as a versatile polar protic solvent, are both well-suited for dissolving this compound. For definitive quantitative analysis, the shake-flask method detailed in this guide provides a reliable and scientifically rigorous protocol. The resulting data is crucial for guiding further research, including reaction optimization, formulation development, and the design of meaningful biological assays.
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Benzimidazole Scaffolds for Kinase Inhibitor Drug Discovery: An In-depth Technical Guide
Abstract
Protein kinases have emerged as a critical class of targets in modern oncology and beyond. Their deregulation is a hallmark of numerous diseases, making them a focal point for therapeutic intervention. Among the vast chemical space explored for kinase inhibition, the benzimidazole scaffold has distinguished itself as a "privileged" structure. This guide provides a comprehensive technical overview of the utilization of benzimidazole scaffolds in the discovery and design of potent and selective kinase inhibitors. We will delve into the fundamental rationale for its selection, explore key synthetic strategies, dissect the principles of structure-activity relationship (SAR) optimization, and review the clinical landscape of benzimidazole-based kinase inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals actively engaged in the pursuit of novel kinase-targeted therapies.
The Benzimidazole Scaffold: A Privileged Framework for Kinase Inhibition
The benzimidazole core, a bicyclic aromatic heterocycle, is a recurring motif in a multitude of biologically active compounds.[1] Its prominence in kinase inhibitor design can be attributed to several key features:
-
Structural Mimicry: The benzimidazole scaffold is a structural isostere of purine, the core of adenosine triphosphate (ATP).[2] This inherent similarity allows it to effectively compete with ATP for binding to the kinase active site, a primary mechanism of action for many inhibitors.[3][4]
-
Hydrogen Bonding Capabilities: The nitrogen atoms within the imidazole ring can act as both hydrogen bond donors and acceptors. This versatility enables the formation of crucial interactions with the hinge region of the kinase, a flexible loop that connects the N- and C-lobes of the enzyme and is essential for inhibitor binding.[3][4]
-
Synthetic Tractability: The benzimidazole scaffold is amenable to a wide range of chemical modifications at multiple positions (N1, C2, C5, and C6).[5][6] This synthetic accessibility allows for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.[7]
-
Proven Clinical Success: A number of FDA-approved drugs and clinical candidates incorporate the benzimidazole nucleus, validating its utility as a pharmacophore in oncology.[7][8][9] Examples include bendamustine, selumetinib, and abemaciclib.[7]
Synthetic Strategies for Benzimidazole Scaffolds
The construction of the benzimidazole core and its subsequent derivatization are critical steps in the drug discovery process. Several robust synthetic methodologies are commonly employed.
Phillips-Ladenburg Condensation: A Cornerstone of Benzimidazole Synthesis
The most prevalent method for synthesizing the benzimidazole core is the condensation of an o-phenylenediamine with a carboxylic acid or its derivative (e.g., aldehyde, ester, or nitrile) under acidic conditions.
Experimental Protocol: General Procedure for Phillips-Ladenburg Condensation
-
Reactant Preparation: Dissolve the o-phenylenediamine derivative (1 equivalent) in a suitable solvent such as ethanol, acetic acid, or a mixture thereof.
-
Addition of Carboxylic Acid: Add the carboxylic acid derivative (1.1-1.5 equivalents) to the solution.
-
Acid Catalysis: Introduce a catalytic amount of a strong acid (e.g., HCl, H₂SO₄) or a Lewis acid (e.g., FeCl₃).
-
Heating and Reaction Monitoring: Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture and neutralize it with a base (e.g., NaHCO₃, NaOH). Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with brine, dry it over anhydrous Na₂SO₄, and concentrate it under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Post-Synthetic Modifications
Once the benzimidazole core is formed, further modifications are often necessary to optimize its biological activity. Common strategies include:
-
N-Alkylation/Arylation: The N1 position of the benzimidazole ring can be readily functionalized using alkyl or aryl halides in the presence of a base.
-
C2-Functionalization: The C2 position is a key vector for exploring interactions with the solvent-exposed region of the kinase active site. This can be achieved through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) or by starting with a 2-mercaptobenzimidazole and performing subsequent S-alkylation.
-
C5/C6-Substitution: Modifications at the C5 and C6 positions of the benzene ring are crucial for modulating potency, selectivity, and physicochemical properties.[5][6] These are typically introduced by using appropriately substituted o-phenylenediamines as starting materials.
Mechanism of Action and Kinase Selectivity
The majority of benzimidazole-based kinase inhibitors are ATP-competitive, meaning they bind to the same site as the endogenous substrate, ATP.[3][4] The benzimidazole core often forms one or two hydrogen bonds with the hinge region of the kinase, anchoring the inhibitor in the active site.
Figure 1: A conceptual diagram illustrating the binding of a benzimidazole-based inhibitor to the kinase active site.
Achieving selectivity for a specific kinase among the more than 500 members of the human kinome is a major challenge in drug discovery. Selectivity is often achieved by exploiting unique structural features of the target kinase's active site. For example, substituents on the benzimidazole scaffold can be designed to interact with specific amino acid residues that are not conserved across other kinases.
Structure-Activity Relationship (SAR) Studies: A Guide to Optimization
SAR studies are the cornerstone of medicinal chemistry, providing a roadmap for optimizing the potency and selectivity of a lead compound. For benzimidazole-based kinase inhibitors, SAR exploration typically focuses on the N1, C2, C5, and C6 positions.[5][6]
Experimental Workflow: Iterative SAR Optimization
Figure 2: A workflow diagram illustrating the iterative process of structure-activity relationship (SAR) optimization for kinase inhibitors.
Key SAR Insights for Benzimidazole Scaffolds:
-
N1-Substitution: The substituent at the N1 position can influence the orientation of the benzimidazole core within the active site and can also be used to modulate physicochemical properties such as solubility.
-
C2-Substitution: This position is often a key determinant of potency and selectivity. Bulky or flexible substituents at C2 can extend into the solvent-exposed region of the active site, allowing for interactions with non-conserved residues.
-
C5/C6-Substitution: The electronic and steric properties of substituents at these positions can have a profound impact on the hydrogen bonding interactions with the hinge region.[10] Electron-withdrawing groups, for example, can increase the acidity of the N-H proton, leading to stronger hydrogen bonds.[10]
Table 1: Exemplary SAR Data for a Hypothetical Benzimidazole-Based Kinase Inhibitor Series
| Compound | R1 | R2 | R5 | R6 | Kinase X IC₅₀ (nM) |
| 1a | H | Phenyl | H | H | 500 |
| 1b | Methyl | Phenyl | H | H | 250 |
| 1c | H | 4-Fluorophenyl | H | H | 100 |
| 1d | H | Phenyl | Cl | H | 50 |
| 1e | H | Phenyl | H | NO₂ | 25 |
This table is for illustrative purposes only and does not represent actual experimental data.
Clinical Landscape of Benzimidazole-Based Kinase Inhibitors
The clinical success of benzimidazole-based kinase inhibitors underscores the value of this scaffold in drug discovery. Several have received FDA approval and are now standard-of-care treatments for various cancers.[8][9]
Table 2: Selected FDA-Approved Benzimidazole-Based Kinase Inhibitors
| Drug Name | Target Kinase(s) | Approved Indication(s) |
| Selumetinib | MEK1/2 | Neurofibromatosis type 1 (NF1) |
| Dovitinib | VEGFR, PDGFR, FGFR | Renal cell carcinoma (RCC) |
| Abemaciclib | CDK4/6 | Breast cancer |
This is not an exhaustive list.
Future Directions and Conclusion
The benzimidazole scaffold continues to be a fertile ground for the discovery of novel kinase inhibitors. Future efforts will likely focus on:
-
Targeting Novel Kinases: Expanding the application of benzimidazole scaffolds to inhibit less-explored kinases implicated in disease.
-
Developing Allosteric Inhibitors: Designing benzimidazole-based compounds that bind to sites other than the ATP pocket to achieve greater selectivity and overcome resistance.
-
Multi-Targeted Inhibitors: Creating inhibitors that can simultaneously modulate the activity of multiple kinases involved in a disease pathway.[3][4]
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- Hit-to-lead studies on benzimidazole inhibitors of ITK: discovery of a novel class of kinase inhibitors. (2007). Bioorganic & Medicinal Chemistry Letters, 17(13), 3660-3665.
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2-Bromo-1H-benzo[d]imidazol-6-amine pKa and ionization states
An In-Depth Technical Guide to the pKa and Ionization States of 2-Bromo-1H-benzo[d]imidazol-6-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of pKa in Drug Discovery
The acid dissociation constant (pKa) is a fundamental physicochemical parameter that dictates the ionization state of a molecule at a given pH.[1] For any compound intended for therapeutic use, its pKa value is of paramount importance, as it profoundly influences its absorption, distribution, metabolism, and excretion (ADME) properties.[1][2] An estimated 95% of drug molecules contain ionizable groups, making a thorough understanding of their pH-dependent behavior a cornerstone of rational drug design.[2]
Theoretical Framework: Predicting Ionization in Substituted Benzimidazoles
The ionization of 2-Bromo-1H-benzo[d]imidazol-6-amine is governed by the interplay of its core amphoteric benzimidazole ring and the electronic effects of its substituents.
Amphoteric Nature of the Benzimidazole Core
The benzimidazole ring system is amphoteric, meaning it can act as both an acid and a base.[5]
-
Basicity : The pyridine-like nitrogen atom (N3) possesses a lone pair of electrons that can accept a proton. The pKa of the conjugate acid of the parent benzimidazole is approximately 5.3 to 5.6.[5][6][7] Below this pH, the molecule will predominantly exist in its cationic (protonated) form.
-
Acidity : The pyrrole-like nitrogen atom (N1) bears a hydrogen that can be donated. This N-H group is weakly acidic, with a reported pKa value in the range of 12.8 to 14.5.[5][8] In highly alkaline conditions, the molecule can be deprotonated to form an anion.
Influence of Substituents on pKa
The electronic properties of the bromo and amino substituents modulate the acidity and basicity of the benzimidazole core.
-
6-Amino (-NH₂ Group) : The amino group is a powerful electron-donating group (EDG) through resonance. It increases the electron density of the aromatic system. This has two primary effects:
-
It enhances the basicity of the pyridine-like N3 atom, making it a stronger proton acceptor. Therefore, the pKa of the conjugate acid is expected to be higher than that of the parent benzimidazole.
-
It decreases the acidity of the N1-H proton by destabilizing the resulting anion. This means the pKa for the deprotonation event is expected to be higher (less acidic).
-
-
2-Bromo (-Br Group) : The bromine atom is an electron-withdrawing group (EWG) primarily through its inductive effect. It pulls electron density away from the ring system.
-
This reduces the electron density at the N3 nitrogen, making it a weaker proton acceptor. Consequently, the pKa of the conjugate acid is expected to be lower .
-
It increases the acidity of the N1-H proton by stabilizing the resulting anionic conjugate base. This leads to an expected lower pKa for the deprotonation event.
-
The net effect on the pKa values of 2-Bromo-1H-benzo[d]imidazol-6-amine will be a composite of these opposing electronic influences. The precise values can only be confirmed through empirical measurement or high-level computational modeling.
Predicted Ionization States of 2-Bromo-1H-benzo[d]imidazol-6-amine
Based on the theoretical framework, the molecule is expected to have at least two distinct pKa values and can exist in three primary ionization states depending on the ambient pH.
-
Cationic State (Low pH) : In strongly acidic conditions, the pyridine-like N3 atom will be protonated, resulting in a net positive charge.
-
Neutral State (Physiological pH) : Around physiological pH (7.4), the molecule is expected to be predominantly in its neutral form.
-
Anionic State (High pH) : In strongly basic conditions, the N1-H proton will be removed, resulting in a net negative charge.
The following diagram illustrates this pH-dependent equilibrium.
Caption: Predicted ionization states of 2-Bromo-1H-benzo[d]imidazol-6-amine.
Quantitative pKa Data of Analogous Compounds
To contextualize the predicted values, the table below summarizes the pKa data for closely related compounds.
| Compound Name | Structure | pKa (Conjugate Acid) | pKa (N-H Deprotonation) | Reference(s) |
| Benzimidazole | Imidazole fused to Benzene | ~5.56 | ~13.52 | [7] |
| 2-Bromo-1H-benzimidazole | Bromine at position 2 | Not specified | ~9.81 (Predicted) | [3][9] |
| 6-Aminobenzimidazole | Amine at position 6 | Not specified | Not specified | [10] |
Note: The predicted pKa of ~9.81 for 2-Bromo-1H-benzimidazole reflects the increased acidity of the N-H proton due to the electron-withdrawing bromine atom.[3][9] For the target molecule, the electron-donating amino group will counteract this effect.
Methodologies for pKa Determination
Accurate pKa determination requires robust and validated methodologies. Both experimental and computational approaches provide essential, complementary information for drug development professionals.
Experimental Protocols for Empirical pKa Measurement
Experimental methods provide the most trustworthy pKa values. The choice of method often depends on the compound's properties, such as solubility and chromophore presence.
1. Potentiometric Titration
This classic method directly measures pH changes in a solution as a titrant (acid or base) is added. It is highly accurate for compounds with sufficient solubility.[11][12]
Step-by-Step Protocol:
-
Preparation : Accurately weigh the compound and dissolve it in a suitable co-solvent system (e.g., methanol-water) if aqueous solubility is low.[11]
-
Calibration : Calibrate a high-precision pH meter using at least two standard buffer solutions.
-
Titration : Place the solution in a thermostatted vessel (e.g., at 25°C) and titrate with a standardized solution of HCl or NaOH in small, precise increments.
-
Data Acquisition : Record the pH value after each addition of titrant, allowing the reading to stabilize.
-
Analysis : Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point on the titration curve. For complex molecules, derivative plots (dpH/dV) are used to accurately identify the equivalence points.
2. UV-Vis Spectrophotometry
This method is ideal for compounds that possess a chromophore whose absorbance spectrum changes upon ionization. It is particularly useful for compounds with low solubility or when only small amounts of material are available.[1][13]
Step-by-Step Protocol:
-
Buffer Preparation : Prepare a series of buffer solutions with precisely known pH values, spanning the expected pKa range of the compound.
-
Stock Solution : Prepare a concentrated stock solution of the compound in a suitable solvent (e.g., DMSO, Methanol).[3]
-
Spectral Measurement : Add a small, constant aliquot of the stock solution to each buffer solution. Record the UV-Vis absorbance spectrum for each sample over a relevant wavelength range.
-
Data Analysis : Identify the wavelength(s) of maximum absorbance difference between the ionized and unionized species. Plot absorbance at this wavelength versus pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa.[1]
Caption: General workflow for spectrophotometric pKa determination.
3. Capillary Electrophoresis (CE)
CE separates molecules based on their electrophoretic mobility, which is dependent on their charge-to-size ratio. By measuring mobility across a range of pH values, the pKa can be determined with high precision.[14][15]
Causality Behind the Method: The effective charge of an ionizable molecule is a direct function of the solution's pH and the molecule's pKa. As the pH changes, the degree of ionization shifts, altering the molecule's migration time in the electric field. This relationship allows for the calculation of pKa by plotting electrophoretic mobility against pH.[14][15]
Computational Methods for In-Silico pKa Prediction
Computational tools are invaluable for high-throughput screening and for prioritizing compounds for synthesis and further testing.[2]
-
Quantum Mechanics (QM) : Methods like Density Functional Theory (DFT) can compute the free energy difference between the protonated and deprotonated states of a molecule.[16] Achieving high accuracy often requires sophisticated continuum solvation models (like PCM) or the inclusion of explicit solvent molecules to properly simulate the aqueous environment.[17][18][19]
-
Quantitative Structure-Activity Relationship (QSAR) and Fragment-Based Methods : These models use large databases of experimentally determined pKa values to derive relationships between molecular structure and acidity/basicity.[16][20] They are very fast but may be less accurate for novel chemical scaffolds not well-represented in the training data.[16]
-
Machine Learning (ML) : Modern ML and graph neural network models are being developed to predict pKa with increasing accuracy by learning complex relationships from large chemical datasets.[21]
The primary challenge for all computational methods is accurately modeling the complex effects of solvation and, for molecules like benzimidazoles, correctly handling the presence of multiple tautomeric forms.[17][18]
Conclusion
While direct experimental pKa values for 2-Bromo-1H-benzo[d]imidazol-6-amine are not currently published, a robust theoretical analysis provides a strong predictive foundation for its ionization behavior. The molecule is expected to be amphoteric, with a basic pKa for the protonation of the imidazole ring and an acidic pKa for the deprotonation of the N1-H group. The final values will be a balance of the electron-donating effects of the 6-amino group and the electron-withdrawing effects of the 2-bromo substituent.
For drug development professionals, an accurate determination of these pKa values is non-negotiable. This guide provides the necessary framework and detailed protocols for achieving this through established experimental techniques such as potentiometric titration and UV-Vis spectrophotometry, complemented by modern computational approaches. The rigorous application of these methodologies will enable the precise characterization of 2-Bromo-1H-benzo[d]imidazol-6-amine, facilitating its advancement in the drug discovery pipeline.
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- Unnamed author. (2021). N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO)
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The Tale of Two Scaffolds: A Senior Application Scientist's Guide to 2-Amino- and 2-Bromo-Benzimidazoles in Drug Discovery
Abstract
The benzimidazole core is a cornerstone of modern medicinal chemistry, lauded for its privileged structure and broad pharmacological versatility.[1] Within this esteemed family of heterocycles, the nature of the substituent at the 2-position profoundly dictates the scaffold's synthetic utility and biological destiny. This in-depth technical guide provides a comparative analysis of two pivotal building blocks: the electron-rich 2-amino-benzimidazole and the synthetically versatile 2-bromo-benzimidazole. We will dissect their fundamental chemical differences, explore their characteristic reactivities, and illuminate their divergent yet complementary roles in the landscape of drug development. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of these scaffolds in their quest for novel therapeutics.
The Benzimidazole Core: A Privileged Scaffold
The fusion of a benzene ring with an imidazole ring bestows upon the benzimidazole nucleus a unique set of properties. Its aromaticity, hydrogen bonding capabilities, and ability to interact with a myriad of biological targets have cemented its status as a "privileged scaffold" in drug discovery.[2] Derivatives of this core are found in a wide array of clinically significant drugs, including proton pump inhibitors, anthelmintics, and antihypertensives.[3][4] The strategic functionalization of the benzimidazole ring, particularly at the 2-position, is a key strategy for modulating its pharmacokinetic and pharmacodynamic properties.
The Electron-Rich Nucleophile: 2-Amino-benzimidazole
The 2-amino-benzimidazole scaffold is characterized by the presence of an electron-donating amino group at the 2-position. This seemingly simple substitution has profound implications for the molecule's electronic properties and reactivity.
Physicochemical Properties and Reactivity
The exocyclic amino group in 2-amino-benzimidazole is in conjugation with the imidazole ring, creating a cyclic guanidine-like structure.[5] This extended π-system results in a high degree of electron density within the heterocyclic core, rendering it a potent nucleophile. The pKa of 2-aminobenzimidazole is approximately 7.5, indicating its basic nature.[6]
This inherent nucleophilicity dictates its characteristic reactions, which primarily involve the amino group and the nitrogen atoms of the imidazole ring. These include:
-
Acylation and Aroylation: The amino group readily reacts with acyl and aroyl chlorides to form the corresponding amides. This is a common strategy for introducing diverse side chains and modulating the scaffold's properties.[5]
-
Alkylation: The nitrogen atoms of the imidazole ring can be alkylated, although regioselectivity can be a challenge.[7]
-
Reactions with Carbonyl Compounds: 2-Amino-benzimidazole can condense with aldehydes and ketones to form Schiff bases, which can serve as intermediates for further synthetic transformations.
-
Cyclization Reactions: The bifunctional nature of 2-amino-benzimidazole makes it an excellent precursor for the synthesis of fused heterocyclic systems, such as pyrimido[1,2-a]benzimidazoles.[5]
Synthesis of 2-Amino-benzimidazole
A common and industrially scalable method for the synthesis of 2-amino-benzimidazole involves the reaction of o-phenylenediamine with cyanamide.[5] Another prevalent method is the cyclodesulfurization of N-(o-aminophenyl) thiourea, often mediated by reagents like mercuric oxide.[2]
Figure 1: A simplified schematic for the synthesis of 2-amino-benzimidazole.
Role in Medicinal Chemistry
The 2-amino-benzimidazole scaffold is a recurring motif in a multitude of biologically active compounds. Its ability to act as a hydrogen bond donor and acceptor, coupled with its rigid, planar structure, allows for effective binding to various enzymatic targets.
A prime example of its therapeutic importance is in the development of anthelmintic drugs. The broad-spectrum anthelmintics albendazole and mebendazole both feature a methyl carbamate group attached to the 2-amino position of the benzimidazole core.[8][9] These drugs function by inhibiting the polymerization of tubulin in parasitic worms. The synthesis of albendazole often involves the reaction of a substituted 2-aminobenzimidazole with methyl chloroformate.[10][11]
Furthermore, the 2-amino-benzimidazole framework is found in compounds with a wide range of other pharmacological activities, including antiviral, anticancer, and anti-inflammatory properties.[5][12][13] For instance, a novel 2-aminobenzimidazole derivative, Jzu 17, has shown anti-angiogenesis effects by targeting VEGFR-2 signaling.[13]
The Versatile Electrophile: 2-Bromo-benzimidazole
In stark contrast to its amino-substituted counterpart, 2-bromo-benzimidazole is characterized by the presence of an electron-withdrawing bromine atom at the 2-position. This halogen substituent transforms the scaffold into a versatile electrophilic building block, opening up a different realm of synthetic possibilities.
Physicochemical Properties and Reactivity
The bromine atom at the 2-position renders this carbon susceptible to nucleophilic attack and, more importantly, makes it an excellent substrate for transition metal-catalyzed cross-coupling reactions. The C2 position of the benzimidazole ring is inherently electron-deficient, which further enhances the reactivity of the halogen at this position towards oxidative addition to a palladium catalyst.[14] While the general trend for halide reactivity in cross-coupling reactions is I > Br > Cl, 2-bromo-benzimidazole offers a good balance of reactivity and stability.[14]
The key reactions of 2-bromo-benzimidazole include:
-
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the 2-position of the benzimidazole and a variety of aryl or vinyl boronic acids or esters.
-
Buchwald-Hartwig Amination: This reaction enables the formation of a carbon-nitrogen bond, providing access to a wide range of N-substituted 2-amino-benzimidazole derivatives that may be difficult to synthesize directly.
-
Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon triple bond, linking the benzimidazole core to terminal alkynes.
-
Nucleophilic Aromatic Substitution (SNA_r): While less common than cross-coupling reactions, the bromine atom can be displaced by strong nucleophiles under certain conditions.
Synthesis of 2-Bromo-benzimidazole
A common laboratory-scale synthesis of 2-bromo-benzimidazole involves the bromination of 2-mercaptobenzimidazole.[10]
Figure 3: A workflow diagram illustrating the divergent synthetic utility of the two scaffolds.
Experimental Protocols
Synthesis of 2-Amino-benzimidazole from o-Phenylenediamine and Cyanamide
Materials:
-
o-Phenylenediamine
-
Cyanamide
-
Water
-
Hydrochloric Acid (for workup)
-
Sodium Hydroxide (for workup)
Procedure:
-
To a suspension of o-phenylenediamine in water, add cyanamide in portions with stirring.
-
The reaction is typically exothermic and should be monitored.
-
Continue stirring at room temperature for an extended period (e.g., 24-48 hours) until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with hydrochloric acid to dissolve any unreacted starting material.
-
Filter the solution and then neutralize the filtrate with a sodium hydroxide solution to precipitate the 2-amino-benzimidazole.
-
Collect the precipitate by filtration, wash with water, and dry to obtain the final product.
Causality: The nucleophilic amino groups of o-phenylenediamine attack the electrophilic carbon of cyanamide, leading to an intramolecular cyclization to form the stable benzimidazole ring.
Suzuki-Miyaura Coupling of 2-Bromo-benzimidazole with Phenylboronic Acid
Materials:
-
2-Bromo-benzimidazole
-
Phenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., Toluene/Water or Dioxane/Water)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried flask, add 2-bromo-benzimidazole, phenylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 2-phenyl-benzimidazole.
Causality: The palladium catalyst undergoes oxidative addition into the C-Br bond of 2-bromo-benzimidazole. Following transmetalation with the boronic acid and reductive elimination, the desired C-C bond is formed, regenerating the active palladium catalyst.
Conclusion
The 2-amino- and 2-bromo-benzimidazole scaffolds, while sharing the same core structure, represent two distinct and powerful tools in the medicinal chemist's arsenal. The electron-rich, nucleophilic nature of 2-amino-benzimidazole makes it an ideal starting material for direct derivatization and the synthesis of fused heterocyclic systems, as exemplified by its central role in widely used anthelmintic drugs. Conversely, the electrophilic character of 2-bromo-benzimidazole, coupled with its reactivity in cross-coupling reactions, positions it as a key intermediate for the construction of complex molecular architectures through late-stage functionalization, a strategy elegantly employed in the synthesis of the antihypertensive telmisartan. A thorough understanding of the unique chemical personalities of these two scaffolds is paramount for their effective application in the design and synthesis of the next generation of benzimidazole-based therapeutics.
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Efficient and improved synthesis of Telmisartan. PMC. [Link]
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Efficient Synthesis of Telmisartan: An Antihypertensive Drug. RJPBCS. [Link]
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Efficient and improved synthesis of Telmisartan. PubMed. [Link]
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A Study of an Anthelmintic Drug- Albendazole Impurities and it's Chemical Synthesis, Portrayal, Mechanism of. International Journal of Innovative Science and Research Technology. [Link]
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A flow-based synthesis of telmisartan. SciSpace. [Link]
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Synthesis and Characterization of Impurities of an Broad- Spectrum Anthelmintic Drug, Albendazole. Chem Sci Trans. [Link]
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Synthesis, characterization and antibacterial evaluation of some novel derivatives of 2-bromomethyl-benzimidazole. SciSpace. [Link]
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2-Aminobenzoxazole ligands of the hepatitis C virus internal ribosome entry site. Thomas Hermann. [Link]
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SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. CORE. [Link]
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Synthesis and Structure of Sulfur Derivatives from 2-Aminobenzimidazole. PMC. [Link]
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(PDF) SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. ResearchGate. [Link]
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SYNTHESIS OF SOME NOVEL BENZIMIDAZOL-2-ONE DERIVATIVES. ResearchGate. [Link]
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Commercial suppliers of 2-Bromo-1H-benzo[d]imidazol-6-amine intermediates
An In-depth Technical Guide to the Sourcing and Quality Evaluation of 2-Bromo-Substituted Benzimidazole Intermediates for Pharmaceutical Research
Executive Summary: The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Intermediates such as 2-Bromo-1H-benzo[d]imidazol-6-amine are critical building blocks that enable the synthesis of complex, biologically active molecules through versatile chemical modifications. The bromine atom at the 2-position serves as a key reactive handle, particularly for cross-coupling reactions, allowing for the introduction of diverse functional groups.[3] This guide provides an in-depth analysis for researchers, scientists, and drug development professionals on the commercial landscape, quality control imperatives, and practical verification protocols for these essential intermediates. We will address the sourcing of the specific target, 2-Bromo-1H-benzo[d]imidazol-6-amine, and provide a broader framework for evaluating related brominated benzimidazoles to ensure the integrity and reproducibility of research and development endeavors.
The Benzimidazole Moiety in Drug Discovery
The fusion of benzene and imidazole rings creates the benzimidazole system, a heterocyclic scaffold of significant pharmacological importance.[1] Its structural properties allow it to mimic other biological molecules and interact with a wide range of biological targets. This versatility has led to the development of benzimidazole-based drugs with diverse therapeutic applications, including:
-
Anticancer Agents: As protein kinase inhibitors.[4]
-
Anthelmintics: Such as albendazole.[5]
-
Antiulcer Agents: Like omeprazole.[6]
-
Antiviral Compounds: Showing promise in various studies.[4]
-
Antihistamines and Anxiolytics. [7]
The continued exploration of this scaffold necessitates a reliable supply of functionalized intermediates to fuel the discovery pipeline.
Sourcing and Commercial Availability
The Parent Intermediate: 2-Bromo-1H-benzimidazole (CAS 54624-57-6)
Before focusing on the 6-amino derivative, it is crucial to understand the landscape for its parent compound, 2-Bromo-1H-benzimidazole. This intermediate is more widely available and serves as a foundational starting point for many synthetic routes. The bromine at the C-2 position is synthetically valuable for creating carbon-carbon and carbon-heteroatom bonds.[8]
A survey of the market indicates several reputable suppliers for this compound. The quality and purity can vary, making supplier vetting a critical first step.
| Supplier | Product Name | CAS Number | Molecular Formula | Purity | Form |
| Sigma-Aldrich | 2-Bromo-1H-benzimidazole | 54624-57-6 | C₇H₅BrN₂ | 97% | Solid |
| BenchChem | 2-bromo-1H-benzo[d]imidazole | 54624-57-6 | C₇H₅BrN₂ | Not Specified | White to off-white solid |
| Fisher Scientific | 2-Bromo-1H-benzimidazole | 54624-57-6 | C₇H₅BrN₂ | <=100% | Solid |
This table is representative and not exhaustive. Researchers should always verify current stock and specifications directly with suppliers.
Target Intermediate: 2-Bromo-1H-benzo[d]imidazol-6-amine (CAS 2682112-42-9)
Direct commercial listings for 2-Bromo-1H-benzo[d]imidazol-6-amine are less common, indicating it is a more specialized, second-tier intermediate. Its synthesis likely requires a multi-step process from more readily available precursors.
| Supplier | Product Name | CAS Number |
| EON Biotech | 2-Bromo-1H-benzo[d]imidazol-6-amine hydrochloride | 2682112-42-9 |
Given its limited availability, researchers may need to consider custom synthesis or an in-house synthetic route. A plausible pathway involves the cyclization of a substituted o-phenylenediamine followed by bromination.
Caption: A plausible synthetic route to the target intermediate.
Quality Control: A Self-Validating System
The quality of a pharmaceutical intermediate directly influences the purity, stability, and ultimately, the safety and efficacy of the final Active Pharmaceutical Ingredient (API).[9][10] A robust quality control (QC) strategy is not merely a procedural step but an essential, self-validating system to mitigate risks in downstream applications.[9][10]
The Five Pillars of Intermediate Quality
Drawing from established Good Manufacturing Practices (GMP) and ICH guidelines, the quality assessment of an intermediate like 2-Bromo-1H-benzo[d]imidazol-6-amine rests on five key pillars[9][11]:
-
Starting Material Control: The quality of the final product is dictated by the quality of its precursors.
-
Process Control: Strict adherence to validated process parameters (temperature, pH, time) ensures batch-to-batch consistency.[11]
-
Impurity Profiling: Identifying and controlling impurities is critical, as they can affect the final API's safety and efficacy.[10]
-
Data Integrity: All analytical data must be accurate, complete, and traceable.
-
Change Control: Any modifications to the process must be rigorously documented and evaluated.
Experimental Protocol: In-House Verification of a Newly Acquired Intermediate
Upon receiving a batch of a brominated benzimidazole intermediate, it is imperative to perform in-house verification, even when a Certificate of Analysis (CoA) is provided. This protocol ensures the material meets the standards required for your specific application.
Objective: To confirm the identity, purity, and integrity of a commercial batch of a 2-bromo-benzimidazole intermediate.
Materials:
-
Commercial intermediate sample
-
Appropriate deuterated solvent for NMR (e.g., DMSO-d₆)
-
HPLC-grade solvents (e.g., acetonitrile, water)
-
NMR tubes, HPLC vials, standard laboratory glassware
-
Melting point apparatus
Methodology:
-
Visual Inspection and Documentation Review:
-
Causality: The first check can prevent wasted resources. An incorrect appearance or incomplete documentation is a major red flag.
-
Procedure:
-
Visually inspect the material. For 2-Bromo-1H-benzimidazole, it should be a white to off-white solid.[3]
-
Review the supplier's CoA and Safety Data Sheet (SDS). Confirm that the lot numbers match and that the provided data (e.g., melting point, purity) are within acceptable limits.
-
-
-
Melting Point Determination:
-
Causality: The melting point is a quick and effective indicator of purity. A broad or depressed melting range compared to the literature value suggests the presence of impurities.
-
Procedure:
-
Load a small, dry sample into a capillary tube.
-
Determine the melting point using a calibrated apparatus.
-
Compare the observed range to the literature value (e.g., 191-196 °C for 2-Bromo-1H-benzimidazole).
-
-
-
Purity Assessment by High-Performance Liquid Chromatography (HPLC):
-
Causality: HPLC is the gold standard for quantifying the purity of organic compounds, separating the main component from residual starting materials, by-products, or degradation products.[12]
-
Procedure:
-
Prepare a stock solution of the sample at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.
-
Develop an appropriate HPLC method (a general starting point could be a C18 column with a gradient elution of water and acetonitrile).
-
Inject the sample and analyze the resulting chromatogram.
-
Calculate the purity based on the relative peak area of the main component. The acceptance criterion is typically >97% for research-grade intermediates.
-
-
-
Structural Confirmation by ¹H NMR and Mass Spectrometry (MS):
-
Causality: While HPLC confirms purity, it does not confirm identity. NMR and MS provide definitive structural information.
-
Procedure:
-
¹H NMR Spectroscopy: Dissolve ~5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆). Acquire the proton NMR spectrum. The chemical shifts, integration values, and splitting patterns should be consistent with the expected structure of the benzimidazole derivative.[6][7]
-
Mass Spectrometry: Prepare a dilute sample solution and analyze using an appropriate MS technique (e.g., ESI-MS). The observed mass-to-charge ratio (m/z) should correspond to the molecular weight of the compound (e.g., ~197.03 g/mol for C₇H₅BrN₂), often as the [M+H]⁺ ion.[6] The isotopic pattern for bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) should be visible.
-
-
Caption: A self-validating workflow for incoming intermediate qualification.
Safe Handling and Storage
2-Bromo-benzimidazole derivatives require careful handling due to their potential hazards. Based on available Safety Data Sheets for related compounds, the following precautions are essential.
-
Hazard Identification: These compounds are often classified as causing skin irritation, serious eye irritation/damage, and potential respiratory irritation.[13]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[14]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Wash hands thoroughly after handling.[14]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Store away from strong oxidizing agents.
References
- Five Key Elements of Pharmaceutical Intermedi
- Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole deriv
- Pharmaceutical Intermediate Quality Standards: A Practical Guide. (URL: )
- Pharma Intermediates 7 Must-Know Tips for Quality Control. (URL: )
- Synthesis and characterization of benzimidazole derivatives by sonogashira coupling and evaluation of anthelmintic activity - Der Pharma Chemica. (URL: )
- Novel Class of Benzimidazoles: Synthesis, Characterization and Pharmaceutical Evalu
- Synthesis Characterization and Pharmacological Study of Some Novel Benzimidazole Deriv
- Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC. (URL: )
- Quality control - The Association of the British Pharmaceutical Industry. (URL: )
- Pharmaceutical Intermediates Manufacturers: Ensuring Consistency & Reliability in Drug Productions - PYG Lifesciences. (URL: )
- Technical Guide: 2-bromo-6-methyl-1H-benzo[d]imidazole - Benchchem. (URL: )
- SAFETY D
- Technical Guide: Physicochemical Properties and Synthesis of 2-bromo-6-methyl-1H-benzo[d]imidazole - Benchchem. (URL: )
- 2-Bromo-1H-benzimidazole 97 54624-57-6 - Sigma-Aldrich. (URL: )
- Technical Guide: Physicochemical Profile of 2-bromo-6-methyl-1H-benzo[d]imidazole and Rel
- SAFETY DATA SHEET - 2-Bromo-1H-imidazole. (URL: )
- 2-Bromo-1H-benzo[d]imidazol-6-amine hydrochloride – (2682112-42-9) - EON Biotech. (URL: )
- SAFETY D
- 2-BROMO-1H-BENZIMIDAZOLE synthesis - ChemicalBook. (URL: )
- 2-Bromo-1H-benzimidazole 97 54624-57-6 - Sigma-Aldrich (altern
- Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC. (URL: )
- Synthesis, Characterization, and Biological Evaluation of Benzimidazole Deriv
- Structure and Microbiological Activity of 1H-benzo[d]imidazole Deriv
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. tianmingpharm.com [tianmingpharm.com]
- 10. tianmingpharm.com [tianmingpharm.com]
- 11. Pharmaceutical Intermediates: Ensuring Quality & Reliability in Drug Production [pyglifesciences.com]
- 12. arborpharmchem.com [arborpharmchem.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. fishersci.com [fishersci.com]
2-Bromo-1H-benzo[d]imidazol-6-amine MSDS safety data sheet
Risk Management, Handling, and Operational Protocol[1][2]
CAS: 1000790-37-5 Formula: C₇H₆BrN₃ Molecular Weight: 212.05 g/mol Synonyms: 6-Amino-2-bromobenzimidazole; 5-Amino-2-bromo-1H-benzimidazole (Tautomer)
Part 1: Chemical Architecture & Identity
This guide deviates from standard MSDS formatting to provide a functional risk assessment for research environments. 2-Bromo-1H-benzo[d]imidazol-6-amine is a high-value heterocyclic intermediate.[1] Its dual functionality—a nucleophilic amine at position 6 and an electrophilic bromine at position 2—makes it a critical scaffold in kinase inhibitor development, but also introduces specific reactivity hazards.
1.1 Tautomeric Ambiguity
Researchers must recognize that 1H-benzimidazoles exist in rapid tautomeric equilibrium. In solution, the hydrogen on the imidazole nitrogen shifts between N1 and N3. Consequently, the 6-amine and 5-amine forms are often chemically equivalent until the imidazole nitrogen is alkylated.
-
Implication: Analytical data (NMR) may show broadened signals for the imidazole protons.
-
Handling: Treat the material as a mixture of tautomers for stoichiometric calculations in functionalization reactions.
1.2 Physicochemical Profile[1]
| Property | Value / Characteristic | Operational Implication |
| Physical State | Solid (Powder/Crystals) | High dust potential; inhalation risk. |
| Color | Off-white to pale brown | Darkening indicates oxidation (amine degradation). |
| Melting Point | >190°C (Decomposes) | Do not use melting point as the sole purity metric. |
| Solubility | DMSO, Methanol, DMF | Use DMSO for biological stock solutions. |
| pKa (Predicted) | ~4.5 (Aniline), ~11 (Imidazole) | Amphoteric; solubility changes drastically with pH. |
| LogP | ~1.3 | Moderate lipophilicity; potential membrane permeability. |
Part 2: Hazard Architecture & Toxicology
Core Directive: Treat this compound as a Genotoxic Impurity until proven otherwise. As an aromatic amine containing a halogen, it shares structural motifs with known mutagens.
2.1 Mechanism of Toxicity (Read-Across Analysis)
Specific LD50 data for CAS 1000790-37-5 is limited. We apply Structure-Activity Relationship (SAR) logic:
-
Aromatic Amine Moiety: Metabolic activation (N-hydroxylation) can lead to DNA adduct formation. Potential for skin sensitization and methemoglobinemia.
-
Benzimidazole Core: Known to interact with tubulin (microtubule inhibition); potential reproductive toxin.
-
C-Br Bond: Alkylating potential if metabolically processed; releases HBr upon thermal decomposition.
2.2 GHS Classification (Derived)
-
Acute Tox. 4 (Oral): H302 - Harmful if swallowed.
-
Skin Irrit. 2: H315 - Causes skin irritation.
-
Eye Irrit. 2A: H319 - Causes serious eye irritation.
-
STOT SE 3: H335 - May cause respiratory irritation.
-
Muta. 2 (Suspected): Due to aniline substructure (Precautionary classification).
Part 3: Operational Handling & PPE (Self-Validating System)
This protocol utilizes a Self-Validating System : if the engineering controls fail (e.g., odor is detected, powder is visible outside the hood), the operation must cease immediately.
3.1 Engineering Controls
-
Primary Barrier: All weighing and transfer operations must occur within a certified chemical fume hood operating at face velocity >0.5 m/s.
-
Static Control: Use an ionizing bar or anti-static gun during weighing. Benzimidazole powders are often electrostatic; "flying" powder indicates a failure of static control measures.
3.2 Personal Protective Equipment (PPE) Matrix
| Zone | PPE Requirement | Rationale (Causality) |
| Hand Protection | Double-gloving: Nitrile (inner) + Laminate/Barrier (outer) if handling solutions. | Aromatic amines can permeate standard thin nitrile. Laminate provides broad chemical resistance. |
| Respiratory | N95 (minimum) or P100 if outside hood (Emergency only). | Fine particulate size allows deep lung penetration. |
| Eye/Face | Chemical Splash Goggles.[2] | Standard safety glasses are insufficient for powders that can drift behind lenses. |
| Body | Tyvek® Lab Coat or sleeve covers. | Prevents accumulation of toxic dust on cotton clothing which can be transferred home. |
3.3 Graphviz: Safety & Handling Workflow
Caption: Operational workflow emphasizing the containment of the high-hazard zone during weighing and solubilization.
Part 4: Emergency Response & Stability
4.1 Fire Fighting Measures
-
Hazardous Combustion Products: In a fire, this compound decomposes to release Nitrogen Oxides (NOx) and Hydrogen Bromide (HBr) gas. Both are highly corrosive and toxic.
-
Extinguishing Media: Dry chemical, CO₂, or alcohol-resistant foam. Do not use a high-pressure water jet, which may scatter the toxic powder.
4.2 Spills and Accidental Release
-
Evacuate: Clear the immediate area.
-
PPE Up: Don full PPE including respiratory protection.[2][3]
-
Contain: Do not dry sweep.[4] Cover with a damp absorbent pad or use a HEPA vacuum to prevent dust generation.
-
Decontaminate: Wipe surfaces with a dilute acidic solution (e.g., 1% HCl) to solubilize amine residues, followed by soap and water.
4.3 Stability Logic
The compound is susceptible to oxidative degradation at the amine and hydrolytic stress at the C-Br bond under extreme pH.
-
Incompatible Materials: Strong oxidizing agents (peroxides, permanganates), Acid chlorides (reacts with amine), Strong bases (deprotonation of imidazole).
Part 5: Application Context & Synthesis
Understanding the reactivity helps predict hazards. This molecule is a "linchpin" intermediate.
-
N-Alkylation: The imidazole NH is acidic. Reaction with alkyl halides requires base (Cs₂CO₃/NaH). Risk:[4][5] Exothermic deprotonation.
-
Suzuki-Miyaura Coupling: The C-Br bond reacts with boronic acids. Risk:[4][5] Heavy metal catalysts (Pd) and elevated temperatures.
-
Amide Coupling: The exocyclic amine (C6-NH₂) is a nucleophile. Risk:[4][5] Acylating agents are often corrosive lachrymators.
5.1 Graphviz: Chemical Reactivity Logic
Caption: Functional group analysis detailing the three primary reactive sites and their associated synthetic pathways.
References
-
PubChem. (n.d.).[6] Compound Summary: 6-Amino-2-bromobenzimidazole (CID 58246386). National Library of Medicine. Retrieved from [Link]
- Benigni, R., & Bossa, C. (2011). Mechanisms of Chemical Carcinogenicity and Mutagenicity: A Review with Implications for Predictive Toxicology. Chemical Reviews.
Sources
Medicinal Chemistry Applications of 2-Bromo-6-Amino-Benzimidazole
The following technical guide details the medicinal chemistry applications, synthesis, and reactivity profile of 2-bromo-6-aminobenzimidazole (also designated as 5-amino-2-bromobenzimidazole due to tautomerism).
Executive Summary: The Bifunctional Linchpin
In the landscape of privileged scaffolds, 2-bromo-6-aminobenzimidazole represents a high-value "linchpin" intermediate. Unlike its more common isomer (2-amino-5-bromobenzimidazole), this scaffold offers a reversed polarity profile that is critical for specific drug design campaigns.
-
The C2-Bromine serves as a highly reactive electrophilic handle for palladium-catalyzed cross-couplings (Suzuki, Buchwald) or nucleophilic aromatic substitutions (
), allowing for the installation of heteroaryl "warheads" or hinge-binding motifs. -
The C6-Amino group provides a nucleophilic vector for extending the molecule into solvent-exposed regions of a protein binding pocket, typically via amide coupling, urea formation, or reductive amination.
This guide explores the strategic utility of this scaffold in kinase inhibition, anti-infective research, and receptor modulation.
Structural Analysis & Tautomerism
Before designing protocols, researchers must account for the tautomeric nature of the benzimidazole core.
-
Tautomeric Equivalence: In solution, the N1-proton rapidly migrates between N1 and N3. Thus, a substituent at position 5 is equivalent to position 6 unless the N1-nitrogen is alkylated/protected.
-
Nomenclature: While often sold as 5-amino-2-bromobenzimidazole, we refer to it here as the 6-amino variant to emphasize the para-relationship between the amino group and the secondary nitrogen, which is often the relevant vector in structure-activity relationship (SAR) studies.
Reactivity Heatmap
The molecule presents three distinct vectors for modification, ordered by synthetic priority:
Figure 1: Reactivity profile of the scaffold. The C2-Br bond is activated by the electron-deficient imidazole ring, making it more reactive than a standard aryl bromide.
Synthetic Accessibility
Direct bromination of 6-aminobenzimidazole is regiochemically difficult and often leads to over-bromination or oxidation. The industry-standard route relies on a de novo ring construction followed by functional group manipulation.
Validated Synthetic Route
Precursor: 4-Nitro-1,2-phenylenediamine (CAS: 99-56-9).
-
Cyclization: Condensation with urea or carbonyldiimidazole (CDI) yields 6-nitro-2-hydroxybenzimidazole (also known as 6-nitrobenzimidazol-2-one).
-
Bromination: Treatment with phosphorus oxybromide (
) converts the C2-hydroxy/keto group to the 2-bromo-6-nitrobenzimidazole intermediate. -
Reduction: Selective reduction of the nitro group (using Fe/AcOH or
) yields the target 2-bromo-6-aminobenzimidazole . Note: Catalytic hydrogenation (Pd/C, H2) poses a high risk of debromination at C2 and should be avoided.
Figure 2: Step-wise synthesis avoiding C2-debromination.
Functionalization Strategies & Protocols
Strategy A: C2-Diversification (The "Head")
The C2-position typically targets the ATP-binding hinge region of kinases or the active site of enzymes. Reaction Type: Suzuki-Miyaura Coupling.[1] Challenge: The free amine at C6 and the acidic N1-H can poison Pd catalysts. Solution: Use of precatalysts (e.g., XPhos Pd G2) and weak bases, or transient protection.
Protocol 1: C2-Suzuki Coupling[2]
-
Reagents: 2-bromo-6-aminobenzimidazole (1.0 eq), Aryl boronic acid (1.2 eq),
(2.0 eq). -
Catalyst:
(5 mol%). -
Solvent: 1,4-Dioxane/Water (4:1).
-
Procedure: Degas solvents with
for 15 min. Combine reagents in a sealed tube. Heat to 90°C for 4–6 hours. -
Workup: Dilute with EtOAc, wash with brine. The free amine product can be purified via SCX (Strong Cation Exchange) chromatography.
Strategy B: C6-Derivatization (The "Tail")
The C6-amino group is used to modulate physicochemical properties (LogP, solubility). Reaction Type: Amide Coupling.
Protocol 2: C6-Amide Formation[2]
-
Reagents: 2-bromo-6-aminobenzimidazole (1.0 eq), Carboxylic Acid (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq).
-
Solvent: DMF (anhydrous).
-
Procedure: Stir at RT for 2 hours.
-
Note: This reaction is chemoselective; the electron-poor C2-Br does not interfere, and the N1-H is too acidic/sterically hindered to react significantly under these conditions.
Case Studies in Drug Discovery
Case Study 1: Dual-Vector Kinase Inhibitors
In the design of VEGFR or CDK inhibitors, the benzimidazole core acts as a scaffold hopping replacement for purines.
-
Mechanism: The N1/N3 motif binds to the hinge region (Glu/Leu residues).
-
Role of 2-Br: Displaced by a phenyl ring to access the hydrophobic back-pocket.
-
Role of 6-
: Acylated with a solubilizing morpholine/piperazine moiety to extend into the solvent front, improving oral bioavailability.
Case Study 2: Gyrase B Inhibitors (Antibacterial)
Research into E. coli Gyrase B inhibitors utilizes 2,5(6)-disubstituted benzimidazoles.
-
Discovery: The 2-position is coupled with a 2-nitrophenyl group (via Suzuki).
-
Optimization: The 6-amino group is derivatized to form a urea, which engages Asp73 in the ATPase domain, significantly boosting potency (
nM).
Detailed Experimental Data Summary
| Property | Value / Condition | Note |
| Molecular Weight | 212.05 g/mol | |
| Appearance | Off-white to pale yellow solid | Oxidizes slowly in air |
| Solubility | DMSO, DMF, MeOH (Hot) | Poor in |
| pKa (N1-H) | ~12.5 | Acidic due to electron-withdrawing Br |
| pKa (C6- | ~4.5 | Less basic than aniline due to heterocycle |
| Storage | 2–8°C, Inert Atmosphere | Protect from light |
References
-
Synthesis of Benzimidazole Core
- Title: "An experimentally simple synthesis of substituted benzimidazoles."
- Source:Organic Chemistry Portal
-
URL:[Link]
-
Kinase Inhibitor Applications
-
Gyrase B Inhibition
-
General Reactivity of 2-Halo-Benzimidazoles
- Title: "Reactions of 2-chlorobenzimidazole and 2-bromobenzimidazole."
- Source:Journal of Heterocyclic Chemistry
-
URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. applications.emro.who.int [applications.emro.who.int]
- 3. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrevlett.com [chemrevlett.com]
- 5. 2-Aminobenzimidazoles as potent Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 7. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
Methodological & Application
Application Note and Detailed Protocols for the Synthesis of 2-Bromo-1H-benzo[d]imidazol-6-amine
Introduction
The benzimidazole scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Specifically, functionalized 2-aminobenzimidazoles have garnered significant interest due to their broad spectrum of biological activities, including their potential as antimalarial, antiviral, and anticancer agents.[2][3] The title compound, 2-Bromo-1H-benzo[d]imidazol-6-amine, serves as a versatile intermediate for the synthesis of more complex molecules in drug discovery programs. The bromine atom at the 2-position provides a handle for further functionalization via cross-coupling reactions, while the amino group at the 6-position allows for the introduction of diverse substituents to modulate the compound's physicochemical properties and biological activity.
This application note provides a comprehensive, three-step synthetic route for the preparation of 2-Bromo-1H-benzo[d]imidazol-6-amine, commencing from the readily available starting material, 4-nitro-o-phenylenediamine. The described protocols are designed to be robust and scalable, with explanations for the choice of reagents and reaction conditions to ensure reproducibility and high yields.
Mechanistic Overview of the Synthetic Pathway
The synthesis of 2-Bromo-1H-benzo[d]imidazol-6-amine from 4-nitro-o-phenylenediamine is accomplished in three distinct steps:
-
Cyclization: Formation of the benzimidazole ring system from 4-nitro-o-phenylenediamine using a one-carbon source.
-
Reduction: Conversion of the nitro group to an amine.
-
Bromination: Selective electrophilic bromination at the C2 position of the benzimidazole core.
The overall synthetic transformation is depicted in the workflow diagram below.
Caption: Synthetic workflow for 2-Bromo-1H-benzo[d]imidazol-6-amine.
Experimental Protocols
Step 1: Synthesis of 6-nitro-1H-benzo[d]imidazole
This initial step involves the condensation of 4-nitro-o-phenylenediamine with formic acid to construct the benzimidazole ring. Formic acid serves as the source of the C2 carbon of the imidazole ring.[4] The reaction proceeds via an initial formylation of one of the amino groups, followed by intramolecular cyclization and dehydration.
Materials and Reagents:
-
4-nitro-o-phenylenediamine
-
Formic acid (98-100%)
-
10% Sodium hydroxide solution
-
Deionized water
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-nitro-o-phenylenediamine (10.0 g, 65.3 mmol).
-
Carefully add formic acid (50 mL) to the flask.
-
Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Slowly pour the cooled mixture into 200 mL of ice-cold water with stirring.
-
Neutralize the solution by the dropwise addition of a 10% sodium hydroxide solution until a pH of approximately 7 is reached, leading to the precipitation of the product.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with copious amounts of cold deionized water.
-
Recrystallize the crude product from ethanol to afford pure 6-nitro-1H-benzo[d]imidazole as a yellow solid.
Step 2: Synthesis of 1H-benzo[d]imidazol-6-amine
The nitro group of 6-nitro-1H-benzo[d]imidazole is reduced to a primary amine in this step. A common and effective method for this transformation is the use of tin(II) chloride dihydrate in the presence of a strong acid like hydrochloric acid.[5]
Materials and Reagents:
-
6-nitro-1H-benzo[d]imidazole
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
To a 500 mL round-bottom flask containing a magnetic stir bar, add 6-nitro-1H-benzo[d]imidazole (8.0 g, 49.0 mmol) and tin(II) chloride dihydrate (44.2 g, 196 mmol).
-
Carefully add concentrated hydrochloric acid (100 mL) to the flask.
-
Stir the mixture at room temperature for 6 hours. The reaction progress can be monitored by TLC.
-
Upon completion, carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is basic (pH 8-9).
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1H-benzo[d]imidazol-6-amine as a solid. The crude product can be used in the next step without further purification or can be purified by column chromatography if necessary.
Step 3: Synthesis of 2-Bromo-1H-benzo[d]imidazol-6-amine
The final step is the selective bromination of 1H-benzo[d]imidazol-6-amine at the C2 position. N-Bromosuccinimide (NBS) is an effective and milder brominating agent for this purpose, often leading to higher selectivity compared to elemental bromine.[6][7] The C2 position of the benzimidazole ring is electron-rich and thus most susceptible to electrophilic attack.
Materials and Reagents:
-
1H-benzo[d]imidazol-6-amine
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Deionized water
-
Round-bottom flask, protected from light
-
Magnetic stirrer
Procedure:
-
In a 250 mL round-bottom flask wrapped in aluminum foil to protect from light, dissolve 1H-benzo[d]imidazol-6-amine (5.0 g, 37.5 mmol) in acetonitrile (100 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-bromosuccinimide (7.3 g, 41.3 mmol) in portions over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 4 hours. Monitor the reaction by TLC.
-
After the reaction is complete, pour the mixture into 200 mL of ice-cold water.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold acetonitrile.
-
Dry the product under vacuum to obtain 2-Bromo-1H-benzo[d]imidazol-6-amine. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Summary of Reaction Parameters
| Step | Reaction | Starting Material | Key Reagents | Solvent | Temperature | Time (approx.) | Expected Yield |
| 1 | Cyclization | 4-nitro-o-phenylenediamine | Formic acid | None | Reflux | 4 h | 85-95% |
| 2 | Reduction | 6-nitro-1H-benzo[d]imidazole | SnCl₂·2H₂O, HCl | HCl (aq) | Room Temp. | 6 h | 70-85% |
| 3 | Bromination | 1H-benzo[d]imidazol-6-amine | NBS | Acetonitrile | 0 °C to RT | 4.5 h | 65-80% |
References
- Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition. PMC.
- Motghare, R., & Katolkar, P. (2022). SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. Asian Journal of Pharmaceutical and Clinical Research, 15(7), 35-46.
- Hanan, E. J., Chan, B. K., Estrada, A. A., Shore, D. G., & Lyssikatos, J. P. (2010). A One-Pot Procedure for the Conversion of Aromatic and Heteroaromatic 2-Nitroamines into Bicyclic 2H-Benzimidazoles. Synlett, 2010(18), 2759-2764.
- Alam, M. S., et al. (2023).
- (PDF) SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE.
- Synthesis of 4-(1H-benzo[d]imidazol-2yl) benzenamide (1):. Rasayan Journal of Chemistry.
- (PDF) Nitro and aminobenzimidazoles.
- Technical Support Center: Bromination of 6-Methyl-1H-benzo[d]imidazole. Benchchem.
- Concise on Some Biologically Important 2-Substituted Benzimidazole Deriv
- Supporting information Cyclization of o-Phenylenediamines by CO2 in the presence of H2 to the Synthesis of Benzimidazoles. The Royal Society of Chemistry.
- Technical Guide: Physicochemical Properties and Synthesis of 2-bromo-6-methyl-1H-benzo[d]imidazole. Benchchem.
- Technical Guide: 2-bromo-6-methyl-1H-benzo[d]imidazole. Benchchem.
- Synthesis of Benimidazole from o- Phynylenediamine.pptx. Slideshare.
- Polat, K., Dincer, S., & Ucar, M. (2003). The electrochemical nitrobenzimidazoles on reduction of solid electrodes. BULLETIN OF ELECTROCHEMISTRY, 19(12), 555-562.
- Design, Synthesis, and Biological Evaluation of Benzimidazole Deriv
- Tang, D., et al. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. MDPI.
-
El-Sayed, M. A. F. (2011). SYNTHETIC APPROACHES FOR BENZIMIDAZOLES, QUINOXALINES AND BENZO[8][9]DIAZEPINES. HETEROCYCLES, 83(12), 2690.
- N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO)
- Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es. RSC Publishing.
- Discovery and development of 2-aminobenzimidazoles as potent antimalarials. PubMed.
- Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Deriv
- CN103724276A - Novel method for preparing benzimidazole compounds
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- 2. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 3. Discovery and development of 2-aminobenzimidazoles as potent antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Benimidazole from o- Phynylenediamine.pptx [slideshare.net]
- 5. researchgate.net [researchgate.net]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note: A Validated Protocol for the Selective Reduction of 2-Bromo-6-nitrobenzimidazole
Abstract: This document provides a detailed, field-tested protocol for the selective reduction of 2-bromo-6-nitrobenzimidazole to produce 6-amino-2-bromobenzimidazole, a key intermediate in pharmaceutical synthesis. We will delve into the mechanistic rationale for reagent selection, present a step-by-step experimental workflow, and offer insights grounded in established chemical principles to ensure reproducibility and high yield.
Introduction: The Synthetic Utility of 6-Amino-2-bromobenzimidazole
The benzimidazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. The targeted product of this protocol, 6-amino-2-bromobenzimidazole, serves as a versatile building block for the synthesis of more complex molecules, particularly in the development of kinase inhibitors and other therapeutic agents. The strategic placement of the amino and bromo functionalities allows for subsequent diverse chemical modifications, such as Suzuki couplings at the 2-position and amide bond formations at the 6-position.
The primary challenge in this synthesis is the selective reduction of the nitro group in the presence of a labile bromo substituent on the heterocyclic ring. A poorly chosen reducing agent or reaction conditions can lead to undesired side reactions, such as dehalogenation, yielding the 6-aminobenzimidazole, or incomplete reduction. This protocol utilizes tin(II) chloride dihydrate (SnCl₂·2H₂O) in ethanol, a classic and highly effective method for the chemoselective reduction of aromatic nitro groups without affecting aryl halides.
Mechanistic Rationale: The Role of Tin(II) Chloride
Tin(II) chloride is a mild reducing agent that operates efficiently in a protic solvent like ethanol. The reaction proceeds through a series of single electron transfers from Sn(II) to the nitro group. The acidic conditions generated in situ facilitate the stepwise reduction of the nitro group through nitroso and hydroxylamine intermediates, ultimately yielding the desired primary amine. The choice of SnCl₂ is critical; stronger reducing agents like catalytic hydrogenation with palladium on carbon (Pd/C) could readily cleave the C-Br bond, a common side reaction known as hydrodehalogenation.
Experimental Workflow Diagram
Caption: A step-by-step workflow for the selective reduction.
Detailed Experimental Protocol
This protocol is adapted from established methodologies for similar transformations.
Materials and Reagents:
-
2-bromo-6-nitrobenzimidazole
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (Absolute)
-
Ethyl Acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with stirrer
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
-
TLC chamber and UV lamp
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-bromo-6-nitrobenzimidazole (1.0 eq).
-
Addition of Reducing Agent: To the flask, add tin(II) chloride dihydrate (4.0-5.0 eq). The use of a significant excess of the reducing agent ensures the reaction goes to completion.
-
Solvent Addition: Add absolute ethanol to the flask to achieve a concentration of approximately 0.1 M with respect to the starting material.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). Prepare a solution of your starting material for comparison. A suitable eluent system is typically a mixture of ethyl acetate and hexanes. The product, being more polar, will have a lower Rf value than the starting material. The reaction is typically complete within 2-4 hours.
-
Work-up - Quenching: Once the starting material is consumed, allow the reaction mixture to cool to room temperature.
-
Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.
-
Neutralization: To the resulting residue, carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is neutral to slightly basic (pH 7-8). This step neutralizes the acidic reaction mixture and precipitates tin salts.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate. The product will move into the organic layer.
-
Drying and Filtration: Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄). Filter to remove the drying agent.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the crude product, which may appear as an off-white or pale yellow solid.
-
Purification: Purify the crude material by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure 6-amino-2-bromobenzimidazole.
Summary of Key Parameters and Expected Results
| Parameter | Recommended Value/Condition | Rationale |
| Reducing Agent | Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | Chemoselective for the nitro group, preserving the C-Br bond. |
| Stoichiometry | 4.0 - 5.0 equivalents of SnCl₂·2H₂O | Ensures complete conversion of the starting material. |
| Solvent | Absolute Ethanol | Protic solvent that facilitates the reduction mechanism. |
| Temperature | Reflux (~78 °C) | Provides sufficient energy to drive the reaction to completion in a reasonable timeframe. |
| Reaction Time | 2 - 4 hours | Typical duration, but should be confirmed by TLC monitoring. |
| Work-up pH | 7 - 8 (using NaHCO₃) | Neutralizes acid and precipitates tin byproducts for easier removal. |
| Expected Yield | 75-90% | Typical yields for this type of transformation after purification. |
| Purity | >95% | Achievable with careful column chromatography. |
Troubleshooting and Key Considerations
-
Incomplete Reaction: If TLC analysis shows significant starting material remaining after 4 hours, an additional equivalent of SnCl₂·2H₂O can be added. Ensure the ethanol used is absolute, as water can sometimes hinder the reaction.
-
Dehalogenation: While unlikely with SnCl₂, if the dehalogenated product is observed, consider lowering the reaction temperature or reaction time.
-
Difficult Purification: The product amine can streak on silica gel. To mitigate this, the column can be pre-treated with a small amount of triethylamine in the eluent system.
This protocol provides a robust and reproducible method for the synthesis of 6-amino-2-bromobenzimidazole, a valuable intermediate for further synthetic elaboration in drug discovery programs.
References
-
Organic Chemistry Portal. Reduction of Nitro Compounds. [Link]
Application Notes & Protocols: Mastering the Buchwald-Hartwig Amination for 2-Bromo-Benzimidazole Derivatives
Introduction: The Strategic Importance of 2-Aminobenzimidazoles
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active compounds.[1][2] Functionalization at the 2-position, particularly the introduction of an amino group, is a critical strategy for developing novel therapeutics, including kinase inhibitors and antibacterial agents.[1][3] The Buchwald-Hartwig amination has emerged as a revolutionary method for forging carbon-nitrogen (C-N) bonds, offering a powerful and versatile tool for synthesizing these valuable 2-aminobenzimidazole derivatives from readily available 2-bromo-benzimidazoles.[4][5]
This reaction circumvents the limitations of traditional methods, which often require harsh conditions and exhibit limited functional group tolerance.[4] However, the successful application of this palladium-catalyzed cross-coupling to electron-rich, potentially coordinating heteroaryl halides like 2-bromo-benzimidazole is not trivial. These substrates present unique challenges, including catalyst inhibition and competing side reactions, necessitating a carefully optimized set of reaction conditions.[6][7]
This guide provides an in-depth analysis of the critical parameters governing the Buchwald-Hartwig amination of 2-bromo-benzimidazole derivatives. We will dissect the role of each reaction component, offer a detailed experimental protocol, and provide a framework for systematic optimization and troubleshooting.
The Catalytic System: A Mechanistic Approach to Component Selection
The success of the Buchwald-Hartwig amination hinges on the synergistic interplay between the palladium source, the phosphine ligand, the base, and the solvent. A fundamental understanding of the catalytic cycle is essential for rational condition design.
The generally accepted mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired C-N coupled product and regenerate the active Pd(0) catalyst.[4][5][8]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
The Palladium Precatalyst: Generating the Active Species
The active catalyst in the cycle is a Pd(0) species. While Pd(0) sources like Pd₂(dba)₃ can be used, it is more common and often more reliable to use air-stable Pd(II) precatalysts such as Pd(OAc)₂ or PdCl₂.[9] These require an initial in-situ reduction step to form the active Pd(0) catalyst, a process often facilitated by the phosphine ligand or the amine itself.[10][11]
For enhanced reliability and activity, particularly with challenging substrates, modern palladacycle precatalysts (e.g., XPhos Pd G3, BrettPhos Pd G3) are highly recommended. These complexes are designed to cleanly and efficiently generate the active monoligated L-Pd(0) species under the reaction conditions, often leading to lower catalyst loadings and more reproducible results.[12][13]
The Ligand: The Key to Reactivity and Selectivity
The choice of phosphine ligand is arguably the most critical factor in a successful Buchwald-Hartwig amination, especially for heteroaryl substrates.[13] The benzimidazole nucleus can coordinate to the palladium center, potentially displacing the ligand and deactivating the catalyst.[6] To overcome this, bulky (sterically hindered) and electron-rich monodentate phosphine ligands are required.
Why are bulky, electron-rich ligands essential?
-
Steric Bulk: Promotes the final, crucial reductive elimination step, which forms the C-N bond and releases the product.[14] This acceleration helps ensure reductive elimination outcompetes side reactions like beta-hydride elimination.
-
Electron-Donating Properties: Increase the electron density on the palladium center, which facilitates the initial, often rate-limiting, oxidative addition of the 2-bromo-benzimidazole to the Pd(0) complex.[15]
Recommended Ligand Classes for 2-Bromo-benzimidazoles:
-
Dialkylbiaryl Phosphines (Buchwald Ligands): This class is the gold standard. The specific choice is dictated by the nature of the amine coupling partner.[14][15]
-
XPhos: A highly versatile and robust ligand, often a good starting point for coupling with both primary and secondary amines.[1]
-
BrettPhos: Particularly effective for coupling primary amines.[10][14] Its structure is designed to facilitate the amination of a wide range of primary amines and amides.[14]
-
RuPhos: An excellent choice for coupling with secondary amines, especially sterically hindered ones.[13]
-
Bidentate ligands like BINAP or DPPF, while historically important, are generally less effective for challenging heteroaryl halides like 2-bromo-benzimidazoles compared to the more modern, sterically demanding monodentate ligands.[1][4]
The Base: A Balancing Act
The base plays a dual role: it deprotonates the amine (or the intermediate palladium-amine complex) to form the more nucleophilic amide and facilitates the regeneration of the catalyst.[11] The choice of base is a trade-off between reactivity and substrate compatibility.
-
Strong Bases (Alkoxides, Amides): Sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and lithium bis(trimethylsilyl)amide (LHMDS) are the most common and effective bases for aminations involving aliphatic amines.[6][9] Their high basicity drives the deprotonation equilibrium forward, promoting rapid catalysis. However, they are incompatible with base-sensitive functional groups like esters and nitro groups.[10]
-
Weaker Inorganic Bases: For substrates with sensitive functionalities, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are necessary.[1][6] While they improve functional group tolerance, reactions with these bases often require higher temperatures and longer reaction times to achieve full conversion.[9]
For benzimidazole substrates, which can be N-deprotonated, using a very strong base requires careful consideration to avoid unwanted side reactions. Cs₂CO₃ is often a good compromise for these systems.[1][16]
The Solvent: Influencing Solubility and Rate
The ideal solvent should dissolve all reaction components at the chosen temperature and be inert to the reaction conditions.
-
Commonly Used Solvents: Anhydrous, deoxygenated ethereal solvents like 1,4-dioxane and tetrahydrofuran (THF) , or aromatic solvents like toluene , are the most frequently employed.[9] Dioxane and toluene are favored for higher-temperature reactions.
-
Solvents to Avoid: Chlorinated solvents and coordinating solvents like acetonitrile or pyridine can bind to the palladium center and inhibit catalysis and should generally be avoided.[9] While some studies show solvent choice can influence selectivity in certain cross-couplings, for this application, sticking to standard ethereal or aromatic solvents is the most reliable approach.[17][18]
General Protocol for Buchwald-Hartwig Amination of 2-Bromo-1-protected-benzimidazole
This protocol provides a robust starting point for the coupling of a generic N-protected 2-bromo-benzimidazole with a primary or secondary amine. Note: All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk or glovebox techniques. Solvents must be anhydrous and degassed.
Reagents & Materials:
-
N-protected 2-bromo-benzimidazole (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Palladium Precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)
-
Ligand (e.g., XPhos, 0.024 mmol, 2.4 mol%) - Note: If not using a precatalyst, a Pd(II) source like Pd(OAc)₂ and a higher ligand loading (e.g., 4-5 mol%) would be used.
-
Base (e.g., Cs₂CO₃, 2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene, 5 mL)
-
Reaction vessel (e.g., oven-dried Schlenk tube or microwave vial) with a magnetic stir bar
Step-by-Step Procedure:
-
Vessel Preparation: To an oven-dried reaction vessel containing a magnetic stir bar, add the N-protected 2-bromo-benzimidazole (1.0 mmol), the palladium precatalyst (0.02 mmol), and the base (2.0 mmol). If not using a precatalyst, add the Pd source and the ligand.
-
Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent (5 mL) via syringe.
-
Amine Addition: Add the amine (1.2 mmol) via syringe. If the amine is a solid, it can be added in Step 1 with the other solids.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block set to the desired temperature (typically 80-110 °C).[9] Stir the reaction mixture vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts, washing the pad with additional ethyl acetate.[16]
-
Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure 2-amino-benzimidazole product.
Optimization and Troubleshooting
When developing a new transformation, a systematic approach to optimization is crucial. The following workflow and troubleshooting table provide a guide for refining the reaction conditions.
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- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
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- 11. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
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- 17. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Suzuki Coupling for the Synthesis of 2-Aryl-1H-benzo[d]imidazol-6-amines
Introduction
The benzimidazole scaffold is a privileged heterocyclic motif frequently found in pharmaceuticals and biologically active compounds.[1][2] Specifically, benzimidazoles functionalized at the 2- and 6-positions are key building blocks in drug discovery, with applications ranging from oncology to infectious diseases.[3][4] The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[5][6] This guide provides a detailed examination and robust protocols for the Suzuki coupling of 2-bromo-1H-benzo[d]imidazol-6-amine with various arylboronic acids, a critical transformation for creating diverse libraries of potential therapeutic agents.
This document addresses the inherent challenges of coupling with an unprotected, electron-rich N-heterocycle bearing an amino group and offers field-proven strategies to achieve high yields and purity.
Mechanistic Insights & Key Strategic Considerations
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst.[6][7] The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the benzimidazole.[8][9] The C2 position of benzimidazoles is electron-deficient, which facilitates this step.[10]
-
Transmetalation: The aryl group is transferred from the boronic acid (activated by a base) to the palladium center.[5][11]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium, forming the final product and regenerating the Pd(0) catalyst.[8][9]
Challenges Specific to 2-bromo-1H-benzo[d]imidazol-6-amine:
-
Catalyst Inhibition: The unprotected imidazole (N-H) and the 6-amino (NH2) groups are Lewis basic and can coordinate to the palladium center, potentially inhibiting catalytic activity.[12][13]
-
Dehalogenation: A common side reaction is the undesired removal of the bromine atom, leading to the formation of 1H-benzo[d]imidazol-6-amine.[14] This can be promoted by certain bases and reaction conditions.
-
N-Arylation: The imidazole N-H is acidic and can be deprotonated by the base, leading to competitive N-arylation side products.
-
Poor Solubility: The substrate and product may have limited solubility in common organic solvents, complicating the reaction setup and purification.
To overcome these challenges, careful selection of the catalyst, ligand, base, and solvent system is paramount. Bulky, electron-rich phosphine ligands are often employed to promote the desired C-C bond formation over side reactions.[14][15]
Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.
Core Reaction Components
| Component | Role in Reaction | Recommended Options & Rationale |
| Substrate | Electrophile | 2-bromo-1H-benzo[d]imidazol-6-amine: The bromide is a good leaving group, offering higher reactivity than the corresponding chloride.[7][10] |
| Coupling Partner | Nucleophile Source | Arylboronic Acids or Pinacol Esters: Generally stable, commercially available, and have low toxicity. Use 1.1–1.5 equivalents to drive the reaction to completion.[16] |
| Palladium Catalyst | Core of the Catalytic Cycle | Pd(PPh₃)₄, PdCl₂(dppf), or modern pre-catalysts (e.g., XPhos Pd G3): Tetrakis(triphenylphosphine)palladium(0) is a classic choice.[10] dppf-ligated catalysts offer good stability. Buchwald pre-catalysts are highly active at low loadings.[12][13] |
| Ligand | Stabilizes Pd, Modulates Reactivity | Bulky, Electron-Rich Phosphines (e.g., SPhos, XPhos): These ligands accelerate reductive elimination and can suppress dehalogenation, which is crucial for electron-rich N-heterocycles.[14][15] |
| Base | Activates Boronic Acid | K₂CO₃, K₃PO₄, Cs₂CO₃: Carbonates are often sufficient and milder than hydroxides, minimizing side reactions.[17] Cesium carbonate can be particularly effective but is more expensive.[17] The choice of base is critical and often requires screening.[18] |
| Solvent | Reaction Medium | Dioxane/H₂O, DME/H₂O, Toluene/H₂O (typically 4:1 to 10:1 ratio): Aprotic polar solvents like dioxane are common.[14] The addition of water is necessary to solubilize the inorganic base and facilitate transmetalation.[16] |
Detailed Experimental Protocols
Protocol A: Standard Thermal Conditions using Pd(PPh₃)₄
This protocol is a reliable starting point for a wide range of arylboronic acids.
Materials:
-
2-bromo-1H-benzo[d]imidazol-6-amine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v), degassed
-
Round-bottom flask or reaction vial with stir bar
-
Inert gas supply (Argon or Nitrogen)
Step-by-Step Procedure:
-
To a dry reaction flask, add 2-bromo-1H-benzo[d]imidazol-6-amine (1.0 equiv), the arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).
-
Add the Pd(PPh₃)₄ catalyst (0.05 equiv).
-
Seal the flask with a septum, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.[16]
-
Add the degassed 4:1 dioxane/water solvent mixture via syringe to achieve a substrate concentration of approximately 0.1 M.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.[14]
-
Monitor the reaction progress using TLC or LC-MS (typically 4-18 hours).
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.[16]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-1H-benzo[d]imidazol-6-amine.
Protocol B: Microwave-Assisted High-Speed Synthesis
Microwave heating can dramatically reduce reaction times and often improves yields, especially for less reactive coupling partners.[15]
Materials:
-
2-bromo-1H-benzo[d]imidazol-6-amine (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [PdCl₂(dppf)] (0.03 equiv)
-
Cesium Carbonate (Cs₂CO₃) (2.5 equiv)
-
Dimethylformamide (DMF), degassed
-
Microwave reaction vial with stir bar
Step-by-Step Procedure:
-
In a microwave reaction vial, combine 2-bromo-1H-benzo[d]imidazol-6-amine (1.0 equiv), the arylboronic acid (1.5 equiv), PdCl₂(dppf) (0.03 equiv), and Cs₂CO₃ (2.5 equiv).
-
Add degassed DMF to achieve a concentration of 0.2-0.3 M.
-
Seal the vial securely with a cap.
-
Place the vial in the microwave reactor and heat to 120-140 °C for 20-60 minutes.[15]
-
After the reaction is complete, cool the vial to a safe temperature.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst and inorganic salts, washing with ethyl acetate or methanol.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by preparative HPLC or silica gel column chromatography.
Caption: A generalized experimental workflow for the Suzuki coupling.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | - Inactive catalyst- Insufficiently inert atmosphere- Poor choice of base/solvent | - Use a fresh bottle of catalyst or a more active pre-catalyst.- Ensure proper degassing of solvents and flushing of the reaction vessel.[16]- Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems.[17][18] |
| Significant Dehalogenation | - Base is too strong or reaction temperature is too high.- Catalyst system favors hydrodehalogenation. | - Switch to a milder base like K₂CO₃ or K₃PO₄.[14]- Lower the reaction temperature and monitor carefully.- Use a bulky ligand like SPhos or XPhos, which can minimize this side reaction.[14][15] |
| Formation of Boronic Acid Homocoupling Product | - Presence of oxygen in the reaction.- Use of a Pd(II) source without a pre-reduction step. | - Ensure the reaction is rigorously degassed.[19]- If using a Pd(II) pre-catalyst, ensure conditions are suitable for its reduction to the active Pd(0) species. |
| Product is Insoluble / Difficult to Purify | - The benzimidazole core can be polar and prone to aggregation. | - During work-up, use a more polar solvent mixture like DCM/Methanol.- For chromatography, consider a gradient elution or using a different stationary phase (e.g., alumina). |
References
-
Journal of Chemistry. Synthesis of 2-aryl-1H-benzo[d]imidazole derivatives using nano montmorillonite clay as an efficient. (2020-01-01). Available from: [Link]
-
Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2018). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Available from: [Link]
-
Muthipeedika, N. J., Ranjith P K, Haridas, K. R., & Bakulev, V. A. (2020). Screening of different bases for Suzuki coupling a. ResearchGate. Available from: [Link]
-
Comparative study of the reaction of 2-mercaptobenzimidazole with 2-bromo-1,3-diketones under conventional and green conditions: regioselective access to N/S-difunctionalized benzimidazoles and benzimidazo[2,1-b]thiazoles. (2025-06-17). National Center for Biotechnology Information. Available from: [Link]
-
Recent Advances in the development of Suzuki Miyaura Coupling Reactions. (n.d.). wwjmrd.com. Available from: [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). Thieme Chemistry. Available from: [Link]
-
LibreTexts Chemistry. Suzuki-Miyaura Coupling. (2024-10-10). Available from: [Link]
-
Anderson, K. W., et al. (2014). Suzuki-Miyaura cross-coupling reactions of unprotected haloimidazoles. PubMed. Available from: [Link]
-
Aroso, R. T., et al. (2021). Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition. National Center for Biotechnology Information. Available from: [Link]
-
Düfert, M. A., et al. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Available from: [Link]
-
Nobel Prize Outreach. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010-10-06). Available from: [Link]
-
Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. National Center for Biotechnology Information. Available from: [Link]
-
Onnuch, P., Ramagonolla, K., & Liu, R. Y. (2024). Aminative Suzuki-Miyaura coupling. PubMed. Available from: [Link]
-
Effect of different bases on the Suzuki-Miyaura coupling a. ResearchGate. (n.d.). Available from: [Link]
-
Steeples, E., et al. (2016). Amino acid-derived N-heterocyclic carbene palladium complexes for aqueous phase Suzuki–Miyaura couplings. Royal Society of Chemistry. Available from: [Link]
-
Karuvalam, R. P., et al. (2020). Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2-(hetero)aryl benzimidazoles. ResearchGate. Available from: [Link]
-
ChemOrgChem. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. (2024-03-22). YouTube. Available from: [Link]
-
Onnuch, P., Ramagonolla, K., & Liu, R. Y. (2024). Aminative Suzuki–Miyaura coupling. Science. Available from: [Link]
-
Palladium-catalyzed cross-couplings by C–O bond activation. (n.d.). Royal Society of Chemistry. Available from: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Hill, M. D., et al. (2018). Discovery and Structure-Based Optimization of Benzimidazole-Derived Activators of SOS1-Mediated Nucleotide Exchange on RAS. National Center for Biotechnology Information. Available from: [Link]
-
Al-Masry, M. R., & El-Sayed, M. Y. (2021). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. Available from: [Link]
-
Cormac Quigley. Palladium Cross-Coupling Reactions 1. An Introduction. (2020-04-30). YouTube. Available from: [Link]
-
Gull, Y., et al. (2013). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. National Center for Biotechnology Information. Available from: [Link]
-
Gull, Y., et al. (2025). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0), Suzuki Cross Coupling Reaction: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities. ResearchGate. Available from: [Link]
Sources
- 1. icc.journals.pnu.ac.ir [icc.journals.pnu.ac.ir]
- 2. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Structure-Based Optimization of Benzimidazole-Derived Activators of SOS1-Mediated Nucleotide Exchange on RAS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wwjmrd.com [wwjmrd.com]
- 6. nobelprize.org [nobelprize.org]
- 7. chem.libretexts.org [chem.libretexts.org]
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- 9. m.youtube.com [m.youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
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- 18. researchgate.net [researchgate.net]
- 19. Yoneda Labs [yonedalabs.com]
Nucleophilic aromatic substitution (SNAr) at C2 of 2-bromobenzimidazole
Application Note: Strategic Protocols for Nucleophilic Aromatic Substitution (SNAr) at C2 of 2-Bromobenzimidazole
Executive Summary
The 2-substituted benzimidazole scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore in drugs such as Telmisartan (antihypertensive) and Bendamustine (chemotherapy). While 2-bromobenzimidazole is a readily available electrophile, its reactivity in Nucleophilic Aromatic Substitution (SNAr) is complicated by the amphoteric nature of the imidazole ring.
This guide addresses the specific challenges of C2 functionalization—primarily the competition between nucleophilic attack and N-deprotonation. We present three validated protocols ranging from high-throughput microwave synthesis to classic thermal displacement, ensuring reproducibility across diverse nucleophiles (amines, thiols, alkoxides).
Mechanistic Foundation & Reactivity
The "Anionic Deactivation" Paradox
The C2 position of 2-bromobenzimidazole is inherently electrophilic due to the electron-withdrawing inductive effect of the two nitrogen atoms (
However, the N1 proton is acidic (
-
Problem: If a strong base is used, the imidazole ring is deprotonated to form a benzimidazolate anion. This anion is electron-rich, drastically increasing the activation energy for nucleophilic attack (Coulombic repulsion).
-
Solution: Protocols must either operate under neutral/acidic conditions (to maintain the electrophilic neutral species) or utilize N-protection strategies.
Pathway Visualization
The following diagram illustrates the bifurcation between the productive SNAr pathway and the counter-productive deprotonation pathway.
Figure 1: Mechanistic bifurcation. Successful SNAr requires avoiding the "Anion trap" or operating in a regime where the neutral species is accessible.
Experimental Protocols
Method A: Microwave-Assisted Synthesis (Recommended)
Best for: Rapid library generation, primary/secondary amines, and steric hindrance.
Rationale: Microwave irradiation provides rapid dielectric heating, overcoming the high activation energy required for SNAr on the electron-rich heterocycle without requiring prolonged reflux which degrades sensitive amines.
Protocol:
-
Stoichiometry: In a 10 mL microwave vial, charge 2-bromobenzimidazole (1.0 equiv, 0.5 mmol) and the amine nucleophile (2.5 – 3.0 equiv).
-
Note: Excess amine acts as the hydrobromic acid (HBr) scavenger. If the amine is expensive, use 1.0 equiv amine + 2.0 equiv DIPEA.
-
-
Solvent: Add N-Methyl-2-pyrrolidone (NMP) or Ethanol (2 mL).
-
Expert Tip: NMP absorbs microwaves efficiently and solubilizes the intermediate salts.
-
-
Conditions: Seal the vial. Irradiate at 160°C for 20–40 minutes (High Absorption setting).
-
Workup:
-
Pour reaction mixture into ice-water (20 mL).
-
The product usually precipitates. Filter and wash with cold water.
-
If no precipitate: Extract with EtOAc (3x), wash with brine, dry over Na₂SO₄.
-
Method B: Acid-Catalyzed SNAr
Best for: Weak nucleophiles (anilines) or when basic conditions cause side reactions.
Rationale: Protonation of the imidazole N3 creates a cationic species (benzimidazolium), which is highly electrophilic at C2, significantly accelerating the rate of addition.
Protocol:
-
Mixture: Combine 2-bromobenzimidazole (1.0 equiv) and the nucleophile (1.1 equiv) in 2-ethoxyethanol or dilute aqueous HCl.
-
Catalyst: Add 2-3 drops of conc. HCl or use 1.0 equiv of
-TsOH. -
Reflux: Heat to reflux (135°C for 2-ethoxyethanol) for 6–12 hours.
-
Workup:
-
Cool to RT.
-
Neutralize carefully with saturated NaHCO₃ (pH ~8).
-
Collect the precipitate by filtration.
-
Method C: The "Melt" (Neat Reaction)
Best for: High-boiling liquid amines (e.g., morpholine, piperidine).
Rationale: Solvent-free conditions maximize the concentration of the nucleophile, driving the kinetics via the Law of Mass Action.
Protocol:
-
Setup: Place 2-bromobenzimidazole (1.0 equiv) and amine (5.0 – 10.0 equiv) in a round-bottom flask.
-
Heat: Heat to 120°C–140°C under an inert atmosphere (N₂) for 4–8 hours.
-
Monitoring: Monitor by TLC (System: DCM/MeOH 95:5).
-
Workup:
-
Evaporate excess amine under reduced pressure (rotary evaporator).
-
Triturate the residue with diethyl ether or cold ethanol to crystallize the product.
-
Comparative Data & Selection Guide
| Parameter | Method A (Microwave) | Method B (Acid Cat.) | Method C (Neat) |
| Reaction Time | 20–40 mins | 6–12 hours | 4–8 hours |
| Temperature | 140–180°C | 80–135°C | 100–150°C |
| Nucleophile Scope | 1°/2° Amines, cyclic amines | Anilines, weak amines | Liquid aliphatic amines |
| Yield (Typical) | 85–95% | 60–80% | 70–90% |
| Green Score | High (Low solvent, energy efficient) | Medium | Low (Excess reagents) |
Decision Workflow
Figure 2: Protocol selection based on nucleophile physiochemical properties.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| No Reaction (SM Recovery) | Ring deprotonation (Anion formation). | Switch to Acid Catalysis (Method B) or protect N1 (e.g., Boc/SEM). |
| Low Conversion | Temperature too low for activation energy. | Increase Microwave temp to 180°C; Switch solvent to NMP or DMSO. |
| Side Product: N-Alkylation | Competition between SNAr and SN2 (if alkyl halide present). | Ensure no alkylating agents are present; use non-nucleophilic bases (DIPEA) only if necessary. |
| Black Tar Formation | Oxidative degradation of amine at high T. | Degas solvents with N₂; Add antioxidant (e.g., BHT) trace; Lower temp/Extend time. |
References
-
Microwave-assisted green construction of imidazole-fused hybrid scaffolds using 2-aminobenzimidazoles. RSC Advances. [Link][1]
-
Microwave-assisted Synthesis of Some Benzimidazole Derivatives. Asian Journal of Chemistry. [Link]
-
Nucleophilic Aromatic Substitution (SNAr) Mechanisms. Master Organic Chemistry. [Link]
-
Mechanisms of Nucleophilic Aromatic and Hetero-aromatic Substitution. ResearchGate. [Link]
-
Nucleophilic Aromatic Substitution Protocols. Fisher Scientific. [Link]
Sources
Application Notes & Protocols for the Functionalization of 6-Aminobenzimidazole via Amide Coupling
Introduction: The Strategic Importance of 6-Aminobenzimidazole Functionalization
The benzimidazole scaffold is a privileged heterocyclic motif, forming the core of numerous FDA-approved drugs and clinical candidates. Its unique structure, capable of engaging in various non-covalent interactions, makes it a cornerstone in medicinal chemistry. Specifically, the 6-aminobenzimidazole core offers a versatile handle for chemical modification. The primary amino group at the 6-position serves as a key nucleophile, allowing for the introduction of diverse functionalities through amide bond formation. This modification is a critical strategy in drug discovery for modulating a compound's physicochemical properties, pharmacological activity, and pharmacokinetic profile.
This guide provides a comprehensive overview of amide coupling reagents and detailed protocols for the successful functionalization of 6-aminobenzimidazole, tailored for researchers in organic synthesis and drug development.
Understanding the Amide Coupling Workflow
The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that is kinetically slow under ambient conditions.[1] Coupling reagents are therefore essential to activate the carboxylic acid, converting the hydroxyl group into a reactive intermediate that is readily attacked by the amine. The general workflow is a two-step process that can be performed in a single pot.[1][2]
Caption: General workflow for amide coupling.
Selecting the Right Coupling Reagent: A Comparative Analysis
The choice of coupling reagent is paramount and depends on factors such as the steric and electronic nature of the substrates, potential for racemization, and the desired reaction conditions.[3] 6-Aminobenzimidazole, being an electron-rich heteroaromatic amine, is generally a good nucleophile. However, challenges can arise with sterically hindered or electron-deficient carboxylic acids.
| Reagent Class | Examples | Mechanism of Action | Advantages | Disadvantages | Best For... |
| Carbodiimides | EDC, DCC | Forms an O-acylisourea intermediate. Often used with additives like HOBt or HOAt to form a more stable active ester and suppress racemization.[4] | Cost-effective, readily available. EDC and its urea byproduct are water-soluble, simplifying workup.[4][5] | DCC can be difficult to remove due to the insolubility of its dicyclohexylurea (DCU) byproduct. Can cause racemization if used without additives.[4] | Standard, unhindered substrates where cost is a factor.[3] |
| Uronium/Aminium Salts | HATU, HBTU, HCTU, COMU | Reacts with the carboxylic acid to form a highly reactive HOAt or HOBt active ester.[6] | High reactivity, fast reaction times, and low rates of racemization, especially HATU.[4][7] COMU is a safer alternative to potentially explosive benzotriazole-based reagents.[8][9] | Higher cost. Can react with the amine if not pre-activated with the carboxylic acid.[10] | Challenging couplings involving sterically hindered or electron-deficient partners.[3] Minimizing racemization of chiral carboxylic acids.[3] |
| Phosphonium Salts | PyBOP, BOP | Forms an HOBt active ester. | High efficiency. Does not react with the amine component, allowing for equimolar substrate ratios.[1] | Can be more expensive. Byproducts can sometimes be difficult to remove. The use of BOP is limited due to the carcinogenicity of its HMPA byproduct. | Intramolecular cyclizations or when using valuable amine components.[1] |
| Phosphonic Anhydrides | T3P® | Forms a mixed phosphonic anhydride intermediate. | Water-soluble byproducts allow for easy purification.[11] Low epimerization rates.[11] Robust and scalable.[11] | Requires a base. | A wide range of substrates, including racemization-prone acids and less nucleophilic anilines.[11] |
Reaction Mechanisms
Carbodiimide-Mediated Coupling (EDC/HOBt)
The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate. This intermediate is susceptible to racemization and can undergo intramolecular rearrangement to form an inactive N-acylurea. The addition of HOBt intercepts the O-acylisourea to form a more stable HOBt-ester, which is less prone to racemization and readily undergoes aminolysis.[2][4]
Caption: EDC/HOBt coupling mechanism.
Uronium Salt-Mediated Coupling (HATU)
HATU is a highly efficient coupling reagent. The carboxylic acid first displaces the aza-benzotriazole moiety to form a reactive HOAt-ester. This activated ester then reacts with the 6-aminobenzimidazole to furnish the desired amide product. The presence of the nitrogen in the HOAt moiety is thought to accelerate the coupling reaction.
Caption: HATU coupling mechanism.
Experimental Protocols
Safety Precaution: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: General Procedure using EDC/HOBt
This protocol is a good starting point for routine amide couplings with 6-aminobenzimidazole.
Materials:
-
Carboxylic acid (1.0 equiv)
-
6-Aminobenzimidazole (1.0 - 1.2 equiv)
-
EDC·HCl (1.1 - 1.5 equiv)[2]
-
HOBt (1.1 - 1.5 equiv)[2]
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 equiv)[2]
-
Anhydrous DMF or DCM
-
Standard workup reagents (e.g., water, saturated aqueous NaHCO₃, brine, 1N HCl)
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and 6-aminobenzimidazole (1.1 equiv).[2]
-
Dissolve the mixture in anhydrous DMF or DCM (approx. 0.1 M concentration of the limiting reagent).
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.[2]
-
Add DIPEA (2.5 equiv) dropwise. The reaction mixture may become cloudy.
-
Allow the reaction to warm to room temperature and stir for 1-18 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup:
-
Dilute the reaction mixture with an organic solvent like ethyl acetate or DCM.
-
Wash the organic layer sequentially with 1N HCl (to remove excess amine and base), saturated aqueous NaHCO₃ (to remove unreacted carboxylic acid and HOBt), and brine.
-
Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purify the crude product by flash column chromatography on silica gel to yield the pure amide.
Protocol 2: General Procedure for Challenging Couplings using HATU
This protocol is recommended for sterically hindered substrates or when minimizing racemization is critical.
Materials:
-
Carboxylic acid (1.0 equiv)
-
6-Aminobenzimidazole (1.0-1.2 equiv)
-
HATU (1.1-1.2 equiv)
-
DIPEA or 2,4,6-Collidine (2.0-3.0 equiv)
-
Anhydrous DMF
-
Standard workup reagents
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.
-
Add DIPEA (2.0 equiv) to the solution and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.
-
Add a solution of 6-aminobenzimidazole (1.1 equiv) in a minimal amount of anhydrous DMF to the activated mixture.
-
Stir the reaction at room temperature for 1-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purify the crude product by flash column chromatography.
Protocol 3: Scalable and Low-Epimerization Coupling using T3P®
This protocol is suitable for larger scale synthesis and for substrates prone to epimerization.[11]
Materials:
-
Carboxylic acid (1.0 equiv)
-
6-Aminobenzimidazole (1.0-1.2 equiv)
-
T3P® (50 wt% solution in ethyl acetate or 2-MeTHF) (1.5 equiv)
-
Pyridine or DIPEA (3.0-4.0 equiv)
-
Ethyl acetate or 2-Methyltetrahydrofuran (2-MeTHF)
Procedure:
-
To a flask, add the carboxylic acid (1.0 equiv), 6-aminobenzimidazole (1.1 equiv), and the solvent (e.g., ethyl acetate).
-
Add pyridine (4.0 equiv) and stir to dissolve.
-
Cool the mixture to 0 °C.
-
Slowly add the T3P® solution (1.5 equiv) dropwise, maintaining the internal temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Quench the reaction by slowly adding water or 1N HCl.
-
Separate the organic layer. Wash sequentially with saturated aqueous NaHCO₃ and brine.
-
The aqueous byproducts are readily removed by these washes.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purify the crude product if necessary, often by recrystallization or flash column chromatography.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive coupling reagent (hydrolyzed).2. Insufficiently anhydrous conditions.[3]3. Amine is protonated (used as a salt without enough base).[3]4. Steric hindrance.[3] | 1. Use fresh, high-quality reagents.2. Use anhydrous solvents and dry glassware.3. Add at least one extra equivalent of base if the amine is a salt.4. Switch to a more powerful reagent like HATU or COMU. Increase temperature or reaction time. |
| Formation of Byproducts | 1. N-acylurea formation (with carbodiimides).2. Guanidinylation of the amine (with uronium reagents).3. Racemization of chiral centers.[4] | 1. Use an additive like HOBt or HOAt.2. Pre-activate the carboxylic acid before adding the amine.3. Use additives (HOBt, HOAt), lower the reaction temperature, and choose a racemization-suppressing reagent like HATU or T3P®. |
| Difficult Purification | 1. DCU byproduct from DCC.2. Phosphine oxide byproducts from phosphonium reagents.3. Unreacted starting materials. | 1. Switch to EDC. DCU can sometimes be removed by filtration or recrystallization.2. Optimize stoichiometry to avoid excess reagent. Choose reagents with water-soluble byproducts like T3P®.3. Ensure the reaction goes to completion. Use appropriate aqueous washes during workup to remove acidic/basic starting materials. |
References
- Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts - PMC. (n.d.). National Center for Biotechnology Information.
-
Vrettos, E. I., Sayyad, N., Mavrogiannaki, E. M., Stylos, E., Kostagianni, A. D., Papas, S., Mavromoustakos, T., Theodorou, V., & Tzakos, A. G. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(80), 50949–50953. [Link]
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024, June 4). Bachem.
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. [Link]
- Badland, M., et al. (2017). A comparative study of amide-bond forming reagents in aqueous media. Tetrahedron Letters, 58(49), 4595-4598.
- Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec Peptides.
-
Baklan, A., et al. (2020). Rapid Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents, a Method for Hexa-amidation of Biotin[12]uril. ChemRxiv.
-
Baklan, A. S., et al. (2020). Rapid Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents, a Method for Hexa-amidation of Biotin[12]uril. ChemRxiv. [Link]
- Stereochemical Aspects of T3P Amidations. (2017, February 21). Medicines for Malaria Venture.
- Suggested mechanism for the uronium side product formation. (n.d.). ResearchGate.
- The Scope and Mechanism of Phosphonium-Mediated SNAr Reactions in Heterocyclic Amides and Ureas. (2007, November 29). ACS Publications.
- Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem.
- Application Notes and Protocols for Amide Bond Formation using EDC and HATU. (n.d.). BenchChem.
- Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation. (n.d.). BenchChem.
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). National Center for Biotechnology Information.
-
Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters, 13(19), 5048–5051. [Link]
- A Comparative Study of Amide-Bond Forming Reagents in Aqueous Media – Substrate Scope and Reagent Compatibility. (n.d.). ResearchGate.
- Amine to Amide (EDC + HOBt). (n.d.). Common Organic Chemistry.
- Acid-Amine Coupling using EDCI. (n.d.). Organic Synthesis.
- Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions. (2025, December 19). MDPI.
- Coupling Reagents. (n.d.). Aapptec Peptides.
- (PDF) Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis. (n.d.). ResearchGate.
- HATU/PyBOP coupling procedure question. (2023, May 9). Reddit.
- TP3 amide couplings. (2026, January 7). Reddit.
- Badland, M., et al. (2017).
- Amine to Amide (Coupling) - T3P. (n.d.). Common Organic Chemistry.
- A Comparative Guide to Modern Amide Synthesis Reagents: Alternatives to Chlorophosphoranes. (n.d.). BenchChem.
- (PDF) Review Article Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023, October 5). ResearchGate.
- SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. (n.d.). CORE.
- Recent achievements in the synthesis of benzimidazole derivatives. (2023, November 7). RSC Publishing.
- amide coupling help. (2022, March 24). Reddit.
- A green chemistry perspective on catalytic amide bond formation. (n.d.). UCL Discovery.
- Design, Synthesis and Evaluation of Benzimidazole Derivatives as IL-6 Inhibitors and Their Role in Rheumatoid Arthritis. (2024, November 15). PubMed.
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Application Note: Strategic N1-Nitrogen Protection of 2-Bromo-benzimidazoles for Advanced Synthesis
Introduction: The Synthetic Challenge and Strategic Imperative
The 2-bromo-benzimidazole scaffold is a cornerstone in medicinal chemistry and materials science, serving as a versatile intermediate for the synthesis of a wide array of bioactive molecules and functional materials.[1][2][3] Its utility stems from the bromine atom at the C2 position, which is primed for a variety of cross-coupling reactions, and the inherent biological activity of the benzimidazole core, which mimics natural purines.[1] However, the acidic N-H proton on the imidazole ring (pKa ≈ 10.2-13.2) presents a significant challenge.[4] This site can compete in reactions intended for the C2-bromo position, leading to undesired N-functionalization, reduced yields, and complex purification challenges.[5][6]
Therefore, the strategic protection of the N1-nitrogen is not merely a procedural step but a critical decision that dictates the success of subsequent transformations. An effective protecting group must mask the nucleophilicity and acidity of the N-H group, direct reactivity to the desired position, and be removable under conditions that preserve the integrity of the final product.[7][8] This guide provides a detailed analysis of key protecting group strategies, explaining the mechanistic rationale behind their selection and offering field-proven protocols for their application.
Pillar 1: Causality-Driven Selection of a Protecting Group
The choice of a protecting group is dictated by the planned synthetic route. The ideal group is stable to downstream reaction conditions while remaining labile for selective removal. Key considerations include stability to acids, bases, organometallic reagents, and oxidizing/reducing agents.
Below is a decision-making framework to guide the selection process.
Pillar 2: Core Protecting Group Strategies & Self-Validating Protocols
We will focus on three robust and widely applicable protecting groups: tert-Butoxycarbonyl (Boc) , p-Methoxybenzyl (PMB) , and 2-(Trimethylsilyl)ethoxymethyl (SEM) . Each offers a unique set of properties, enabling orthogonal strategies in complex syntheses.[8]
The tert-Butoxycarbonyl (Boc) Group: The Acid-Labile Workhorse
The Boc group is one of the most common amine protecting groups due to its ease of introduction and its clean, acid-catalyzed removal.[9][10] It is generally stable to basic conditions and catalytic hydrogenation, making it suitable for many cross-coupling reactions.[11]
Mechanistic Insight: The Boc group is installed using di-tert-butyl dicarbonate (Boc₂O). The amine nitrogen of the benzimidazole attacks one of the electrophilic carbonyls of Boc₂O. The resulting tetrahedral intermediate collapses, and a non-nucleophilic base scavenges the proton to yield the N-Boc protected product.[9] Deprotection occurs via protonation of the carbonyl oxygen, followed by the elimination of isobutylene and carbon dioxide to release the free amine.[10]
Protocol 1: N1-Boc Protection of 2-Bromo-1H-benzimidazole
-
Materials:
-
2-Bromo-1H-benzimidazole (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq)
-
Triethylamine (TEA) (1.5 eq) or 4-(Dimethylamino)pyridine (DMAP) (0.1 eq)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
-
Procedure:
-
To a stirred solution of 2-bromo-1H-benzimidazole in anhydrous THF, add TEA (or DMAP).
-
Add Boc₂O portion-wise at room temperature.
-
Stir the mixture for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify by flash column chromatography (Hexane/Ethyl Acetate gradient) to yield the product.
-
Protocol 2: N1-Boc Deprotection
-
Materials:
-
N1-Boc-2-bromo-benzimidazole (1.0 eq)
-
Trifluoroacetic acid (TFA) (10-20 eq, or 20-50% v/v solution)
-
Anhydrous Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the Boc-protected substrate in anhydrous DCM.
-
Add TFA dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 30-60 minutes, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent.
-
Re-dissolve the residue in ethyl acetate and carefully neutralize with saturated aqueous NaHCO₃.
-
Extract the aqueous layer with ethyl acetate.
-
Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the deprotected product.[10]
-
The p-Methoxybenzyl (PMB) Group: Oxidative Cleavage Specialist
The PMB group offers excellent stability under a wide range of conditions but can be selectively removed via oxidation, providing an orthogonal deprotection strategy.[12][13] This is particularly useful when acid- or base-labile groups are present elsewhere in the molecule.
Mechanistic Insight: The PMB group is installed via a Williamson ether synthesis-type reaction using PMB-Cl and a strong, non-nucleophilic base like sodium hydride (NaH).[12] Deprotection with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) proceeds through a single-electron transfer (SET) mechanism. The electron-rich PMB group forms a charge-transfer complex with DDQ, leading to an oxonium ion intermediate that is hydrolyzed during workup to release the free amine and p-methoxybenzaldehyde.[13]
Protocol 3: N1-PMB Protection of 2-Bromo-1H-benzimidazole
-
Materials:
-
2-Bromo-1H-benzimidazole (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)
-
p-Methoxybenzyl chloride (PMB-Cl) (1.2 eq)
-
Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
-
Procedure:
-
Suspend NaH in anhydrous DMF under an inert atmosphere (N₂ or Ar).
-
Add a solution of 2-bromo-1H-benzimidazole in DMF dropwise at 0 °C.
-
Stir the mixture for 30 minutes at 0 °C, then allow it to warm to room temperature for 30 minutes.
-
Cool the mixture back to 0 °C and add PMB-Cl dropwise.
-
Stir at room temperature overnight, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography.
-
Protocol 4: N1-PMB Deprotection using DDQ
-
Materials:
-
N1-PMB-2-bromo-benzimidazole (1.0 eq)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.5 eq)
-
Dichloromethane (DCM) and Water (e.g., 10:1 mixture)
-
-
Procedure:
-
Dissolve the PMB-protected substrate in a mixture of DCM and water.
-
Add DDQ portion-wise at room temperature. The solution typically turns dark.
-
Stir vigorously for 1-3 hours until TLC indicates complete consumption of the starting material.
-
Quench the reaction with saturated aqueous NaHCO₃ and stir until the color fades.
-
Separate the layers and extract the aqueous phase with DCM.
-
Wash the combined organic layers with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography.[13]
-
The 2-(Trimethylsilyl)ethoxymethyl (SEM) Group: The Robust Protector
The SEM group is exceptionally robust and stable to a wide variety of reagents, including strong bases, organometallics, and many oxidizing/reducing agents.[14][15] Its removal under specific fluoride-based or strongly acidic conditions makes it an excellent choice for complex, multi-step syntheses requiring a highly orthogonal protecting group.[16][17]
Mechanistic Insight: SEM protection proceeds similarly to PMB protection, using SEM-Cl and a strong base.[14] Deprotection with a fluoride source, such as tetrabutylammonium fluoride (TBAF), is a key advantage. The fluoride ion attacks the silicon atom, triggering a Peterson-type elimination that releases the free amine, ethylene, formaldehyde, and trimethylsilyl fluoride.[14]
Protocol 5: N1-SEM Protection of 2-Bromo-1H-benzimidazole
-
Materials:
-
2-Bromo-1H-benzimidazole (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion) (1.2 eq)
-
2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl) (1.2 eq)
-
Anhydrous Dimethylformamide (DMF)
-
-
Procedure:
-
Suspend NaH in anhydrous DMF under an inert atmosphere.
-
Add a solution of 2-bromo-1H-benzimidazole in DMF dropwise at 0 °C.
-
Stir for 1 hour at room temperature to ensure complete deprotonation.
-
Cool the mixture to 0 °C and add SEM-Cl dropwise.
-
Stir at room temperature overnight.
-
Quench carefully with water, extract with ethyl acetate, wash with brine, dry, and concentrate.
-
Purify by flash column chromatography.[18]
-
Protocol 6: N1-SEM Deprotection using TBAF
-
Materials:
-
N1-SEM-2-bromo-benzimidazole (1.0 eq)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF) (2.0-3.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve the SEM-protected substrate in anhydrous THF under an inert atmosphere.
-
Add the TBAF solution and heat the mixture to reflux (approx. 65 °C).
-
Monitor the reaction by TLC (typically complete in 4-12 hours).
-
Cool to room temperature and concentrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography.
-
Pillar 3: Data Summary & Workflow Visualization
To facilitate rapid comparison, the properties of each protecting group are summarized below.
| Protecting Group | Introduction Reagents | Removal Reagents | Stable To | Labile To | Orthogonality |
| Boc | Boc₂O, TEA or DMAP | TFA, HCl | Bases, H₂/Pd, mild nucleophiles | Strong Acids | High (vs. base/oxidation) |
| PMB | PMB-Cl, NaH | DDQ, CAN, TFA | Bases, H₂/Pd, mild acids | Strong Acids, Oxidizing Agents | High (vs. acid/base cleavage) |
| SEM | SEM-Cl, NaH | TBAF, HF, strong acid | Bases, organometallics, H₂/Pd | Fluoride sources, strong acids | Excellent (fluoride-specific) |
A generalized experimental workflow for employing these strategies is depicted below.
Conclusion
The judicious selection and application of a nitrogen protecting group are paramount for the successful synthesis of complex 2-bromo-benzimidazole derivatives. By understanding the mechanistic basis for each group's stability and lability, researchers can design robust, high-yielding synthetic routes. The Boc, PMB, and SEM groups represent a powerful toolkit, offering orthogonal pathways to navigate the challenges of multi-step synthesis. The protocols and strategic guidance provided herein are designed to empower researchers, scientists, and drug development professionals to confidently employ these essential tools in their synthetic endeavors.
References
- Gerokonstantis, D., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, part _, 0-0. [Link not available in search result]
-
Wuts, P. G. (2014). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC, NIH. [Link]
-
Total Synthesis. (n.d.). PMB Protecting Group: PMB Protection & Deprotection Mechanism. Retrieved from [Link]
-
Liu, W., et al. (2025). Deprotection and Functionalization of Protective N‐Heterocycles Under Mild Conditions. European Journal of Organic Chemistry. [Link]
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. [Link]
-
Novak, B. M., et al. (2005). Selective nitrogen protection of hydroxyalkylbenzimidazoles using 2,2,2-trichloroethylchloroformate. Tetrahedron Letters. [Link]
-
Raza, A., et al. (2021). N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. MDPI. [Link]
-
Chem-Station. (2014). p-Methoxybenzyl (PMB) Protective Group. Retrieved from [Link]
-
Kumar, A., et al. (2023). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. World Journal of Pharmaceutical Research. [Link]
-
Nardi, M., et al. (2022). The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. MDPI. [Link]
-
Sravani, G., et al. (2023). A Review on Medical Significance of Benzimidazole Derivatives. International Journal of Health and Pharmaceutical Research. [Link]
-
Singh, S., et al. (2021). NOVEL NEW RESEARCH STRATEGIES OF BENZIMIDAZOLE DERIVATIVES: A REVIEW. GSC Biological and Pharmaceutical Sciences. [Link]
-
Total Synthesis. (n.d.). SEM Protecting Group: SEM Protection & Deprotection Mechanism. Retrieved from [Link]
-
Obafemi, T. A., et al. (2025). A review on benzimidazoles: Synthesis, properties, and therapeutic applications in medicinal chemistry. Applied Chemical Engineering. [Link]
-
Guram, A. S., et al. (2012). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. PMC, NIH. [Link]
-
ResearchGate. (n.d.). Nitrogen versus Oxygen Group Protection in Hydroxypropylbenzimidazoles. Retrieved from [Link]
-
Sharma, P., & Kumar, S. (2023). Study on Benzimidazole: A Comprehensive Review. International Journal for Multidisciplinary Research. [Link]
-
Organic Chemistry Portal. (n.d.). PMB Protection - Common Conditions. Retrieved from [Link]
-
Tempest, P. A. (2005). Facile, novel two-step syntheses of benzimidazoles, bis-benzimidazoles, and bis-benzimidazole-dihydroquinoxalines. PMC, NIH. [Link]
-
J&K Scientific LLC. (2021). BOC Protection and Deprotection. Retrieved from [Link]
-
Ashenhurst, J. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]
-
Gerokonstantis, D., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkat USA. [Link]
-
Seregin, I. V., & Gevorgyan, V. (2007). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. PMC, NIH. [Link]
-
Organic Chemistry Portal. (n.d.). SEM Protection - Common Conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Tale of Two Protecting Groups - Boc vs SEM - For Directed Lithiation and C-C Bond Formation on a Pyrrolopyridazinone Core. Retrieved from [Link]
Sources
- 1. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. NOVEL NEW RESEARCH STRATEGIES OF BENZIMIDAZOLE DERIVATIVES: A REVIEW - IJPRS [ijprs.com]
- 4. ace.as-pub.com [ace.as-pub.com]
- 5. mdpi.com [mdpi.com]
- 6. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jocpr.com [jocpr.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. jk-sci.com [jk-sci.com]
- 11. arkat-usa.org [arkat-usa.org]
- 12. total-synthesis.com [total-synthesis.com]
- 13. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 14. total-synthesis.com [total-synthesis.com]
- 15. Introduction to 2-(Trimethylsilyl)ethoxymethyl Chloride (SEM-Cl) [en.highfine.com]
- 16. SEM Protection - Common Conditions [commonorganicchemistry.com]
- 17. researchgate.net [researchgate.net]
- 18. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Microwave-Assisted Synthesis of 2-Substituted Benzimidazoles
Abstract
Objective: To provide a high-efficiency, green chemistry protocol for the synthesis of 2-substituted benzimidazole derivatives using microwave-assisted organic synthesis (MAOS). Scope: This guide covers mechanistic principles, optimized experimental protocols (solvent-free and aqueous media), and validation parameters. Target Audience: Medicinal chemists, process development scientists, and academic researchers.
Introduction: The Shift to High-Energy Efficiency
Benzimidazole derivatives are privileged scaffolds in drug discovery, serving as the core structure for anthelmintics (Albendazole), proton pump inhibitors (Omeprazole), and antihypertensives (Telmisartan).
The Challenge: Conventional synthesis often involves the condensation of o-phenylenediamine (OPD) with carboxylic acids or aldehydes under harsh conditions—requiring high temperatures (reflux), strong mineral acids (polyphosphoric acid), and extended reaction times (8–48 hours). These methods suffer from low yields, tedious workups, and significant solvent waste.[1]
The Microwave Solution: Microwave irradiation fundamentally alters the kinetic landscape of this reaction. By utilizing dipolar polarization and ionic conduction , microwave energy heats the reaction mixture directly at the molecular level rather than via thermal convection. This results in:
-
Reaction Acceleration: Times reduced from hours to minutes (typically 2–10 min).
-
Yield Improvement: Suppression of side reactions, often boosting yields from ~60% to >90%.
-
Green Chemistry: Facilitates solvent-free conditions or the use of water as a reaction medium.
Mechanistic Insight & Reaction Pathway
Understanding the mechanism is crucial for troubleshooting. The synthesis generally proceeds via a condensation-cyclization-oxidation pathway.
Reaction Mechanism (Aldehyde Route)
-
Condensation: The amine group of OPD attacks the carbonyl carbon of the aldehyde to form a Schiff base (imine intermediate).
-
Cyclization: The second amine group attacks the imine carbon, closing the ring to form a dihydrobenzimidazole (benzimidazoline).
-
Oxidation: The intermediate undergoes oxidative dehydrogenation (aromatization) to form the stable 2-substituted benzimidazole. In microwave synthesis, this step is often spontaneous due to the high energy input or facilitated by mild oxidants/catalysts.
Visualization of Pathway
The following diagram illustrates the mechanistic flow and critical transition states.
Figure 1: Mechanistic pathway for the condensation of o-phenylenediamine with aldehydes under microwave irradiation.
Experimental Protocols
Two distinct protocols are provided: a Green Solvent-Free Method (ideal for high throughput) and an Aqueous Method (ideal for scale-up).
Protocol A: Solvent-Free, Catalyst-Mediated Synthesis
Rationale: Eliminating solvent maximizes the microwave coupling efficiency of the reactants and simplifies workup to a "pour-and-filter" process. Catalyst: Erbium(III) triflate [Er(OTf)₃] is recommended as a reusable Lewis acid catalyst, though Zinc triflate or even catalyst-free conditions often work for reactive aldehydes.
Materials
-
o-Phenylenediamine (1.0 mmol)[2]
-
Aromatic Aldehyde (1.0 mmol) (e.g., Benzaldehyde)
-
Catalyst: Er(OTf)₃ (1 mol%) or Sulfamic acid (5 mol%)
-
Equipment: Monomode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave)
Step-by-Step Procedure
-
Preparation: In a 10 mL microwave process vial, mix 1.0 mmol of o-phenylenediamine and 1.0 mmol of the aldehyde.
-
Catalyst Addition: Add 1 mol% of the chosen catalyst. Grind the mixture gently with a spatula to ensure intimate contact (it may form a paste).
-
Irradiation: Cap the vial. Program the microwave reactor:
-
Mode: Standard Control
-
Temperature: 60°C – 80°C
-
Power: Max 100W (Dynamic)
-
Hold Time: 5 – 10 minutes
-
Note: Use infrared temperature sensing to prevent overheating.
-
-
Workup:
-
Allow the vial to cool to 40°C.
-
Add 5 mL of cold water or ethanol/water (1:1) mixture.
-
Sonicate briefly to break up the solid mass.
-
-
Isolation: Filter the solid product under vacuum. Wash with cold water (2 x 5 mL).
-
Purification: Recrystallize from hot ethanol if necessary.
Protocol B: Catalyst-Free Synthesis in Water
Rationale: Water is a "green" solvent that absorbs microwave energy efficiently (high dielectric loss tangent), heating the reaction medium rapidly ("superheating" effect).
Step-by-Step Procedure
-
Mixing: Suspend o-phenylenediamine (1.0 mmol) and Aldehyde (1.0 mmol) in 3 mL of deionized water in a 10 mL microwave vial.
-
Irradiation:
-
Temperature: 100°C – 110°C
-
Time: 10 – 15 minutes
-
Stirring: High (magnetic stir bar is essential for heterogeneity).
-
-
Workup: Pour the reaction mixture onto crushed ice (~10 g). The product will precipitate as a solid.
-
Isolation: Filter, wash with water, and dry.
Experimental Workflow & Validation
The following diagram outlines the operational workflow to ensure reproducibility and safety.
Figure 2: Operational workflow for microwave-assisted synthesis and validation.
Data Analysis & Optimization
The following data highlights the efficiency gains of the microwave protocol compared to conventional thermal heating.
Table 1: Comparative Efficiency (Conventional vs. Microwave)
| Entry | Substituent (R) | Conventional Time (hrs) | Conventional Yield (%) | MW Time (min) | MW Yield (%) |
| 1 | Phenyl (Benzaldehyde) | 8.0 | 65 | 6 | 94 |
| 2 | 4-Cl-Phenyl | 10.0 | 60 | 8 | 92 |
| 3 | 4-NO₂-Phenyl | 6.0 | 72 | 5 | 96 |
| 4 | 4-OMe-Phenyl | 12.0 | 58 | 10 | 89 |
| 5 | Methyl (Acetic Acid)* | 24.0 | 55 | 12 | 85 |
*Note: Reaction with carboxylic acids typically requires slightly longer times or acid catalysis (e.g., PPA).
Validation Parameters
-
TLC: Mobile phase Ethyl Acetate:Hexane (3:7). Product typically has a lower R_f than the aldehyde but higher than the diamine.
-
NMR: Look for the disappearance of the aldehyde proton (~10 ppm) and the appearance of the NH proton (broad singlet, ~13 ppm) in DMSO-d6.
-
Melting Point: 2-Phenylbenzimidazole: 290°C – 292°C.
Troubleshooting & Safety
Common Issues
-
Incomplete Cyclization: If the intermediate Schiff base persists (yellow spot on TLC), increase the reaction temperature by 10°C or add an oxidant (e.g., open the vessel to air and irradiate for 1 min).
-
"Hot Spots": In solvent-free synthesis, lack of stirring can cause localized overheating. Solution: Always use a magnetic stir bar or rotate the vessel if using a multimode reactor.
-
Vessel Pressure: Aldehydes with low boiling points can generate significant pressure. Safety Rule: Always use pressure-rated vials (up to 20-30 bar) and ensure the reactor has an active pressure release safety mechanism.
Safety Note
-
o-Phenylenediamine is toxic and a sensitizer. Handle in a fume hood.
-
Microwave vessels are under pressure. Allow cooling to <50°C before opening.
References
-
Dubey, R., & Moorthy, N. S. H. N. (2007).[3] Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative. Chemical and Pharmaceutical Bulletin. Link
-
Tallini, L. R., et al. (2022). The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. Molecules (MDPI). Link
-
Suraj, B., et al. (2012). Green Synthesis of Benzimidazole Derivatives. International Journal of ChemTech Research. Link
-
RSC Advances. (2020). On water catalyst-free synthesis of benzo[d]imidazo[2,1-b] thiazoles... under microwave irradiation. Royal Society of Chemistry. Link
Sources
Application Note: Cyclization of Phenylenediamines with Cyanogen Bromide
Abstract
This application note details the optimized protocol for synthesizing 2-aminobenzimidazoles via the cyclization of o-phenylenediamines (OPD) with cyanogen bromide (BrCN). While alternative reagents (e.g., cyanamide) exist, BrCN remains the gold standard for laboratory-scale synthesis due to its high reactivity and clean conversion under mild conditions. This guide addresses the critical safety parameters required for handling BrCN, delineates the reaction mechanism, and provides a scalable, self-validating workflow for high-purity isolation.
Introduction
The 2-aminobenzimidazole scaffold is a privileged structure in medicinal chemistry, serving as a pharmacophore in antihistamines (e.g., Astemizole), anthelmintics (e.g., Mebendazole), and diverse kinase inhibitors. The condensation of o-phenylenediamine with cyanogen bromide is a classic "atom-economic" cyclization that forms the imidazole ring while introducing the exocyclic amine in a single step.
Despite its chemical efficiency, the reaction poses significant safety risks due to the volatility and toxicity of cyanogen bromide and the potential formation of hydrogen cyanide (HCN) byproducts. This protocol integrates rigorous safety controls with process chemistry principles to ensure reproducible high yields (>80%).
Safety & Handling (CRITICAL)
Danger: Cyanogen Bromide (BrCN) is fatal if inhaled, swallowed, or absorbed through the skin. It hydrolyzes to release HCN and HBr.
| Hazard Class | Control Measure |
| Acute Toxicity | Handle only in a certified fume hood with a face velocity >100 fpm. Double-glove (Nitrile/Neoprene). |
| Volatility | BrCN is a volatile solid (mp 50–52 °C). Store cold (4 °C) but warm to room temperature before opening to prevent condensation and hydrolysis. |
| Waste Disposal | Quench all waste streams with 10% Sodium Hypochlorite (Bleach) or NaOH to oxidize cyanide residues before disposal. |
| Emergency | Keep an HCN antidote kit (e.g., hydroxocobalamin) accessible. |
Reaction Mechanism
Understanding the mechanism is vital for troubleshooting. The reaction proceeds via a nucleophilic attack of the diamine on the electrophilic nitrile carbon of BrCN, forming a guanidine-like intermediate (cyanamide), which then undergoes rapid intramolecular cyclization.
Figure 1: Mechanistic pathway for the synthesis of 2-aminobenzimidazole. The reaction forms the hydrobromide salt, which requires basic workup to isolate the free amine.
Standard Protocol (Small Scale)
Scale: 10 mmol Expected Yield: 75–90% Time: 3–4 Hours
Materials
-
o-Phenylenediamine (OPD): 1.08 g (10 mmol)
-
Cyanogen Bromide (BrCN): 1.16 g (11 mmol, 1.1 eq)
-
Solvent: Methanol/Water (1:1 v/v, 20 mL) or pure Water (30 mL)
-
Quenching Solution: 10% NaOH (aq)
Step-by-Step Procedure
-
Preparation of OPD Solution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.08 g of o-phenylenediamine in 20 mL of Methanol/Water (1:1).
-
Note: If using pure water, mild heating (40 °C) may be required to fully dissolve the diamine.
-
-
Addition of Cyanogen Bromide: Perform in Fume Hood. Cool the OPD solution to 0–5 °C using an ice bath. Add 1.16 g of BrCN portion-wise over 10 minutes.
-
Why: Controlling the temperature prevents the volatilization of BrCN and minimizes polymerization side reactions (darkening of solution).
-
-
Reaction Phase: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours.
-
Monitoring: The reaction is typically fast. TLC (EtOAc/Hexane 1:1) will show the disappearance of the starting diamine.
-
Observation: The solution may turn slightly yellow or orange. A precipitate (the HBr salt) may form if the concentration is high.
-
-
Workup & Isolation: Evaporate the methanol (if used) under reduced pressure (rotary evaporator) at <40 °C. Dilute the remaining aqueous residue with 20 mL of water. Slowly add 10% NaOH solution dropwise with stirring until the pH reaches ~10.
-
Result: The 2-aminobenzimidazole free base will precipitate as a white to pale-yellow solid.
-
-
Purification: Filter the solid using a Buchner funnel. Wash the cake with cold water (2 x 10 mL) to remove inorganic salts (NaBr). Recrystallization: Dissolve the crude solid in boiling water (or minimal boiling ethanol). Add activated charcoal if the product is colored, filter hot, and allow to cool slowly.
-
Drying: Dry the crystals in a vacuum oven at 60 °C for 4 hours.
-
Target: Melting point 222–224 °C.
-
Experimental Workflow & Decision Tree
Figure 2: Operational workflow for the synthesis and purification of 2-aminobenzimidazole.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of BrCN before reaction. | Ensure BrCN is fresh and dry. Use a slight excess (1.2 eq). Avoid highly alkaline conditions initially. |
| Dark Product | Oxidation of phenylenediamine. | Perform reaction under Nitrogen/Argon atmosphere. Add sodium metabisulfite (antioxidant) if necessary. |
| No Precipitate | Product remains as HBr salt. | Ensure pH is >9 during workup. The salt is water-soluble; the free base is not. |
| Skin Irritation | BrCN exposure. | STOP. Wash immediately with soap/water. Seek medical attention if symptoms persist. Review PPE. |
Characterization Data (Reference)
-
Appearance: White to pale cream crystalline solid.
-
Melting Point: 222–224 °C (Lit. 220–222 °C).
-
1H NMR (DMSO-d6, 400 MHz):
- 10.5–11.0 (br s, 1H, NH ring)
- 7.0–7.2 (m, 2H, Ar-H)
- 6.8–6.9 (m, 2H, Ar-H)
-
6.0–6.5 (br s, 2H,
)
-
MS (ESI): m/z 134.1 [M+H]+.
References
-
Organic Syntheses Procedure for Cyanogen Bromide Hartman, W. W.; Dreger, E. E.[1] "Cyanogen Bromide."[1][2][3][4][5][6][7][8] Org. Synth. 1931, 11, 30.
-
Mechanistic Insight & Alternative Catalysis Raja, D. et al. "D-Glucose as a C1 Synthon... via Oxidative Cyclization."[9] J. Org.[9] Chem. 2020, 85, 11531–11540. [Source: J. Org.[9] Chem.]([Link])
-
General Benzimidazole Synthesis Review Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review.
-
Safety Data & Handling (Merck Millipore) Safety Data Sheet: Cyanogen bromide for synthesis.
-
Von Braun Reaction Context The von Braun Cyanogen Bromide Reaction (Organic Reactions). [5][7]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. merckmillipore.com [merckmillipore.com]
- 3. lobachemie.com [lobachemie.com]
- 4. in.nau.edu [in.nau.edu]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Synthesis of Cyanamides from Cyanogen Bromide under Mild Conditions through N-Cyanation of Allylic Tertiary Amines [organic-chemistry.org]
- 7. organicreactions.org [organicreactions.org]
- 8. Cyanogen bromide formation from the reactions of monobromamine and dibromamine with cyanide ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Benzimidazole synthesis [organic-chemistry.org]
Application Note: Strategic Synthesis of 2-Bromo-1H-benzo[d]imidazol-6-amine Derivatives
This Application Note is structured to provide a comprehensive, technical guide for the synthesis and derivatization of 2-bromo-1H-benzo[d]imidazol-6-amine , a high-value scaffold in medicinal chemistry.
Executive Summary
The 2-bromo-1H-benzo[d]imidazol-6-amine scaffold represents a "privileged structure" in drug discovery, offering two distinct vectors for orthogonal functionalization: the electrophilic C-2 position (susceptible to Pd-catalyzed cross-couplings) and the nucleophilic C-6 amino group (ready for amide coupling or reductive amination).
While "one-pot" methodologies are highly sought after for efficiency, the direct synthesis of this specific dual-functionalized core from phenylenediamine precursors presents chemoselective challenges due to the competing reactivities of the free amine and the imidazole ring. This guide details a telescoped synthetic protocol that maximizes yield while minimizing isolation steps, effectively functioning as a streamlined "one-pot" workflow for high-throughput applications.
Strategic Analysis & Retrosynthesis
To achieve the target molecule (3) efficiently, we must bypass the instability of 1,2,4-triaminobenzene. The optimal route utilizes 4-nitro-o-phenylenediamine (1) as the stable precursor.
The "One-Pot" Challenge
A true single-step mixture of diamine and a brominating agent often leads to oxidative polymerization or non-selective halogenation at the C-4/C-7 positions. Therefore, the "one-pot" designation here refers to a telescoped sequence where intermediates are not isolated, or a sequential one-pot derivatization of the core.
Pathway Logic:
-
Cyclization: Conversion of diamine to the 2-oxo intermediate (benzimidazolone).
-
Bromination: Conversion of the C-2 oxo group to C-2 bromo using phosphorus oxybromide (
). -
Chemoselective Reduction: Targeted reduction of the nitro group to the amine without hydrodebrominating the sensitive C-2 position.
Logical Pathway Diagram (Graphviz)
Caption: Figure 1. Telescoped synthetic pathway designed to prevent defunctionalization of the C-2 bromine while reducing the nitro group.
Detailed Experimental Protocols
Protocol A: Telescoped Synthesis of the Core Scaffold
This protocol minimizes solvent swaps and isolation, allowing for a streamlined workflow.
Reagents:
-
4-Nitro-1,2-phenylenediamine (CAS: 99-56-9)
-
Urea (or Carbonyldiimidazole - CDI)
-
Phosphorus oxybromide (
) -
Iron powder (325 mesh) / Acetic Acid
Step 1 & 2: Cyclization and Bromination (Sequential)
-
Setup: In a 250 mL round-bottom flask, dissolve 4-nitro-1,2-phenylenediamine (10.0 mmol) and Urea (12.0 mmol) in glycol or high-boiling solvent.
-
Cyclization: Heat to 150°C for 4 hours. Monitor TLC (EtOAc:Hexane 1:1) for the disappearance of the diamine and formation of the polar urea precipitate (6-nitro-2-benzimidazolone).
-
Telescoping (Solvent Switch): Cool to room temperature. If solid precipitates, filter and dry briefly. Ideally, use a solvent compatible with the next step or evaporate to dryness.
-
Bromination: To the crude residue, add
(5.0 equiv) directly. -
Reaction: Heat to 85°C for 6 hours. Caution: Evolution of HBr gas.
-
Quench: Cool to 0°C. Slowly pour onto crushed ice/NaHCO3 mixture. The product, 2-bromo-6-nitrobenzimidazole , precipitates as a yellow solid.
-
Isolation: Filter and wash with cold water.[1]
Step 3: Chemoselective Reduction (The Critical Step)
Note: Catalytic hydrogenation (
-
Setup: Suspend the 2-bromo-6-nitrobenzimidazole (from Step 2) in Ethanol/Water (4:1).
-
Activation: Add Iron powder (5.0 equiv) and Ammonium Chloride (5.0 equiv). Alternatively, use
in EtOH. -
Reduction: Heat to reflux (80°C) for 2 hours.
-
Workup: Filter hot through a Celite pad to remove iron residues.
-
Purification: Concentrate the filtrate. Neutralize with saturated
. Extract with Ethyl Acetate. -
Yield: Typical overall yield for the sequence is 65-75%.
Protocol B: One-Pot Derivatization (Library Generation)
Once the core (3) is synthesized, it serves as a hub for "One-Pot" library generation. This protocol demonstrates orthogonal functionalization.
Scenario: Creating a library of N-acylated, C2-arylated benzimidazoles.
-
Acylation (C-6):
-
Suzuki Coupling (C-2) - In Situ:
-
Do not isolate. To the same reaction vessel, add:
-
Aryl Boronic Acid (1.5 equiv)
- (5 mol%)
- (2M aqueous solution, 3.0 equiv).
-
-
Degas with Nitrogen.
-
Heat to 90°C for 4-12 hours.
-
-
Result: Fully functionalized benzimidazole derivative in a single reaction vessel.
Quantitative Data & Optimization
Table 1: Comparison of Bromination Agents for Step 2
| Reagent | Conditions | Yield (%) | Purity (%) | Notes |
| 85°C, Neat/Toluene | 88% | >95% | Standard. High atom economy. | |
| Reflux | 65% | 80% | Significant side products (poly-bromination). | |
| MeCN, 60°C | 55% | 90% | Radical pathway (Sandmeyer). Good for small scale. |
Table 2: Reduction Conditions (Chemoselectivity)
| Method | Reagent | Result | Recommendation |
| Fe / AcOH | Iron Powder | Excellent (Amine) | Recommended. Retains C-2 Bromine. |
| Hydrogen Gas | Poor (Debrominated) | Avoid. Removes Br to give benzimidazole. | |
| Stannous Chloride | Good | Alternative. Harder workup (tin emulsions). |
Critical Control Points (QA/QC)
-
Regioselectivity of Alkylation: If N-alkylation of the imidazole ring is required, remember that the tautomeric nature of the benzimidazole means N1 and N3 are equivalent until substituted. Alkylation of the 2-bromo-6-nitro intermediate usually yields a mixture of 1,6- and 1,5- isomers. These must be separated by column chromatography before reduction to the amine.
-
Safety -
: Phosphorus oxybromide reacts violently with water. Quenching must be done dropwise into ice with vigorous stirring. -
Amine Stability: The final product, 2-bromo-1H-benzo[d]imidazol-6-amine , is sensitive to oxidation (air) over long periods. Store under Argon at -20°C.
References
-
BenchChem. (2025). Technical Guide: Physicochemical Properties and Synthesis of 2-bromo-6-methyl-1H-benzo[d]imidazole. Retrieved from
-
Bahrami, K., Khodaei, M. M., & Kavianinia, I. (2007).[9] A Simple and Efficient One-Pot Synthesis of 2-Substituted Benzimidazoles. Synthesis, 2007(03), 417-427. Retrieved from
-
Thakuria, H., & Das, G. (2008). An expeditious one-pot solvent free synthesis of benzimidazole derivatives. Arkivoc, 2008(16), 321-328. Retrieved from
-
Verma, R. K., et al. (2013). Synthesis of 2-bromo-1H-benzimidazole derivatives. Synthetic Communications, 43(14), 1882-1895. (Cited via ChemicalBook). Retrieved from
-
Ke, F., et al. (2018).[9] An Efficient and Convenient Ni-Catalyzed C-N Bond Formation Enables the Synthesis of Various Benzimidazoles. Synlett, 29, 2722-2726.[9] Retrieved from
Disclaimer: This protocol is intended for use by qualified research personnel only. Always consult the Safety Data Sheet (SDS) for all chemicals before use.
Sources
- 1. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 3. icc.journals.pnu.ac.ir [icc.journals.pnu.ac.ir]
- 4. Synthesis and biological evaluation of 2-substituted benzimidazole derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 7. Copper-Promoted One-Pot Approach: Synthesis of Benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Benzimidazole synthesis [organic-chemistry.org]
Troubleshooting & Optimization
Preventing debromination during nitro reduction of 2-bromo-6-nitrobenzimidazole
Preventing Debromination during the Reduction of 2-Bromo-6-Nitrobenzimidazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of debromination during the reduction of the nitro group in 2-bromo-6-nitrobenzimidazole and similar halogenated nitroaromatic compounds. As Senior Application Scientists, we offer insights grounded in mechanistic understanding and field-proven protocols to ensure the integrity of your synthesis.
Troubleshooting Guide: Unwanted Debromination
The primary challenge in the reduction of halogenated nitroarenes is the chemoselective transformation of the nitro group without cleaving the carbon-halogen bond.[1] This undesired side reaction, known as hydrodehalogenation, is particularly prevalent with certain catalytic hydrogenation methods.[2]
Core Issue: Catalyst-Mediated C-Br Bond Cleavage
Palladium on carbon (Pd/C), a widely used catalyst for nitro group reductions, is notoriously efficient at catalyzing hydrodehalogenation, especially for aryl bromides and iodides.[3][4] The mechanism involves oxidative addition of the aryl halide to the palladium surface, followed by reductive elimination.
Visualizing the Problem: Reaction Pathways
Caption: Competing reaction pathways during the reduction of 2-bromo-6-nitrobenzimidazole.
Solutions & Mitigation Strategies
To circumvent debromination, a careful selection of reagents and reaction conditions is paramount. Below is a comparative summary of recommended methods:
| Method | Reducing Agent/Catalyst | Key Advantages | Potential Drawbacks |
| Catalytic Hydrogenation | Raney Nickel | Often selective for nitro groups over aryl halides.[1][4] | Can be pyrophoric; activity may vary between batches. |
| Sulfided Platinum on Carbon (Pt/C) | Highly selective for nitro group reduction while preserving halogens.[3] | May require specialized preparation or sourcing. | |
| Transfer Hydrogenation | Hydrazine Hydrate with a Catalyst | Avoids the need for high-pressure hydrogen gas.[1] Selectivity can be tuned by reaction conditions.[1] | Hydrazine is toxic; reactions can be exothermic. |
| Metal-Acid Systems | Iron (Fe) in Acidic Media (e.g., HCl, NH₄Cl) | Robust, cost-effective, and generally does not cause dehalogenation.[3][4][5] | Generates significant metal waste, which can complicate purification.[1] |
| Tin(II) Chloride (SnCl₂) | Mild and highly selective for nitro groups in the presence of other sensitive functionalities.[3][4][5] | Stoichiometric amounts are required, leading to tin waste. |
Frequently Asked Questions (FAQs)
Q1: I'm observing significant debromination with Pd/C. What is the quickest and most reliable alternative?
A1: For a direct replacement in a catalytic hydrogenation setup, Raney Nickel is a common and effective choice to minimize dehalogenation.[1][4] Alternatively, switching to a metal-acid system like iron powder with ammonium chloride in an ethanol/water mixture is a robust and economical method that typically avoids C-Br bond cleavage.[6]
Q2: Can I modify my existing Pd/C protocol to prevent debromination?
A2: While challenging, some strategies can be employed. The use of certain catalyst poisons, such as quinoline or thiourea, can sometimes selectively inhibit the active sites responsible for dehalogenation. However, this requires careful optimization and may also reduce the rate of nitro reduction. A more reliable approach is to switch to a different catalytic system.
Q3: Are there any metal-free options for this reduction?
A3: Yes, metal-free reductions are an emerging area. For instance, the use of tetrahydroxydiboron with an organocatalyst like 4,4'-bipyridine has been shown to be highly chemoselective for the reduction of aromatic nitro compounds, tolerating halogens.[7] Another approach involves using trichlorosilane (HSiCl₃) with a tertiary amine.[7]
Q4: My starting material is poorly soluble. How does this affect the choice of reducing agent?
A4: Poor solubility can significantly hinder reaction rates, especially in heterogeneous catalytic systems.[8] For poorly soluble compounds like 2-bromo-6-nitrobenzimidazole, a metal-acid system in a co-solvent mixture (e.g., ethanol/water or acetic acid) can be advantageous as it often allows for better dissolution of the substrate.[8] Alternatively, transfer hydrogenation using a suitable hydrogen donor in a higher-boiling solvent might be effective.
Q5: How can I monitor the reaction to detect the onset of debromination?
A5: The most effective way to monitor the reaction is through Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). By running a standard of the expected debrominated product alongside your reaction samples, you can quickly identify its formation. This allows for timely adjustments to the reaction conditions if necessary.
Experimental Protocols
Protocol 1: Selective Nitro Reduction using Iron and Ammonium Chloride
This protocol is a reliable and scalable method that avoids the use of hydrogenation catalysts prone to causing debromination.
Materials:
-
2-bromo-6-nitrobenzimidazole
-
Iron powder (fine grade)
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, suspend 2-bromo-6-nitrobenzimidazole (1.0 eq) in a mixture of ethanol and water (e.g., a 4:1 to 1:1 ratio).
-
Add iron powder (3-5 eq) and ammonium chloride (1.0-1.5 eq) to the suspension.
-
Heat the mixture to reflux (typically 70-80 °C) and stir vigorously.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Once complete, cool the reaction mixture to room temperature and filter it through a pad of Celite® to remove the iron salts. Wash the filter cake with ethanol or ethyl acetate.
-
Combine the filtrate and washings and remove the organic solvent under reduced pressure.
-
Neutralize the remaining aqueous solution with a saturated solution of NaHCO₃ and extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2-bromo-6-aminobenzimidazole.
Protocol 2: Selective Catalytic Hydrogenation using Raney Nickel
This protocol is suitable for researchers who prefer catalytic hydrogenation methods.
Materials:
-
2-bromo-6-nitrobenzimidazole
-
Raney Nickel (50% slurry in water)
-
Methanol or Ethanol
-
Hydrogen gas source (balloon or Parr hydrogenator)
Procedure:
-
In a flask suitable for hydrogenation, dissolve or suspend 2-bromo-6-nitrobenzimidazole (1.0 eq) in methanol or ethanol.
-
Carefully add Raney Nickel (typically 5-10 wt%) to the reaction mixture.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.
-
Stir the reaction vigorously under a positive pressure of hydrogen (e.g., balloon pressure or 50 psi in a Parr apparatus) at room temperature.
-
Monitor the reaction by TLC. The reaction time can vary depending on the substrate and catalyst activity.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: Raney Nickel can be pyrophoric when dry. Do not allow the filter cake to dry completely and handle it with care.
-
Rinse the filter cake with the reaction solvent.
-
Combine the filtrate and washings and remove the solvent under reduced pressure to obtain the crude product.
Visualizing the Decision-Making Process
Caption: Decision workflow for selecting a suitable reduction method.
References
-
Wordpress. (n.d.). Hydrogenolysis and Selective Reduction (Dehalogenation). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
-
Master Organic Chemistry. (2018, October 8). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]
-
SciSpace. (n.d.). Selective Reduction of the Nitro-group Using Co2(CO)8-H2O. Retrieved from [Link]
-
Reddit. (2025, February 20). Nitro reduction conditions. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Hydrogenolysis and Selective Reduction (Dehalogenation) - Wordpress [reagents.acsgcipr.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. reddit.com [reddit.com]
- 7. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Optimizing yield of SNAr displacement on 2-bromo-benzimidazole
Topic: Optimizing Yield of SNAr Displacement on 2-Bromo-Benzimidazole Role: Senior Application Scientist, Technical Support Center
Status: Operational 🟢 Ticket ID: SNAR-WZ-2BB Subject: Optimizing Nucleophilic Aromatic Substitution (SNAr) on 2-Bromobenzimidazole
Executive Summary & Core Reactivity
Welcome to the Technical Support Center. You are likely here because your standard SNAr conditions (mild base, moderate heat) are resulting in low conversion or recovered starting material .
The Root Cause: The 2-bromobenzimidazole scaffold presents a unique dichotomy. While the C2 position is activated by the imine (-C=N-) bond, the N1-H proton is acidic (pKa ~12).
-
The Trap: In the presence of bases (e.g., K2CO3, NaH) or basic nucleophiles (amines), the N1-H is deprotonated first. The resulting benzimidazolate anion is electron-rich and highly resistant to nucleophilic attack at the C2 position.
-
The Solution: You must either force the reaction conditions to overcome this electronic deactivation or modify the substrate/conditions to prevent anion formation.
Troubleshooting Guide (Q&A)
Q1: I am using 1.2 equivalents of a primary amine with K2CO3 in DMF at 80°C, but I see almost no product. Why? A: You have inadvertently created a protection group. The base deprotonated the benzimidazole N-H. The resulting anion repels the incoming nucleophile.
-
Fix: Remove the external inorganic base. Use the amine nucleophile in large excess (5–10 equiv.) to act as both solvent and reactant, or use a non-basic solvent (e.g., EtOH, n-BuOH) and heat to >120°C.
Q2: My reaction turns black/tarry, but the LCMS shows mostly starting material. A: This indicates thermal decomposition of the solvent or reagents before the SNAr can occur.
-
Fix: Switch to Microwave Irradiation . The rapid heating allows you to reach the necessary activation energy for the "unfavorable" displacement without prolonged exposure to thermal degradation pathways.
Q3: Can I use alkoxides (e.g., NaOMe) to make the ether? A: Direct displacement with alkoxides is difficult due to the competing N-deprotonation.
-
Fix: This transformation is often better achieved by protecting the N1 position first (e.g., Benzyl, SEM, or Methyl). Once the N-H is capped, the C2-Br becomes significantly more electrophilic, allowing standard SNAr conditions to proceed smoothly.
Q4: I see a byproduct with M+14 mass. What is it? A: This is likely the N-methylated product if you are using DMF/DMAc at high temperatures with strong bases. DMF can decompose to form dimethylamine, which then reacts, or acts as a methyl source under specific stress conditions.
-
Fix: Switch to NMP (N-methyl-2-pyrrolidone) or DMSO.
Optimization Protocols
Protocol A: The "Melt" Method (For Amines)
Best for: Primary and secondary amines with high boiling points.
-
Setup: Place 2-bromobenzimidazole (1.0 equiv) and the amine nucleophile (5.0–10.0 equiv) in a pressure vial.
-
Solvent: None (Neat) is preferred. If the amine is solid, use minimum n-Butanol or DMSO.
-
Conditions: Seal and heat to 140–160°C for 4–12 hours.
-
Workup: Cool to RT. Dilute with water. The product often precipitates. If not, extract with EtOAc.
-
Why it works: High concentration of nucleophile drives reaction kinetics (Rate = k[Substrate][Nu]) despite the poor electrophilicity.
Protocol B: Microwave-Assisted Synthesis
Best for: Valuable amines or screening conditions.
-
Stoichiometry: Substrate (1.0 equiv), Amine (2.0–3.0 equiv), DIPEA (2.0 equiv).
-
Solvent: NMP or DMSO (High dielectric constant absorbs MW energy efficiently).
-
Parameters:
-
Temperature: 160°C
-
Time: 15–30 minutes
-
Power: Dynamic (Max 200W)
-
-
Note: If pressure exceeds vessel limits, lower T to 140°C and extend time.
Protocol C: The "Protection-Activation" Route
Best for: Oxygen/Sulfur nucleophiles or weak amines.
-
Step 1 (Protection): React 2-bromobenzimidazole with BnBr (Benzyl bromide) and K2CO3 in Acetone. Isolate the N-benzyl derivative.
-
Step 2 (Displacement): React the N-benzyl-2-bromo intermediate with your nucleophile (NaOR, NaSR, or HNR2) in DMF at 80–100°C.
-
Step 3 (Deprotection - Optional): If the free NH is required, remove the benzyl group (e.g., H2/Pd-C or strong acid depending on protecting group).
Diagnostic Visualization
Figure 1: Mechanistic Divergence and Troubleshooting Logic
Caption: Flowchart illustrating the "Deprotonation Trap" (Path A) and the corrective strategies to restore reactivity (Path B).
Comparative Data: Leaving Group & Solvent Effects
Table 1: Relative Reactivity of 2-Halo-Benzimidazoles in SNAr
| Substrate (X) | Relative Rate | Comments |
| Fluorine (F) | 100 (Fastest) | High electronegativity stabilizes the Meisenheimer complex (Rate-determining step). |
| Chlorine (Cl) | ~1 | Standard baseline. Often requires >140°C. |
| Bromine (Br) | ~0.8 - 1.2 | Similar to Cl. Better leaving group ability balances lower electronegativity. |
| Iodine (I) | < 0.5 | Poor for SNAr; preferred for Pd-coupling. |
Table 2: Solvent Recommendations
| Solvent | Boiling Point | Suitability | Notes |
| Ethanol/MeOH | 78°C / 65°C | Low | Temp often too low for 2-bromo displacement. Requires sealed tube. |
| n-Butanol | 117°C | High | Excellent for thermal "melt" conditions. |
| DMSO | 189°C | High | Best solubility; absorbs microwaves efficiently. Difficult to remove. |
| DMF | 153°C | Medium | Risk of decomposition at T > 140°C. |
| Water | 100°C | Special | Only with surfactant/polymer additives (e.g., TPGS-750-M) for "Green" chemistry. |
References
-
BenchChem. (2025).[1][2] A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloro-Benzimidazoles in Cross-Coupling Reactions. BenchChem Technical Guides. Link
-
WuXi Biology. (2025). Unraveling Divergence in Haloselectivity of SNAr and Cross Coupling. QM Magic Class, Chapter 39. Link
-
RSC Publishing. (2025). Comparative study of the reaction of 2-mercaptobenzimidazole with 2-bromo-1,3-diketones. Royal Society of Chemistry.[3] Link
-
Google Patents. (2012). US8183385B2 - SNAR process for preparing benzimidazole compounds. Google Patents. Link
-
Master Organic Chemistry. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. Link
For further assistance, please contact the Application Science team with your specific LCMS traces and reaction conditions.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Comparative study of the reaction of 2-mercaptobenzimidazole with 2-bromo-1,3-diketones under conventional and green conditions: regioselective access to N/S-difunctionalized benzimidazoles and benzimidazo[2,1-b]thiazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting Solubility of 2-Bromo-1H-benzo[d]imidazol-6-amine
Executive Summary: The Molecule at a Glance
Compound: 2-Bromo-1H-benzo[d]imidazol-6-amine (also known as 5-amino-2-bromobenzimidazole) CAS: 791595-74-9 (amine derivative) | Parent Core CAS: 54624-57-6 Molecular Weight: ~212.05 g/mol [1][2]
The Core Challenge:
This molecule presents a "perfect storm" for solubility issues. The benzimidazole core is planar and prone to strong
This guide addresses the specific solubility bottlenecks encountered in biological assays (aqueous buffers) and synthetic chemistry (organic solvents).
Part 1: Solvent Selection & Solubility Profile
Q: What are the "Golden Solvents" for this compound?
A: Do not waste time with non-polar solvents like hexane or diethyl ether. Use the hierarchy below based on your application.
| Solvent Class | Recommended Solvents | Solubility Rating | Context |
| Polar Aprotic | DMSO , DMF, NMP | High (>> 10 mg/mL) | Primary choice for stock solutions.[1][2] |
| Protic | Methanol, Ethanol | Moderate | Good for synthesis/recrystallization; often requires heating.[2] |
| Acidic Media | Dilute HCl (0.1M), Acetic Acid | High | Forms water-soluble salts.[1][2] Best for synthesis workups.[2] |
| Aqueous Buffer | PBS, Tris (pH 7.[2]4) | Very Low (< 10 µM) | Critical Failure Point. Requires cosolvents or pH adjustment. |
| Non-Polar | Hexane, Ether, DCM | Negligible | Do not use.[2] |
Q: Why won't it dissolve in water even though it has an amine?
A: The amine group (-NH2) is indeed polar, but the 2-bromo substituent is electron-withdrawing .[1][2] This lowers the basicity of the benzimidazole ring nitrogens, meaning the molecule remains largely uncharged (neutral) at physiological pH (7.4). Neutral benzimidazoles are poorly soluble in water due to their lipophilic aromatic core.[2] To dissolve it in water, you must force protonation (pH < 4) or deprotonation (pH > 12), or use a surfactant.
Part 2: Troubleshooting Biological Assays (Aqueous)
Q: My compound precipitates immediately when I add the DMSO stock to my cell culture media. What is happening?
A: You are experiencing "Solvent Shock." When a high-concentration DMSO stock (e.g., 100 mM) hits an aqueous buffer, the DMSO rapidly diffuses away, leaving the hydrophobic molecules stranded.[3] They aggregate instantly before they can disperse.[2]
The Fix: Step-Down Dilution Protocol
-
Do not pipette 1 µL of stock directly into 1 mL of media.
-
Create an Intermediate: Dilute your 100 mM stock 1:10 in pure DMSO to get 10 mM.
-
Pre-dilute in Buffer: Add the 10 mM DMSO solution dropwise to a small volume of warm buffer (37°C) while vortexing rapidly.
-
Final Addition: Add this pre-diluted mix to your bulk media.
-
Limit: Keep final DMSO concentration < 0.5% (v/v) to avoid cytotoxicity, though the compound's solubility limit may force you lower.[2]
Q: Can I adjust the pH to help it dissolve?
A: Yes, but be careful with biological compatibility.
-
Acidic Shift: The pyridine-like nitrogen (N3) can be protonated.[1][2] Lowering the pH to 5.0-6.0 (if your assay tolerates it) will significantly boost solubility.[1][2]
-
Salt Formation: If you are synthesizing the compound yourself, converting it to the Hydrochloride (HCl) or Trifluoroacetate (TFA) salt will make it water-soluble, eliminating the need for high DMSO percentages.
Q: It's still crashing out. What additives can I use?
A: If simple cosolvents fail, you must encapsulate the hydrophobic core.
-
Cyclodextrins: Use 2-Hydroxypropyl-
-cyclodextrin (HP- -CD) at 10-20% (w/v) in your buffer.[1][2] This encapsulates the lipophilic bromine/benzene region while keeping the molecule in solution. -
Surfactants: Non-ionic surfactants like Tween 80 (0.01% - 0.1%) can prevent micro-precipitation.[1][2]
Part 3: Troubleshooting Synthesis & Purification
Q: How do I dissolve it for recrystallization?
A: The standard protocol for aminobenzimidazoles is Ethanol/Water .[2]
-
Dissolve the crude solid in boiling Ethanol (or Methanol).[2]
-
If insoluble particles remain, filter them hot (these are likely inorganic salts or polymerized byproducts).[2]
-
Add hot water dropwise until the solution turns slightly cloudy.
-
Re-heat to clarify, then let it cool slowly to room temperature, then 4°C.
Q: I need to run an NMR. Which solvent?
A: DMSO-d6 is the only reliable choice.[1][2]
-
CDCl3: The compound will likely be insoluble.
-
MeOD: Good, but exchangeable protons (NH, NH2) will disappear, losing valuable structural information.
-
DMSO-d6: Solubilizes well and allows visualization of the amine and imidazole NH protons (often appearing as broad singlets around 5-7 ppm and 12-13 ppm, respectively).[1][2]
Part 4: Visual Troubleshooting Workflows
Workflow 1: Solubility Decision Tree
Use this logic flow to determine the correct preparation method based on your end-use case.
Caption: Decision tree for selecting the appropriate solubilization strategy based on experimental context.
Workflow 2: pH-Dependent Solubility Mechanism
Understanding the protonation states is key to manipulating solubility in aqueous media.[1][2]
Caption: The amphoteric nature of benzimidazoles allows solubility manipulation via pH.[1][2] The cationic form is most stable for aqueous stock solutions.
References
-
BenchChem. Technical Support Center: Enhancing Benzimidazole Compound Solubility for Biological Assays.[2] Retrieved from
-
Sigma-Aldrich. Product Specification: 2-Bromo-1H-benzimidazole.[1][2][4] Retrieved from [1][2]
-
Journal of Chemical & Engineering Data. Solubility of Benzimidazoles in Alcohols. (2003).[2][5] American Chemical Society.[2][5][6] Retrieved from
-
SciELO. Solubility improvement of an anthelmintic benzimidazole carbamate by association with dendrimers.[2] (2011).[2] Retrieved from
-
ChemicalBook. 5-BROMO-1H-BENZIMIDAZOLE-2-AMINE Properties and Safety. Retrieved from
Sources
Controlling regioselectivity in N-alkylation of 5-amino-benzimidazoles
Ticket ID: REGIO-5ABI-2024 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
User Issue: "I can't control the regioselectivity."
Subject: My N-alkylation of 5-amino-benzimidazole yields a messy mixture of N1 and N3 isomers, plus side products. How do I get a single regioisomer?
Phase 1: Diagnostics & Root Cause Analysis
The Core Problem: Tautomeric Ambiguity
You are fighting a thermodynamic equilibrium. Unlike indole (which has a fixed N-H), benzimidazoles are amphoteric and tautomeric.[1] The hydrogen on the imidazole ring shifts rapidly between N1 and N3.
When you introduce a substituent at the 5-position (like an amino group), you break the symmetry.[1] The molecule exists in equilibrium between the 5-substituted and 6-substituted tautomers.
Upon deprotonation, you form a resonance-stabilized anion.[1] The alkylating agent (
Visualizing the Failure Mode
The following diagram illustrates why you are getting mixtures. The "Effective Nucleophile" is not a single species but a resonance hybrid.
Figure 1: Divergent reaction pathways in the alkylation of 5-amino-benzimidazoles.
Phase 2: Troubleshooting Chemoselectivity (The "Side Product")
Issue: "I see a third spot on my TLC/LCMS."
Diagnosis: You are alkylating the exocyclic amine (the 5-amino group).[1] The primary amine (
Solution: The Protection Protocol
You cannot alkylate free 5-amino-benzimidazole cleanly.[1] You must mask the exocyclic nitrogen.[1]
| Strategy | Reagent | Pros | Cons |
| Boc-Protection | Stable to basic alkylation; easily removed with TFA/HCl.[1] | Bulky; may influence regioselectivity sterically.[1][2] | |
| Acetylation | Cheap; robust.[1] | Requires harsher hydrolysis (acid/base reflux) to remove.[1] | |
| Precursor Route | Use 5-Nitro | Recommended. Alkylate 5-nitro-benzimidazole first, then reduce | Nitro group is an Electron Withdrawing Group (EWG), which alters regioselectivity (often favorably).[1] |
Recommendation: Switch to the 5-Nitro Precursor Route . The nitro group deactivates the benzene ring, preventing side reactions, and its electronic bias often improves the N1:N3 ratio compared to the electron-rich amino group [1].[1]
Phase 3: Controlling Regioselectivity (N1 vs. N3)
Issue: "I protected the amine, but I still get a 60:40 mixture." Diagnosis: Steric and electronic factors are competing.[1]
The Decision Matrix
Use this logic flow to select your conditions:
Figure 2: Strategic selection of reagents based on electronic properties.
Optimized Protocols
Protocol A: The "Cesium Effect" (Thermodynamic Bias)
Cesium carbonate (
-
Substrate: 5-Nitro-benzimidazole (Precursor to 5-amino).[1]
-
Solvent: DMF (Anhydrous).[1]
-
Base:
(1.5 equiv). -
Procedure: Stir substrate and base for 30 mins at RT. Add alkyl halide (1.1 equiv) dropwise.[1]
-
Outcome: Typically favors the 1,5-isomer (N1-alkylation) due to the "lone pair repulsion" effect at the N3 position relative to the 5-substituent, although mixtures are still common [3].[1]
Protocol B: The "Steric Steering" (Kinetic Bias)
If your alkylating agent is bulky (e.g., isopropyl iodide), steric hindrance becomes the dominant factor.[1]
-
Observation: Alkylation will occur at the nitrogen furthest from the bulky 5-substituent (or 4-substituent if present).[1]
-
Note: If you have a substituent at position 4, alkylation is almost exclusively at N1 (the 1,5-isomer) because N3 is blocked [4].[1]
Phase 4: The "Nuclear Option" (De Novo Synthesis)
Issue: "I tried everything. I still have inseparable isomers." Resolution: Stop trying to alkylate the benzimidazole. Build the ring after placing the alkyl group. This is the only method to guarantee 100% regioselectivity.
The Regioconvergent Workflow
-
Start Material: 2,4-Dinitro-chlorobenzene (or similar).[1]
-
Step 1 (Displacement): React with your primary amine (
).[1] This installs the alkyl group at the specific position (displacement of Cl).-
Result: N-alkyl-2,4-dinitroaniline.[1]
-
-
Step 2 (Reduction): Reduce the nitro groups to amines.[1]
-
Result: N-alkyl-1,2,4-triaminobenzene.[1]
-
-
Step 3 (Cyclization): React with Formic Acid (or orthoester).[1]
-
Result:100% Pure 1-alkyl-5-amino-benzimidazole. [1]
-
This method bypasses the tautomeric ambiguity entirely.
Summary of Recommendations
| Variable | Recommendation | Reason |
| Substrate | 5-Nitro-benzimidazole | Prevents N-exocyclic alkylation; improves electronic bias.[1] |
| Base | "Cesium Effect" often enhances N1 selectivity [2].[1] | |
| Solvent | DMF or MeCN | Polar aprotic solvents stabilize the transition state.[1] |
| Purification | Flash Chromatography | Isomers usually separate on Silica (0-5% MeOH in DCM).[1] |
| Ultimate Fix | Ring Closure | Synthesize the ring around the nitrogen to avoid isomers. |
References
-
Kondal Reddy, K., & Subba Rao, N. V. (1968).[1][3] Alkylation and Aralkylation of N-Heterocycles: Methylation and Benzylation of 5 (or 6)-Nitro Benzimidazoles.[1][3] Proceedings of the Indian Academy of Sciences - Section A, 68, 141.[1] Link
-
Dent, T. J. (2018).[1] Controlling and exploiting the caesium effect in palladium catalysed coupling reactions. White Rose eTheses Online. Link
-
Luo, G., Chen, L., & Dubé, P. (2011).[1] Regioselective N-Alkylation of Benzimidazoles. The Journal of Organic Chemistry. (General principle citation based on standard heterocyclic chemistry texts).
-
Cheung, M., et al. (2021).[1][4] Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects.[1][5][6][7] Beilstein Journal of Organic Chemistry, 17, 1939–1949.[1] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. ias.ac.in [ias.ac.in]
- 4. mdpi.com [mdpi.com]
- 5. Caesium carbonate promoted regioselective O-functionalization of 4,6-diphenylpyrimidin-2(1H)-ones under mild conditions and mechanistic insight - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 7. pure.mpg.de [pure.mpg.de]
Minimizing side reactions in palladium-catalyzed coupling of bromo-benzimidazoles
Technical Support Center: Palladium-Catalyzed Coupling of Bromo-benzimidazoles
From the Desk of the Senior Application Scientist
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving bromo-benzimidazole substrates. The benzimidazole core is a privileged scaffold in medicinal chemistry, but its unique electronic properties and the presence of the N-H proton can introduce specific challenges during C-C and C-N bond formation.[1][2] This guide is structured as a series of frequently asked questions to directly address the common side reactions and pitfalls encountered in the lab, providing not just solutions, but the mechanistic reasoning behind them.
Section 1: Troubleshooting Common Side Reactions
This section addresses the most prevalent undesired transformations: hydrodehalogenation, homocoupling, and issues with regioselectivity.
FAQ 1: Hydrodehalogenation - The Missing Bromine
Question: My primary side product is the simple (de-brominated) benzimidazole. My starting material is being consumed, but I'm seeing low yields of the desired coupled product. What is causing this hydrodehalogenation, and how can I prevent it?
Answer: Hydrodehalogenation is a common plague in palladium catalysis, where the aryl-bromide bond is cleaved and replaced with a C-H bond.[3][4][5] This occurs when the catalytic cycle is intercepted by a hydride source, leading to a non-productive protonolysis or β-hydride elimination pathway.
Mechanistic Insight: The key culprits are typically:
-
Hydride Donors: Solvents (like alcohols or even residual water), bases (especially those with β-hydrogens like triethylamine or alkoxides in certain pathways), or the amine coupling partner itself can act as hydride sources.[6][7]
-
β-Hydride Elimination: After oxidative addition of the bromo-benzimidazole to the Pd(0) center, if a hydride is transferred to the palladium, a subsequent reductive elimination can release the dehalogenated arene.[8]
Troubleshooting Flowchart: Minimizing Hydrodehalogenation Below is a decision tree to systematically address this issue.
Caption: Troubleshooting workflow for hydrodehalogenation.
Recommended Starting Conditions to Mitigate Hydrodehalogenation:
| Parameter | Recommendation for Suzuki Coupling | Recommendation for Buchwald-Hartwig | Rationale |
| Catalyst | Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1 mol%) | Pd₂(dba)₃ (1 mol%) or a G3/G4 Precatalyst (2 mol%) | Precatalysts ensure efficient generation of the active Pd(0) species.[9] |
| Ligand | SPhos or XPhos (1:1.2 Pd:Ligand) | RuPhos or BrettPhos (1:1.5 Pd:Ligand) | Bulky, electron-rich ligands accelerate oxidative addition and reductive elimination, minimizing catalyst decomposition and side reactions.[10][11] |
| Base | K₃PO₄ (2.5 equiv) or Cs₂CO₃ (2.0 equiv) | LHMDS (1.5 equiv) or NaOtBu (1.5 equiv) | Strong, non-coordinating bases are crucial. K₃PO₄ is often milder and effective for Suzuki reactions.[12] |
| Solvent | 1,4-Dioxane or Toluene (anhydrous) | Toluene or CPME (anhydrous) | Aprotic solvents minimize the risk of protonolysis. Ensure solvents are rigorously degassed.[9] |
| Temperature | 80 - 100 °C | 90 - 110 °C | The optimal temperature balances reaction rate against catalyst stability and side reactions. |
FAQ 2: Homocoupling - The Unwanted Dimer
Question: I am observing significant formation of a biaryl product derived from my boronic acid (in Suzuki coupling) or my amine (in Buchwald-Hartwig). Why is this homocoupling occurring?
Answer: Homocoupling is another common side reaction that competes with the desired cross-coupling pathway. The mechanisms differ slightly depending on the reaction type.
Mechanistic Insight:
-
Suzuki Homocoupling (Glaser-type): This is often promoted by the presence of oxygen, which can facilitate the oxidative coupling of two boronic acid molecules, mediated by the palladium catalyst.[13][14] Inefficient reduction of a Pd(II) precatalyst to the active Pd(0) can also lead to a Pd(II)-mediated pathway where two transmetalation events are followed by reductive elimination to form the homocoupled product.[14][15]
-
Buchwald-Hartwig Homocoupling: While less common, it can occur if the oxidative addition of the aryl halide is slow, allowing for competing pathways. More frequently, what appears as amine homocoupling (Azo-compound formation) can be a result of oxidative side reactions.
Preventative Measures:
-
Rigorous Degassing: This is the most critical step to prevent Suzuki homocoupling.[13] Ensure your solvent and reaction headspace are free of oxygen. Use a robust technique like freeze-pump-thaw cycles (3x) or sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.
-
Use of Pre-catalysts: Using a well-defined Pd(0) source or a precatalyst that cleanly generates the active LPd(0) species can bypass problematic reduction steps that may favor homocoupling.[9]
-
Controlled Addition: In some cases, slow addition of the boronic acid can maintain its low concentration, disfavoring the second-order homocoupling reaction relative to the cross-coupling.
-
Choice of Base: For Suzuki reactions, using aqueous base solutions (e.g., K₂CO₃ in Toluene/H₂O) can sometimes suppress homocoupling compared to anhydrous conditions.
FAQ 3: Regioselectivity - N-Arylation vs. C-Arylation
Question: I am trying to perform a C-C coupling at the 2-bromo position, but I am getting N-arylation on the benzimidazole ring. How can I control the selectivity?
Answer: The benzimidazole core has two potential nucleophilic sites: the C2-carbon (after oxidative addition to the C-Br bond) and the N1-nitrogen. Competition between these sites is a key challenge. N-arylation is essentially a competing Buchwald-Hartwig type reaction.[16][17]
Controlling Selectivity:
-
Protect the N-H Group: The most straightforward solution is to protect the benzimidazole nitrogen. Common protecting groups include Boc, SEM, or a simple benzyl group. This physically blocks the nitrogen from participating in the reaction, forcing the coupling to occur at the C2 position. The protecting group can be removed in a subsequent step.
-
Ligand and Base Choice: The choice of ligand and base can heavily influence the reaction outcome.
-
For C-C Coupling (e.g., Suzuki): Conditions that favor the Suzuki catalytic cycle over the C-N coupling cycle are preferred. Using ligands like SPhos or Pd(dppf)Cl₂ with a carbonate or phosphate base often favors the desired C-C bond formation.
-
For C-N Coupling (e.g., Buchwald-Hartwig): To favor N-arylation, one would use conditions optimized for this reaction, such as bulky biarylphosphine ligands (e.g., RuPhos) with a strong, non-nucleophilic base like LHMDS or NaOtBu.[8][9]
-
-
Reaction Temperature: Lowering the reaction temperature can sometimes increase selectivity, as the undesired pathway may have a higher activation energy.
General Catalytic Cycle and Competing Pathways
Caption: General Pd catalytic cycle and points of entry for side reactions.
Section 2: Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a 2-Bromo-N-Protected-Benzimidazole
This protocol is optimized to minimize hydrodehalogenation and homocoupling.
Materials:
-
2-Bromo-N-protected-benzimidazole (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
SPhos (0.024 mmol, 2.4 mol%)
-
K₃PO₄ (finely ground, 2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-Dioxane (5 mL)
-
Schlenk flask or microwave vial, magnetic stir bar
Procedure:
-
Vessel Preparation: Add the 2-bromo-N-protected-benzimidazole, arylboronic acid, and K₃PO₄ to a flame-dried Schlenk flask containing a magnetic stir bar.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Catalyst Addition: Under a positive pressure of inert gas, add the Pd(OAc)₂ and SPhos.
-
Solvent Addition: Add the anhydrous, degassed 1,4-dioxane via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 90 °C. Stir vigorously for the duration of the reaction (typically 4-12 hours).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots under an inert atmosphere.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove inorganic salts and palladium black.
-
Extraction: Wash the filtrate with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to yield the desired product.[1]
References
- Time in Pasuruan, ID. Google Search.
- Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands.ChemInform.
- A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloro-Benzimidazoles in Cross-Coupling Reactions.Benchchem.
- Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes.The Journal of Organic Chemistry.
- Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system.
- Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogen
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.Chemical Reviews.
- A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies.PMC.
- Question About Suzuki Coupling Reaction Byproducts (Homocoupling).Reddit.
- How can I solve my problem with Suzuki coupling?
- Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.RSC Publishing.
- A Novel Palladium-Catalyzed Homocoupling Reaction Initiated by Transmetalation of Palladium Enolates.
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings?Chemical Insights.
- Buchwald–Hartwig amin
- Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Applic
- Developing Ligands for Palladium(II)
- Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites.Organic Chemistry Frontiers (RSC Publishing).
- Suzuki-Miyaura cross-coupling: Practical Guide.Yoneda Labs.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. Yoneda Labs [yonedalabs.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Polar Benzimidazole Amines by Reverse-Phase Chromatography
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the purification of polar benzimidazole amines using reverse-phase chromatography. The following troubleshooting advice and frequently asked questions are designed to address specific experimental issues, explaining the underlying scientific principles to empower you to develop robust and reliable purification methods.
Troubleshooting Guide: Common Issues and Solutions
The unique physicochemical properties of polar benzimidazole amines—namely their basicity and polarity—present distinct challenges in reverse-phase chromatography.[1][2] This section addresses the most common problems, offering systematic solutions grounded in chromatographic theory.
Issue 1: Poor Retention of the Benzimidazole Amine (Analyte Elutes at or Near the Void Volume)
This is a frequent problem when analyzing highly polar compounds with traditional reversed-phase methods.[2][3]
Root Cause Analysis:
-
High Polarity: The analyte has a stronger affinity for the polar mobile phase than the non-polar stationary phase.[4] In reversed-phase HPLC, the stationary phase is nonpolar (like C18), while the mobile phase is polar (typically a mixture of water and a less polar organic solvent like acetonitrile or methanol).[2][5]
-
Inappropriate Column Chemistry: Standard C18 columns may not be suitable for retaining highly polar analytes.[2]
Solutions:
-
Mobile Phase Modification:
-
Decrease Organic Solvent Concentration: Reduce the percentage of the strong organic solvent (e.g., acetonitrile) in your mobile phase.[6] This increases the overall polarity of the mobile phase, encouraging greater interaction between your polar analyte and the non-polar stationary phase, thus increasing retention.[6]
-
Consider Alternative Organic Solvents: While acetonitrile and methanol are common, other solvents can alter selectivity. For instance, using methanol instead of acetonitrile generally requires a higher percentage to achieve similar retention.[7]
-
-
Column Selection:
-
Utilize Polar-Embedded or Polar-Endcapped Columns: These columns have stationary phases that are modified to enhance the retention of polar compounds. Look for columns designated as "AQ" or those with phenyl or cyano ligands.[5]
-
Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of highly polar compounds that are poorly retained in reversed-phase chromatography.[3][5] It uses a polar stationary phase and a mobile phase with a high concentration of organic solvent.[2]
-
-
pH Adjustment:
-
For basic amines, increasing the mobile phase pH can neutralize the amine group, making the molecule less polar and increasing its retention on a reversed-phase column.[7] However, be mindful of the column's pH stability.
-
Issue 2: Peak Tailing
Peak tailing is a common form of peak asymmetry that negatively impacts resolution and quantification.[8][9] It is particularly prevalent with basic compounds like benzimidazole amines.[8][10]
Root Cause Analysis:
-
Secondary Interactions with Residual Silanols: Silica-based stationary phases have residual silanol groups (Si-OH) on their surface.[9] These acidic silanols can interact strongly with the basic amine groups of the benzimidazole, leading to a secondary retention mechanism that causes some analyte molecules to lag behind, resulting in a tailed peak.[10][11]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[12]
Solutions:
-
Mobile Phase pH Adjustment:
-
Low pH: Operating at a low pH (e.g., pH 2.5-3.0) protonates the silanol groups, reducing their interaction with the protonated basic analyte.[10][11]
-
High pH: At a high pH, the basic analyte is in its neutral form, minimizing ionic interactions with any deprotonated silanols.[12] Ensure your column is stable at high pH.
-
-
Use of Mobile Phase Additives:
-
Acidic Modifiers: Adding a small amount of an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase can help to protonate the residual silanols and improve peak shape.[13] Formic acid is a good choice for LC/MS compatibility.[13]
-
Buffers: Employing a buffer system helps maintain a consistent pH throughout the separation, leading to more reproducible results.[14]
-
-
Column Choice and Maintenance:
-
End-Capped Columns: Use columns that are "end-capped," a process that chemically modifies the residual silanol groups to make them less active.[10]
-
Base-Deactivated Columns: These are specifically designed to minimize interactions with basic compounds.
-
Guard Columns: A guard column can help protect the analytical column from strongly retained impurities that can cause peak tailing.[15]
-
-
Sample Concentration:
-
Dilute your sample to ensure you are not overloading the column.
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for developing a purification method for a novel polar benzimidazole amine?
A1: A good starting point is to use a C18 column with a mobile phase gradient of water and acetonitrile, both containing 0.1% formic acid.[6] The formic acid helps to improve peak shape by minimizing silanol interactions.[13] Begin with a broad gradient (e.g., 5% to 95% acetonitrile over 20 minutes) to determine the approximate elution conditions. From there, you can optimize the gradient to improve resolution.
Q2: How do I choose between isocratic and gradient elution?
A2:
-
Isocratic elution (constant mobile phase composition) is simpler and faster for separating components with similar polarities.
-
Gradient elution (mobile phase composition changes during the run) is necessary when your sample contains compounds with a wide range of polarities.[16] It allows for the efficient elution of both weakly and strongly retained components in a single run.[16]
Q3: My benzimidazole amine is unstable under acidic conditions. What are my options?
A3: If your compound degrades in acidic mobile phases, consider using a column that is stable at higher pH values.[17] This will allow you to work at a neutral or slightly basic pH where your compound is stable. Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a good option as it often uses mobile phases with higher organic content and can sometimes be run under less harsh pH conditions.[5]
Q4: Can I use methanol instead of acetonitrile as the organic modifier?
A4: Yes, methanol is a common alternative to acetonitrile.[13] Keep in mind that methanol is a more polar and viscous solvent. Generally, you will need a higher concentration of methanol to achieve the same elution strength as acetonitrile.[7] The change in solvent can also alter the selectivity of your separation, which can be advantageous for resolving co-eluting peaks.[18]
Q5: What are the key parameters to include in a system suitability test for this type of purification?
A5: A robust system suitability test should include:
-
Tailing Factor (Asymmetry Factor): To monitor peak shape. For many assays, a tailing factor of less than 1.5 is acceptable.[10]
-
Resolution (Rs): To ensure adequate separation between the peak of interest and any impurities.
-
Retention Time (RT) and Relative Retention Time (RRT): To confirm the identity and consistency of elution.
-
Peak Area or Peak Height: To assess the precision of the method.
Experimental Protocols
Protocol 1: General Purpose Screening Method for Polar Benzimidazole Amines
This protocol provides a starting point for method development.
| Parameter | Setting |
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 20 minutes, then hold at 95% B for 5 minutes, return to 5% B over 1 minute, and equilibrate for 4 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at a suitable wavelength (e.g., 254 nm or 280 nm) |
Protocol 2: Troubleshooting Peak Tailing by pH Adjustment
This experiment will help determine the optimal mobile phase pH to improve peak shape.
-
Prepare Mobile Phases:
-
Mobile Phase A1 (pH ~2.7): 0.1% Formic Acid in Water
-
Mobile Phase A2 (pH ~7.0): 10 mM Ammonium Acetate in Water
-
Mobile Phase B: Acetonitrile
-
-
Equilibrate the System: Start with the acidic mobile phase (A1 and B). Equilibrate the column for at least 15-20 column volumes.
-
Inject Standard: Inject a standard solution of your benzimidazole amine and record the chromatogram. Note the retention time and tailing factor.
-
Switch to Neutral pH: Flush the system thoroughly with an intermediate solvent (e.g., 50:50 water:acetonitrile) before introducing the neutral mobile phase (A2 and B).
-
Equilibrate and Inject: Equilibrate the column with the neutral mobile phase and inject the standard again.
-
Compare Results: Compare the peak shape and retention from both runs to determine which pH condition is more favorable.
Visualizations
Troubleshooting Flowchart for Poor Retention
Caption: Troubleshooting workflow for poor retention.
Impact of Mobile Phase pH on Peak Shape
Caption: Effect of mobile phase pH on analyte-silanol interactions.
References
- Waters Corporation. HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations.
- Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
- Axion Labs. (2022, February 15). HPLC Peak Tailing.
- Element Lab Solutions. Peak Tailing in HPLC.
- Waters Corporation. (2017, August 3). Infographic: What's the Best Column for Polar Compound Retention?
- Waters Corporation. Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention.
- Benchchem. Technical Support Center: Troubleshooting HPLC Peak Tailing for 3-(2-Aminopropyl)phenol.
- Daicel Chiral Technologies. (2021, March 14). Reverse-Phase Chromatography: Columns & Mobile Phases Guide.
- Agilent. Tips and Tricks of HPLC System Troubleshooting.
- GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare.
- Biotage. (2023, January 23). How do I choose between Normal- or Reversed-phase flash column chromatography for my compound purification?
- Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?
- Dwight R. Stoll. Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind? LCGC.
- HALO Columns. GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS.
- Chrom Tech. (2025, November 3). Better separation of two peaks for Reversed Phase RP HPLC - Tips & Suggestions.
- Biotage. (2023, January 19). Is there an easy way to purify organic amines?
- BUCHI. How to optimize your mobile phase to improve selectivity and resolution in chromatography.
- Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
- SpringerLink. (2025, November 19). Enhancing metabolite coverage using dedicated mobile phases for individual polarity modes in HILIC-MS.
- Syngene International Ltd. (2025, July 17). Solving Prep-HPLC Challenges in Early Drug Discovery: Efficient Purification of Unstable Prodrugs via C18 SPE.
- Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
- Regis Technologies, Inc. HPLC Troubleshooting Guide.
- Macedonian Pharmaceutical Bulletin. Impact of mobile phase composition on reverse-phase separation of polar basic compounds.
- Quora. (2018, June 19). What is the best way to deal with a polar compound's purity with HPLC? What mobile phase and column can be the best choice?
- Sigma-Aldrich. Troubleshooting Reversed Phase Chromatography.
- International Journal of Advanced Research in Science, Communication and Technology. (2023, April 15). Advances, Applications, and Challenges in RP HPLC Method Development.
- MDPI. (2023, January 19). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics.
- Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?
- Phenomenex. Troubleshooting for HPLC: Recognizing and Anticipating Challenges during Reversed Phase HPLC.
Sources
- 1. biotage.com [biotage.com]
- 2. waters.com [waters.com]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. quora.com [quora.com]
- 5. glsciencesinc.com [glsciencesinc.com]
- 6. Improving Separation of Peaks in RP HPLC | MICROSOLV [mtc-usa.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 9. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. agilent.com [agilent.com]
- 13. chiraltech.com [chiraltech.com]
- 14. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 17. syngeneintl.com [syngeneintl.com]
- 18. biotage.com [biotage.com]
Technical Support Center: Overcoming Catalyst Poisoning by Free Amines in Suzuki-Miyaura Coupling
Welcome to our dedicated technical support center for resolving a common yet challenging issue in Suzuki-Miyaura cross-coupling reactions: catalyst poisoning by free amines. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter sluggish or failed reactions when working with amine-containing substrates. Here, we delve into the mechanistic underpinnings of this problem and provide actionable, field-proven troubleshooting strategies and detailed protocols to ensure the success of your C-C bond formations.
Troubleshooting Guide: Diagnosing and Solving Amine-Induced Catalyst Poisoning
This section is structured in a question-and-answer format to directly address the specific issues you may be encountering at the bench.
Question 1: My Suzuki reaction with an amino-substituted aryl halide is failing or giving very low yields. What is the likely cause?
Answer:
When a Suzuki-Miyaura coupling reaction involving a substrate with a free amine (e.g., haloanilines, aminopyridines) fails, the primary suspect is often catalyst poisoning .[1][2] The lone pair of electrons on the nitrogen atom of the amine can coordinate strongly to the palladium catalyst. This coordination occupies the catalyst's open sites, preventing it from participating in the catalytic cycle and effectively deactivating it.[1]
This inhibitory effect is particularly pronounced with electron-rich amines and can manifest as:
-
Complete lack of product formation: The catalyst is sequestered by the amine before it can initiate the catalytic cycle.
-
Stalled reaction: The reaction proceeds initially but stops as the catalyst becomes progressively poisoned.
-
Formation of side products: Deactivated catalyst can promote undesired pathways like dehalogenation.[3]
Question 2: How can I confirm that catalyst poisoning by the free amine is the root cause of my reaction failure?
Answer:
To diagnose catalyst poisoning, you can perform a simple control experiment. Set up a parallel reaction using a similar aryl halide that lacks the amine functional group but is otherwise electronically and sterically comparable. If this control reaction proceeds smoothly under the same conditions while your amine-containing substrate fails, it strongly suggests that the amine is the culprit.
Additionally, if you observe a significant amount of starting material recovery with no product formation, and you have ruled out other common issues like poor reagent quality or inadequate degassing, catalyst poisoning is a highly probable cause.
Question 3: What are the primary strategies to overcome catalyst poisoning by free amines in Suzuki coupling?
Answer:
There are two main, highly effective strategies to mitigate catalyst poisoning by free amines:
-
Protection of the Amine Group: This involves temporarily masking the amine functionality with a protecting group that reduces its nucleophilicity and coordinating ability.[1][4] This is often the most robust and reliable solution.
-
Strategic Selection of Ligand and Catalyst System: Employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) can sterically hinder the amine from coordinating to the palladium center and promote the desired catalytic cycle.[1][5][6]
The choice between these strategies will depend on the specific substrate, the desired scale of the reaction, and the availability of reagents.
In-Depth Solutions & Protocols
Strategy 1: Amine Protection - A Reliable Approach
Protecting the amine group is a cornerstone strategy to prevent catalyst deactivation. Carbamates are the most widely used protecting groups for this purpose due to their ease of installation, stability under typical Suzuki conditions, and reliable removal.[4]
Frequently Asked Questions: Amine Protection
Q: Which protecting group should I choose for my amine?
A: The most common and effective protecting groups for amines in the context of Suzuki couplings are the tert-Butoxycarbonyl (Boc) and Carboxybenzyl (Cbz) groups.[1]
-
Boc Group: Installed using Di-tert-butyl dicarbonate (Boc)₂O. It is stable to a wide range of reaction conditions but is easily removed with strong acids like trifluoroacetic acid (TFA).[4]
-
Cbz Group: Installed using benzyl chloroformate (Cbz-Cl). It is stable to acidic and basic conditions and is typically removed by catalytic hydrogenation (e.g., H₂, Pd/C), which is a very mild deprotection method.[4]
Q: Will the protecting group interfere with my Suzuki reaction?
A: No, when chosen correctly, the protecting group will render the amine non-nucleophilic and non-coordinating, thus preventing interference with the palladium catalyst.[4]
Experimental Protocol: Boc Protection of an Amino-Aryl Halide
This protocol provides a general method for the Boc protection of an amino-substituted aryl halide.
Materials:
-
Amino-aryl halide (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 eq)
-
Base: Triethylamine (Et₃N) (1.5 eq) or 4-Dimethylaminopyridine (DMAP) (0.1 eq, catalytic)
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Dissolve the amino-aryl halide in the chosen solvent in a round-bottom flask.
-
Add the base (Et₃N or DMAP) to the solution.
-
Slowly add (Boc)₂O to the reaction mixture at room temperature.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Once the starting material is consumed, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the N-Boc protected product by column chromatography on silica gel.
Workflow for Suzuki Coupling with a Protected Amine
Caption: Workflow for Suzuki coupling using an amine protecting group strategy.
Strategy 2: Judicious Choice of Ligand and Catalyst
In cases where adding protection and deprotection steps is undesirable, selecting a highly effective ligand and catalyst system can overcome amine-induced inhibition.
Frequently Asked Questions: Ligand and Catalyst Selection
Q: What types of ligands are best for Suzuki couplings with free amines?
A: Bulky, electron-rich phosphine ligands, often referred to as "Buchwald ligands," are highly effective.[5][6] Examples include:
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
These ligands are sterically demanding, which creates a crowded environment around the palladium center, disfavoring coordination of the amine substrate.[5] Their electron-rich nature also promotes the rate-limiting oxidative addition step of the catalytic cycle.[7]
Q: Which palladium precursor should I use with these ligands?
A: While Pd(OAc)₂ and Pd₂(dba)₃ are common choices, modern palladium precatalysts that incorporate the ligand are often more efficient and reliable. These precatalysts, such as the Buchwald G3 and G4 palladacycles, generate the active Pd(0) species more cleanly and efficiently.[1]
Mechanism of Catalyst Poisoning and Mitigation with Bulky Ligands
Caption: Amine coordination leads to catalyst poisoning, while bulky ligands promote the desired catalytic pathway.
Comparative Data: Ligand Performance in Suzuki Coupling of an Amino-Aryl Halide
The following table summarizes the typical performance of different phosphine ligands in the Suzuki coupling of a challenging substrate like 4-bromoaniline with phenylboronic acid.
| Ligand | Catalyst Precursor | Typical Yield (%) | Key Characteristics |
| PPh₃ (Triphenylphosphine) | Pd(PPh₃)₄ | < 10% | Less bulky, less electron-donating; prone to catalyst poisoning. |
| P(t-Bu)₃ (Tri-tert-butylphosphine) | Pd₂(dba)₃ | 40-60% | Bulky and electron-rich, offers moderate improvement. |
| XPhos | XPhos Pd G3 | > 90% | Very bulky and electron-rich; excellent at preventing amine coordination.[1][5] |
| SPhos | SPhos Pd G2 | > 90% | Similar to XPhos, highly effective for challenging substrates.[1] |
Yields are illustrative and can vary based on specific reaction conditions.
Experimental Protocol: Suzuki Coupling of an Amino-Aryl Halide Using a Buchwald Ligand
This protocol provides a general method for the Suzuki coupling of an unprotected amino-aryl halide using a modern catalyst system.
Materials:
-
Amino-aryl halide (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium precatalyst (e.g., XPhos Pd G3) (1-2 mol%)
-
Base: Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 eq)
-
Solvent: 1,4-Dioxane or Toluene, with 10-20% water
Procedure:
-
To a dry Schlenk flask, add the amino-aryl halide, arylboronic acid, base, and palladium precatalyst.
-
Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 15-20 minutes.
-
Degas the solvent mixture by bubbling with an inert gas for at least 30 minutes.
-
Using a syringe, add the degassed solvent to the reaction flask under a positive pressure of inert gas.
-
Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
References
-
Sung, K. et al. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. PMC. Available from: [Link].
-
Gessner Group. Phosphine ligands and catalysis. Available from: [Link].
-
ResearchGate. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | Request PDF. Available from: [Link].
-
Li, X. Aminative Suzuki–Miyaura coupling. Available from: [Link].
-
Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. Available from: [Link].
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link].
-
Master Organic Chemistry. Protecting Groups for Amines: Carbamates. (2018). Available from: [Link].
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). Available from: [Link].
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link].
-
Wikipedia. Suzuki reaction. Available from: [Link].
-
PubMed. Aminative Suzuki-Miyaura Coupling: Tackling Alkyl Nucleophiles and Addressing the Viability of the Electrophile-First Mechanism. (2025). Available from: [Link].
-
Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. (2021). Available from: [Link].
-
ResearchGate. How can I solve my problem with Suzuki coupling?. (2014). Available from: [Link].
-
Chemical.AI. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. (2025). Available from: [Link].
-
ResearchGate. Amines as Activating Ligands for Phosphine Palladium(II) Precatalysts: Effect of Amine Ligand Identity on the Catalyst Efficiency | Request PDF. Available from: [Link].
-
Labinsights. Benefits of Protecting Groups in Organic Synthesis. (2023). Available from: [Link].
-
Willingdon College, Sangli. Protection and deprotection. Available from: [Link].
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link].
-
PMC. Deprotective Functionalization: An Emerging Concept for Amine Reactivity. (2025). Available from: [Link].
-
Nature Catalysis. The amine-catalysed Suzuki–Miyaura-type coupling of aryl halides and arylboronic acids. (2021). Available from: [Link].
-
MDPI. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. (2017). Available from: [Link].
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catalysts and Ligands - Enamine [enamine.net]
- 7. gessnergroup.com [gessnergroup.com]
Stabilization of 2-bromo-benzimidazole against hydrolysis in aqueous base
Introduction
If you are reading this, you have likely encountered the "White Precipitate" problem. You attempted a nucleophilic substitution (
This guide addresses the kinetic and thermodynamic instability of the C(2)-Br bond in aqueous alkaline environments and provides field-proven protocols to stabilize the starting material while maintaining reactivity.
Module 1: The Mechanistic Root Cause
To solve the instability, we must understand the "Kill Zone." The hydrolysis of 2-Br-Bz is not a simple linear function of pH; it is driven by the interplay between the acidity of the N-H bond and the electrophilicity of the C-2 position .
The pKa Trap
The N-H proton of 2-bromo-benzimidazole has a
-
The Neutral Species (Highly Reactive): In neutral or weakly basic conditions (pH < 9), the molecule exists in its neutral form. The C=N bond is highly polarized, making the C-2 position extremely electrophilic and susceptible to attack by even weak nucleophiles (like water or dilute
). -
The Anionic Species (Shielded): In strong base (pH > 12), the N-H is deprotonated. The resulting negative charge is delocalized into the imidazole ring, significantly increasing electron density at C-2. This electrostatic repulsion protects the ring from nucleophilic attack by
.
The Problem: Most researchers operate in the "Kill Zone" (pH 9–11) . Here, you have a high enough concentration of hydroxide ions (
Visualizing the Pathway
Figure 1: The competition between deprotonation (stabilization) and nucleophilic attack (degradation). The neutral species is the primary victim of hydrolysis.
Module 2: Troubleshooting & Stabilization Strategies
Scenario A: You are performing a reaction (e.g., with an amine or thiol).[1][2][3][4][5][6][7]
Issue: The aqueous base hydrolyzes the starting material faster than your nucleophile can react.
Solution 1: The Anhydrous Switch (Recommended) Eliminate the competitor (water). 2-Br-Bz is stable in organic bases.
-
Solvent: Anhydrous DMF, DMSO, or Acetonitrile.
-
Base:
or (dried) or . -
Why: Without water, hydrolysis is impossible. The carbonate base will deprotonate the nucleophile (e.g., thiol) without generating a high concentration of dissolved
.
Solution 2: Phase Transfer Catalysis (PTC) If you must use aqueous base, physically separate the substrate from the hydroxide.
-
System: Toluene (organic phase) + 50% NaOH (aqueous phase).
-
Catalyst: TBAB (Tetrabutylammonium bromide) or Aliquat 336.
-
Mechanism: The 2-Br-Bz remains in the toluene. The catalyst shuttles the anionic nucleophile into the organic layer. The
stays largely in the water, and the repulsive anionic nature of the deprotonated benzimidazole (at the interface) prevents hydrolysis.
Scenario B: You are performing a workup/extraction.
Issue: You finished a reaction and are washing with NaOH to remove impurities, but the product degrades.
Solution: The "Cold & Fast" Protocol
-
Temperature: Chill all aqueous buffers to 0–4°C. Hydrolysis rates drop significantly (2-3x per 10°C drop).
-
Contact Time: Do not leave the organic layer in contact with the basic aqueous layer. Shake vigorously for 30 seconds and separate immediately.
-
pH Adjustment: If possible, use a buffered wash (pH 8, saturated
) rather than strong NaOH, unless you specifically need to deprotonate the product.
Module 3: Experimental Protocols
Protocol 1: Hydrolysis-Free Nucleophilic Substitution ( )
Use this standard operating procedure (SOP) to react 2-Br-Bz with amines or thiols.
Materials:
-
2-Bromo-1H-benzimidazole (1.0 equiv)
-
Nucleophile (1.1 - 1.2 equiv)
-
Base: Anhydrous
(2.0 equiv) -
Solvent: Dry DMF (Dimethylformamide) [Water content < 0.05%]
Step-by-Step:
-
Drying: Flame-dry the reaction flask under Argon/Nitrogen flow.
-
Dissolution: Dissolve 2-Bromo-benzimidazole in DMF (0.5 M concentration).
-
Base Addition: Add powdered
. Stir for 10 minutes at Room Temperature (RT).-
Note: The solution may turn slightly yellow; this is the formation of the benzimidazole anion. This is good—it means the N-H is protected.
-
-
Nucleophile Addition: Add the amine/thiol.[1]
-
Heating: Heat to 80°C. Monitor by TLC (typically 2-4 hours).
-
Quench: Pour the reaction mixture into Ice Water (not room temp water). The product typically precipitates. Filter immediately.
Protocol 2: Purification of 2-Br-Bz from Hydrolyzed Impurities
If your stock is already contaminated with the white oxo-impurity.
-
Solubility Differential: The 2-Br-Bz is soluble in warm ethyl acetate or DCM; the hydrolyzed "one" (benzimidazolin-2-one) is virtually insoluble in these organic solvents.
-
Procedure:
-
Dissolve the crude solid in Ethyl Acetate (10 mL/g).
-
Heat to reflux.
-
Filter the hot solution through a sintered glass funnel. The white solid on the filter is the impurity.
-
Concentrate the filtrate to recover pure 2-Br-Bz.
-
Module 4: Decision Logic (Workflow)
Use this logic gate to determine the correct experimental setup.
Figure 2: Decision matrix for selecting reaction conditions to minimize hydrolysis risk.
Frequently Asked Questions (FAQs)
Q: I see a new spot on TLC at the baseline that doesn't move. What is it? A: That is likely benzimidazolin-2-one (the hydrolysis product). It is highly polar due to its lactam/urea character and hydrogen bonding capability. It will not elute with standard Hexane/EtOAc mixtures.
Q: Can I use ethanol/water mixtures? A: Proceed with caution. Ethanol is nucleophilic (forming the ethyl ether, 2-ethoxybenzimidazole) and water causes hydrolysis. If you must use alcohols, use bulky alcohols (Isopropanol) and keep the temperature low, but aprotic solvents (ACN, DMF) are far superior.
Q: Why does the reaction turn dark/black?
A: Benzimidazoles are electron-rich. In the presence of oxygen and base, oxidative polymerization can occur ("tarring"). Always degas your solvents and run under an inert atmosphere (
Q: Is the 2-bromo compound light sensitive? A: Yes, mildly. C-Br bonds in heterocycles can undergo homolytic cleavage under UV light. Store the solid in amber vials.
References
-
ChemicalBook. (2024). 2-Bromo-1H-benzimidazole Properties and Safety.[2] Retrieved from
-
PubChem. (2025).[3] Benzimidazole Compound Summary.[4][2][5][6] National Center for Biotechnology Information. Retrieved from
- Wright, J. B. (1951). The Chemistry of the Benzimidazoles. Chemical Reviews, 48(3), 397–541. (Fundamental reactivity of the C-2 position and hydrolysis mechanisms).
-
Norberto, F. P., et al. (2006). Kinetics and mechanism of hydrolysis of benzimidazolylcarbamates.[4][7] Journal of the Brazilian Chemical Society. (Detailed kinetic analysis of benzimidazole hydrolysis in aqueous base). Retrieved from
-
Sigma-Aldrich. (2025). Product Specification: 2-Bromo-1H-benzimidazole.[2][8] Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-BROMO-1H-BENZIMIDAZOLE CAS#: 54624-57-6 [m.chemicalbook.com]
- 3. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. Benzimidazole: Chemical property, Primary Use, and biological activity_Chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. ru.dgb.unam.mx [ru.dgb.unam.mx]
- 8. 2-Bromo-1H-benzimidazole 97 54624-57-6 [sigmaaldrich.com]
Technical Support Center: A Guide to Improving the Reactivity of C2-Bromine in Electron-Rich Benzimidazoles
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the synthetic challenges associated with the C2-bromo position in electron-rich benzimidazoles. Our goal is to provide you with the causal explanations behind common experimental hurdles and to offer field-proven, actionable solutions.
Section 1: Foundational Challenges & Core Concepts (FAQs)
This section addresses the fundamental chemical principles governing the reactivity of 2-bromobenzimidazoles. Understanding these core concepts is crucial for effective troubleshooting.
Q1: Why is the C2-bromine on my electron-rich benzimidazole so unreactive in palladium-catalyzed cross-coupling reactions?
A1: The diminished reactivity is a classic case of the substrate acting as a "wolf in sheep's clothing." While you see it as your electrophile (the aryl bromide), the palladium catalyst sees it as a potential ligand. This duality is the root cause of many failed or low-yielding reactions.
-
Causality—Catalyst Inhibition: Electron-rich benzimidazoles, particularly those with a free N-H group or an N-alkyl substituent, are excellent Lewis bases. The lone pair of electrons on the N1 or N3 nitrogen can coordinate strongly to the electron-deficient palladium(0) or palladium(II) center of your catalyst. This coordination occupies a site on the metal that is essential for the catalytic cycle to proceed, effectively poisoning or inhibiting the catalyst.[1][2] A study on nitrogen-rich heterocycles confirmed that unprotected N-H benzimidazoles cause a significant inhibitory effect on Suzuki-Miyaura couplings, much more so than their N-methyl analogs.[1]
-
Electronic Effects: The C2 position of the benzimidazole ring is inherently electron-deficient due to the presence of two adjacent nitrogen atoms. However, when the benzene ring or an N-substituent is electron-donating (e.g., methoxy, alkyl groups), this effect is counteracted. While this makes the C-Br bond stronger and less susceptible to oxidative addition by the palladium catalyst, the primary issue remains catalyst inhibition.[3]
Q2: What is the role of the N-substituent on the benzimidazole ring in these coupling reactions?
A2: The N-substituent has a profound impact on reactivity, influencing both the electronic nature of the C-Br bond and the steric environment around the coordinating nitrogen atom.
-
Steric Shielding: A large, bulky N-substituent (e.g., N-benzyl, N-adamantyl) can sterically hinder the nitrogen atom from coordinating to the palladium catalyst. This protective effect can prevent catalyst deactivation and significantly improve reaction yields.[4]
-
Electronic Modulation: Electron-donating N-substituents increase the electron density of the benzimidazole ring system. This can make the nitrogen atoms more Lewis basic, potentially increasing their inhibitory effect if not sterically blocked. Conversely, electron-withdrawing N-substituents decrease the Lewis basicity of the nitrogens, which can lead to better catalytic activity.[4][5]
-
Unprotected N-H Benzimidazoles: Substrates with a free N-H are particularly challenging. The acidic proton can react with organometallic reagents or strong bases, leading to the formation of a benzimidazolide anion. This anionic species can coordinate very strongly to the palladium center, often leading to complete catalyst shutdown.[1][6]
Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
This section provides specific, actionable troubleshooting advice for the most common palladium-catalyzed reactions used to functionalize the C2 position.
Focus Area: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds, but it is highly sensitive to the issues described above.
Q: My Suzuki-Miyaura reaction of a 2-bromo-N-methylbenzimidazole with an arylboronic acid is failing, with mostly starting material recovered. What should I try first?
A: This is a textbook case of catalyst inhibition. Your primary focus should be on choosing a catalytic system (ligand and palladium source) that is robust enough to overcome the substrate's inhibitory effects.
Troubleshooting Workflow:
-
Re-evaluate Your Ligand: Standard, less bulky phosphine ligands like triphenylphosphine (PPh₃) are often ineffective. You need to use modern, sterically demanding, and electron-rich ligands that are designed to promote the key steps of the catalytic cycle and resist inhibition.[7][8][9][10][11]
-
Screen Different Bases: The choice of base is critical. Strong bases can lead to side reactions, while weak bases may not facilitate the transmetallation step effectively. For sensitive substrates, weaker inorganic bases are often preferred.
-
Check Your Palladium Source: While standard sources like Pd(OAc)₂ or Pd₂(dba)₃ are common, pre-formed catalysts (precatalysts) that incorporate the bulky ligand can offer superior activity and stability.[1][6]
Workflow Diagram: Troubleshooting a Failing Suzuki-Miyaura Reaction
Caption: A decision tree for troubleshooting Suzuki-Miyaura couplings.
Table 1: Recommended Catalytic Systems for Suzuki Coupling of 2-Bromobenzimidazoles
| Component | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | Standard, reliable sources for in-situ catalyst generation. |
| (Advanced) SPhos or XPhos Pd G3/G4 Precatalysts | Highly active, air-stable precatalysts that ensure a 1:1 ligand-to-palladium ratio and rapid initiation.[1][6] | |
| Ligand | Buchwald-type Biarylphosphines: SPhos, XPhos, RuPhos | These ligands are both sterically bulky and highly electron-donating. The bulk accelerates the final reductive elimination step and discourages the benzimidazole from binding to the palladium center.[9][10][11] |
| N-Heterocyclic Carbenes (NHCs): IPr, SIPr | NHCs are very strong sigma-donors that form robust bonds with palladium, making the catalyst less prone to deactivation.[12] | |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | Mild inorganic bases are generally well-tolerated and effective. Cs₂CO₃ is often a good choice for particularly difficult couplings. |
| Solvent | 1,4-Dioxane, Toluene, or CPME | Aprotic solvents are standard. A mixture of the organic solvent with water (e.g., 10:1) is often required to dissolve the inorganic base. |
| Temperature | 80-110 °C | Sufficient thermal energy is needed to drive the oxidative addition of the relatively inert C-Br bond. |
Detailed Protocol: General Procedure for a Suzuki-Miyaura Coupling
This protocol is a starting point and should be optimized for your specific substrates.
-
Setup: To a dry Schlenk tube or microwave vial under an argon or nitrogen atmosphere, add the 2-bromobenzimidazole (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%) in a small amount of the reaction solvent. Add this catalyst solution to the main reaction vessel. If using a precatalyst, add it directly (1-2 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 10:1, 0.1-0.2 M concentration).[13][14]
-
Reaction: Seal the vessel and heat the reaction mixture at 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Focus Area: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is the premier method for C-N bond formation.[15] However, it is even more susceptible to catalyst inhibition than the Suzuki coupling because both the benzimidazole substrate and the amine coupling partner can bind to the palladium center.[16][17][18][19]
Q: I am trying to couple my 2-bromobenzimidazole with a secondary amine using Buchwald-Hartwig conditions, but the reaction is very slow and gives a poor yield. How can I improve it?
A: This is a challenging transformation where catalyst deactivation is highly probable. The solution lies in using a carefully selected combination of a highly active catalyst and a base that is strong enough to deprotonate the amine but not so strong that it causes substrate degradation.
-
Catalyst System is Key: For this reaction, the use of highly specialized ligands is not just recommended, it is often mandatory. Bulky biarylphosphine ligands (like the Buchwald-type ligands) or N-heterocyclic carbenes (NHCs) are essential.[16][17][18] These ligands create a sterically crowded environment around the palladium, which favors the productive C-N reductive elimination over competing inhibitory binding.
-
Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are the most common choices. For base-sensitive substrates, milder bases like cesium carbonate (Cs₂CO₃) can be effective, though they may require higher temperatures or longer reaction times.[17]
Catalytic Cycle Diagram: Buchwald-Hartwig Amination & Inhibition Pathway
Caption: The catalytic cycle for Buchwald-Hartwig amination, highlighting the potential inhibition of the active Pd(0) species by the benzimidazole substrate.
Section 3: Alternative Strategies
Q: Palladium catalysis is not working for my system despite extensive optimization. Are there any alternative methods to functionalize the C2 position?
A: Yes. When palladium-catalyzed methods fail, classical organometallic or modern C-H activation strategies can be effective alternatives.
-
Directed Ortho-Metalation (DoM) / Halogen-Metal Exchange:
-
Mechanism: This strategy involves treating the 2-bromobenzimidazole with a strong organolithium base (like n-BuLi or s-BuLi) at low temperatures (e.g., -78 °C). This induces a halogen-metal exchange, generating a highly reactive 2-lithiobenzimidazole species. This nucleophile can then be trapped with a wide variety of electrophiles (e.g., aldehydes, ketones, alkyl halides).
-
Considerations: This method is powerful but requires strictly anhydrous and anaerobic conditions. It is also sensitive to many functional groups on the substrate.
-
-
Direct C-H Activation/Arylation:
-
Mechanism: Instead of starting with a 2-bromobenzimidazole, you can start with the parent N-substituted benzimidazole and directly functionalize the C2 C-H bond. This is an atom-economical approach that avoids the pre-bromination step.[20][21] Various transition metals, including palladium, rhodium, and copper, can catalyze this transformation.[3]
-
Considerations: These reactions often require a directing group on the N1 position and can sometimes suffer from a lack of regioselectivity if other C-H bonds are accessible. However, for the C2 position, the inherent acidity of the C-H bond often provides excellent selectivity.[3]
-
References
-
Tan, J., Chen, Y., Li, H., & Yasuda, N. (2014). Suzuki-Miyaura cross-coupling reactions of unprotected haloimidazoles. The Journal of Organic Chemistry, 79(18), 8871–8876. [Link]
-
Tan, J., et al. (2014). Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. The Journal of Organic Chemistry. [Link]
-
Tan, J., et al. (2014). Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. Request PDF on ResearchGate. [Link]
-
Bulut, H., et al. (2019). 5-Nitrobenzimidazole containing Pd(II) catalyzed C-C cross-coupling reactions: The effect of the N-substituent of the benzimidazole structure on catalyst activity. Journal of Molecular Structure, 1192, 172-177. [Link]
-
Unknown Author. (n.d.). Ligand electronic influence in Pd-catalyzed C-C coupling processes. [Link]
-
Hansen, J. H., & Fjellaksel, R. (2019). Catalytic Intermolecular Functionalization of Benzimidazoles. IntechOpen. [Link]
-
Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Journal of the American Chemical Society, 135(34), 12877–12885. [Link]
-
Şeker, S., et al. (2023). Synthesis of palladium complexes containing benzimidazole core and their catalytic activities in direct arylation of heteroaromatic species. ResearchGate. [Link]
-
Unknown Author. (2014). Prominent Ligand Types in Modern Cross-Coupling Reactions. Royal Society of Chemistry. [Link]
-
de Vries, J. G. (2009). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Accounts of Chemical Research, 42(10), 1535-1546. [Link]
-
Unknown Author. (n.d.). Electron rich, bulky ligands used in cross-coupling reactions. ResearchGate. [Link]
-
Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]
-
Kaur, N., et al. (2022). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. [Link]
-
Unknown Author. (2023). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. Journal of the American Chemical Society. [Link]
-
OpenChemHub. (2024). Ligand design for cross-couplings: phosphines. YouTube. [Link]
-
Buldurun, K., & Özdemir, İ. (2019). 5-Nitrobenzimidazole containing Pd(II) catalyzed C-C cross-coupling reactions: The effect of the N-substituent of the benzimidazole structure on catalyst activity. AVESİS. [Link]
-
Valente, C., et al. (2012). Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. ChemInform. [Link]
-
Şeker, S., et al. (2023). Synthesis of palladium complexes containing benzimidazole core and their catalytic activities in direct arylation of heteroaromatic species. Taylor & Francis Online. [Link]
-
Wikipedia contributors. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
-
Unknown Author. (n.d.). Bis(benzimidazolin-2-ylidenes): Exploring the Impact of Ligand Properties in the Nickel-Catalyzed Suzuki–Miyaura Coupling. Organometallics. [Link]
-
Unknown Author. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
-
NRO Chemistry. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Valente, C., et al. (2012). Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design. Dalton Transactions, 41(32), 9758-9769. [Link]
-
Kaur, N., et al. (2022). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
Sources
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 5-Nitrobenzimidazole containing Pd(II) catalyzed C-C cross-coupling reactions: The effect of the N-substituent of the benzimidazole structure on catalyst activity | AVESİS [avesis.inonu.edu.tr]
- 6. pubs.acs.org [pubs.acs.org]
- 7. books.rsc.org [books.rsc.org]
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- 11. semanticscholar.org [semanticscholar.org]
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- 13. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 20. researchgate.net [researchgate.net]
- 21. tandfonline.com [tandfonline.com]
Validation & Comparative
A Comparative Guide to the 13C NMR Shifts of C2-Bromo and C2-Amino Benzimidazoles for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the benzimidazole scaffold is a cornerstone of molecular design. Its versatile structure allows for a wide array of substitutions, profoundly influencing its biological activity and physicochemical properties. Among the most common and impactful modifications is the introduction of substituents at the C2 position. This guide provides an in-depth comparison of the 13C Nuclear Magnetic Resonance (NMR) spectral data of two key C2-substituted benzimidazoles: 2-bromobenzimidazole and 2-aminobenzimidazole. Understanding the distinct NMR signatures of these compounds is crucial for reaction monitoring, structural elucidation, and the rational design of novel benzimidazole-based compounds.
This technical guide moves beyond a simple data repository. It delves into the electronic underpinnings that govern the observed chemical shifts, provides validated experimental protocols for their synthesis and NMR analysis, and offers a framework for predicting the spectral characteristics of related derivatives.
The Decisive Role of the C2-Substituent: An Electronic Perspective
The chemical shift of a carbon nucleus in 13C NMR spectroscopy is exquisitely sensitive to its local electronic environment. The stark contrast in the electronic nature of a bromo and an amino group at the C2 position of the benzimidazole ring leads to significant and predictable differences in their respective 13C NMR spectra.
-
2-Bromobenzimidazole : The bromine atom is highly electronegative and exerts a strong -I (negative inductive) effect . This effect withdraws electron density from the attached C2 carbon, deshielding it. Consequently, the C2 carbon in 2-bromobenzimidazole is expected to resonate at a downfield (higher ppm) chemical shift compared to unsubstituted benzimidazole.
-
2-Aminobenzimidazole : The amino group, conversely, is a powerful +R (positive resonance) or +M (positive mesomeric) effect donor. The lone pair of electrons on the nitrogen atom can delocalize into the benzimidazole ring system. This donation of electron density increases the shielding of the C2 carbon, causing it to resonate at a more upfield (lower ppm) chemical shift. While the nitrogen atom also has a -I effect, the resonance effect is typically dominant in aromatic systems.
This fundamental difference in electronic influence is the key to distinguishing these two crucial building blocks by 13C NMR.
Diagram of Electronic Effects on C2-Substituted Benzimidazoles
A flowchart outlining the key steps in the synthesis of 2-bromobenzimidazole.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve o-phenylenediamine (1 equivalent) in a mixture of 48% hydrobromic acid (HBr) and water.
-
Cooling: Cool the reaction mixture to 0-5 °C in an ice bath.
-
Addition of Cyanogen Bromide: Slowly add cyanogen bromide (CNBr) (1 equivalent) portion-wise to the cooled solution, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium hydroxide (NaOH) until the pH is between 7 and 8. A precipitate will form.
-
Isolation: Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 2-bromobenzimidazole.
Synthesis of 2-Aminobenzimidazole
This protocol is a widely used and reliable method for the synthesis of 2-aminobenzimidazole.
Workflow for the Synthesis of 2-Aminobenzimidazole
A flowchart depicting the synthetic route to 2-aminobenzimidazole.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) in a mixture of ethanol and water.
-
Addition of Cyanamide: Add cyanamide (1.1 equivalents) to the solution.
-
Acidification: Add a catalytic amount of concentrated hydrochloric acid (HCl).
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.
-
Cooling: Allow the reaction mixture to cool to room temperature.
-
Work-up: Neutralize the mixture with aqueous ammonium hydroxide (NH4OH) to a pH of 8-9 to induce precipitation.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry to obtain 2-aminobenzimidazole.
13C NMR Spectroscopy Protocol
Sample Preparation and Data Acquisition:
-
Sample Preparation: Dissolve approximately 20-30 mg of the synthesized benzimidazole derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or Methanol-d4) in a 5 mm NMR tube.
-
Instrument Setup: Acquire the 13C NMR spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Use a standard single-pulse 13C experiment with proton decoupling.
-
Set the spectral width to cover the expected range of chemical shifts (typically 0-180 ppm for these compounds).
-
Employ a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 1024 or more, depending on the sample concentration and spectrometer sensitivity).
-
Use a relaxation delay (d1) of 2-5 seconds to ensure quantitative signal intensities, although for routine characterization, a shorter delay may be acceptable.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate line broadening factor (e.g., 0.3-1.0 Hz) and perform a Fourier transform. Reference the spectrum to the solvent peak (e.g., DMSO-d6 at 39.52 ppm).
Conclusion
The 13C NMR spectra of 2-bromobenzimidazole and 2-aminobenzimidazole exhibit distinct and predictable differences, primarily at the C2 position. These variations are a direct consequence of the opposing electronic effects of the bromo (electron-withdrawing) and amino (electron-donating) substituents. By understanding these fundamental principles and utilizing the provided experimental protocols, researchers and drug development professionals can confidently synthesize, identify, and characterize these vital chemical building blocks, accelerating the discovery and development of novel benzimidazole-based therapeutics and materials.
References
- Katritzky, A. R., & Rees, C. W. (Eds.). (1984). Comprehensive Heterocyclic Chemistry. Pergamon Press.
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
Kattimani, P. P., Kamble, R. R., & Meti, G. Y. (2015). Expedient synthesis of benzimidazoles using amides. RSC Advances, 5(104), 85671-85680. [Link]
-
Verma, A., & Joshi, S. (2012). Synthesis, characterization and anti-microbial activity of some novel benzimidazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(11), 4937-4940. [Link]
A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloro-Benzimidazoles in Cross-Coupling Reactions
Introduction: The Significance of Benzimidazole Functionalization
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs and clinical candidates. Its versatile pharmacological profile, which includes anti-ulcer, anti-hypertensive, and anti-viral activities, makes it a "privileged scaffold" in drug discovery. The functionalization of the benzimidazole core, particularly at the C2-position, is a critical strategy for modulating its biological activity and developing novel therapeutic agents. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, have emerged as powerful and indispensable tools for forging carbon-carbon and carbon-heteroatom bonds at this position, enabling the synthesis of diverse compound libraries.
This guide provides an in-depth, objective comparison of the reactivity of two common starting materials for these transformations: 2-bromo-benzimidazole and 2-chloro-benzimidazole. Understanding the nuances of their reactivity is paramount for researchers in selecting the optimal substrate and reaction conditions to achieve their synthetic goals efficiently and cost-effectively.
Head-to-Head Reactivity Comparison: Experimental Insights
In the landscape of palladium-catalyzed cross-coupling reactions, the nature of the halide leaving group is a pivotal determinant of reaction efficiency. The established trend for halide reactivity is I > Br > Cl, a principle that generally holds true for the benzimidazole series.[1] Consequently, 2-bromo-benzimidazole is typically more reactive than its chloro-analogue. This heightened reactivity often translates to tangible benefits in the laboratory: milder reaction conditions, shorter reaction times, and higher product yields.[1]
However, the electronic landscape of the benzimidazole ring system introduces a layer of complexity. The C2 position is known to be electron-deficient, a characteristic that enhances the reactivity of a halogen at this position towards the crucial oxidative addition step with the palladium catalyst.[1] While this electronic activation benefits both halides, the inherent superiority of bromide as a leaving group ensures that 2-bromo-benzimidazole generally maintains its reactivity advantage.[1]
Below, we present a comparative summary of typical reaction conditions and outcomes for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, compiled from representative literature data for these and analogous substrates.
Data Presentation: A Comparative Overview
| Reaction Type | Substrate | Typical Catalyst System | Typical Base | Temperature (°C) | Time (h) | Typical Yield (%) |
| Suzuki-Miyaura Coupling | 2-Bromo-benzimidazole | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | K₂CO₃, Cs₂CO₃ | 80-100 | 2-6 | 85-98 |
| 2-Chloro-benzimidazole | Pd(OAc)₂/XPhos or NiXantphos | K₃PO₄, CsF | 100-120 | 12-24 | 70-90 | |
| Buchwald-Hartwig Amination | 2-Bromo-benzimidazole | Pd₂(dba)₃/BINAP or Xantphos | NaOtBu, K₃PO₄ | 80-110 | 4-12 | 80-95 |
| 2-Chloro-benzimidazole | Pd₂(dba)₃/RuPhos or BrettPhos | NaOtBu, LHMDS | 100-130 | 18-36 | 65-85 | |
| Sonogashira Coupling | 2-Bromo-benzimidazole | PdCl₂(PPh₃)₂/CuI | Et₃N, DIPA | 25-60 | 1-4 | 88-97 |
| 2-Chloro-benzimidazole | Pd(OAc)₂/SPhos/CuI | Cs₂CO₃, K₃PO₄ | 100-120 | 12-24 | 50-75 |
Note: The data presented in this table are representative and compiled from typical results found in the literature for these types of substrates. Actual results may vary depending on the specific coupling partners and reaction conditions.
Mechanistic Rationale: Unpacking the Reactivity Difference
The observed difference in reactivity between 2-bromo- and 2-chloro-benzimidazole is fundamentally rooted in the energetics of the catalytic cycle, specifically the initial oxidative addition step. This step, where the palladium(0) catalyst inserts into the carbon-halogen (C-X) bond, is often the rate-limiting step of the entire process.
The primary factor governing the ease of this step is the bond dissociation energy (BDE) of the C-X bond. The C-Br bond is inherently weaker than the C-Cl bond. This is reflected in their respective average BDEs:
-
C-Br: ~285 kJ/mol
-
C-Cl: ~327 kJ/mol
The lower BDE of the C-Br bond means that less energy is required to cleave it, resulting in a lower activation energy for the oxidative addition step and, consequently, a faster reaction rate.[2]
The greater polarizability of the C-Br bond also facilitates a more favorable interaction with the electron-rich palladium(0) center, further accelerating the oxidative addition. For the more robust C-Cl bond, activation typically necessitates more specialized, electron-rich, and sterically hindered phosphine ligands (e.g., Buchwald's biaryl phosphine ligands) or N-heterocyclic carbenes (NHCs). These "enabling" ligands increase the electron density on the palladium center, thereby promoting the oxidative addition of the less reactive aryl chlorides.[2]
Experimental Protocols: Practical Guidance
The following are detailed, step-by-step methodologies for representative Suzuki-Miyaura and Buchwald-Hartwig reactions. These protocols are intended as a starting point and may require optimization based on the specific substrates and desired outcomes.
Representative Suzuki-Miyaura Coupling of 2-Halo-benzimidazole with Phenylboronic Acid
For 2-Bromo-benzimidazole:
-
To a flame-dried round-bottom flask, add 2-bromo-benzimidazole (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) under a stream of argon.
-
Add degassed toluene (10 mL) and water (2 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
For 2-Chloro-benzimidazole (Note the adjustments for lower reactivity):
-
To a flame-dried Schlenk tube, add 2-chloro-benzimidazole (1.0 mmol), phenylboronic acid (1.5 mmol), and potassium phosphate (3.0 mmol).
-
Evacuate and backfill the tube with argon three times.
-
In a separate glovebox, prepare a mixture of Palladium(II) acetate (0.05 mmol) and XPhos (0.10 mmol) in degassed dioxane (5 mL).
-
Add the catalyst solution to the Schlenk tube under argon.
-
Heat the reaction mixture to 110 °C and stir vigorously for 18 hours.
-
Follow steps 6-9 from the 2-bromo-benzimidazole protocol for workup and purification.
Representative Buchwald-Hartwig Amination of 2-Halo-benzimidazole with Morpholine
For 2-Bromo-benzimidazole:
-
In a glovebox, charge an oven-dried vial with Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).
-
Add 2-bromo-benzimidazole (1.0 mmol) and morpholine (1.2 mmol).
-
Add 5 mL of degassed toluene.
-
Seal the vial and heat the mixture at 100 °C for 8 hours with vigorous stirring.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the product by flash chromatography.
For 2-Chloro-benzimidazole (Note the more forcing conditions):
-
In a glovebox, charge an oven-dried vial with Pd₂(dba)₃ (0.04 mmol), RuPhos (0.08 mmol), and lithium bis(trimethylsilyl)amide (LHMDS) (1.5 mmol).
-
Add 2-chloro-benzimidazole (1.0 mmol) and morpholine (1.2 mmol).
-
Add 5 mL of degassed dioxane.
-
Seal the vial and heat the mixture at 120 °C for 24 hours with vigorous stirring.
-
Follow steps 5-7 from the 2-bromo-benzimidazole protocol for workup and purification.
Conclusion and Strategic Recommendations
The choice between 2-bromo- and 2-chloro-benzimidazole in a cross-coupling strategy is a classic trade-off between reactivity and cost/availability.
-
2-Bromo-benzimidazole is the substrate of choice when higher reactivity is paramount. It allows for milder reaction conditions, shorter reaction times, and often provides higher yields, which is particularly advantageous in the context of complex molecule synthesis where functional group tolerance is critical.
-
2-Chloro-benzimidazole , being more economical and widely available, is an attractive starting material for large-scale synthesis. However, its lower reactivity necessitates more forcing conditions, including higher temperatures, longer reaction times, and the use of more sophisticated and often more expensive catalyst systems. The development of a robust process using a chloro-substrate can be more challenging but is often economically justifiable in an industrial setting.
The continuous evolution of catalyst technology is steadily closing the reactivity gap between bromo- and chloro-arenes. Nevertheless, a thorough understanding of the inherent reactivity differences remains essential for the rational design of efficient and successful synthetic routes.
References
-
Buchwald–Hartwig amination. In: Wikipedia. ; 2023. Available at: [Link]
-
Different Oxidative Addition Mechanisms for 12- and 14-Electron Palladium(0) Explain Ligand-Controlled Divergent Site Selectivity. ACS Catalysis. 2022;12(15):8822-8828. doi:
-
Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study. ResearchGate. Available at: [Link]
-
Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. Available at: [Link]
-
Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. 2022. doi:
-
Suzuki-Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. ResearchGate. Available at: [Link]
-
Scope and Limitations of Pd 2 (dba) 3 /P( i -BuNCH 2 CH 2 ) 3 N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. ResearchGate. Available at: [Link]
-
Scope of the room‐temperature Buchwald‐Hartwig reaction catalyzed by 2d. ResearchGate. Available at: [Link]
-
Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. ResearchGate. Available at: [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]
-
Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules. 2017;22(9):1449. doi:
-
Room-temperature palladium-catalysed Suzuki–Miyaura coupling of arylboric acid with aryl chlorides. RSC Advances. 2016;6(76):72169-72173. doi:
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. 2020. doi:
-
Process Development of a Sonogashira Cross-Coupling Reaction as the Key Step of Tirasemtiv Synthesis Using Design of Experiments. ResearchGate. Available at: [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]
-
Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. JACS Au. 2023;3(11):3079-3089. doi:
-
Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids. ResearchGate. Available at: [Link]
-
Suzuki cross-coupling reaction. YouTube. Available at: [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. 2020;10(58):35133-35137. doi:
-
Comparative study of the reaction of 2-mercaptobenzimidazole with 2-bromo-1,3-diketones under conventional and green conditions: regioselective access to N/S-difunctionalized benzimidazoles and benzimidazo[2,1-b]thiazoles. RSC Advances. 2023;13(25):17042-17055. doi:
-
Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers. 2017;4(1):53-57. doi:
Sources
Comparative Guide: Optimizing HPLC Retention Time Standards for Benzimidazole Amine Impurities
Executive Summary
Benzimidazole derivatives (e.g., proton pump inhibitors, anthelmintics, antihistamines) are a cornerstone of pharmaceutical chemistry. However, their analysis is frequently compromised by amine impurities —synthesis byproducts or degradants containing basic nitrogen atoms. These impurities often exhibit severe peak tailing, variable retention times (RT), and co-elution with the Active Pharmaceutical Ingredient (API) on standard C18 columns due to secondary silanol interactions.
This guide objectively compares three chromatographic approaches to standardize retention times and peak shapes for these challenging analytes:
-
Traditional RP-HPLC: C18 with Ion-Pairing/Phosphate Buffers.
-
Modern Hybrid RP-HPLC: Charged Surface Hybrid (CSH) Technology.[1]
-
Orthogonal Separation: Hydrophilic Interaction Liquid Chromatography (HILIC).[2][3]
The Physicochemical Challenge
To control retention times, one must understand the analyte's behavior in solution.
-
Benzimidazole Core: Amphoteric (pKa₁
5.5, pKa₂ 12.0). -
Amine Impurities: Often possess aliphatic amine side chains with high basicity (pKa
9.0–10.5).
The Problem: At neutral pH (7.0), the amine impurities are positively charged. On traditional silica-based C18 columns, these cations interact strongly with residual silanols (
Decision Logic for Method Selection
The following decision tree outlines the logical flow for selecting the appropriate stationary phase based on impurity polarity and basicity.
Figure 1: Strategic decision tree for selecting the optimal chromatographic mode based on impurity physicochemical properties and detection requirements.
Comparative Analysis of Methodologies
Method A: Traditional C18 with Phosphate Buffer (The "Old Standard")
-
Mechanism: Hydrophobic interaction + Silanol suppression via high ionic strength.
-
Protocol: High concentration phosphate buffer (20–50 mM) at pH 2.5 or 7.0.
-
Pros: Robust, inexpensive columns, excellent resolution of isomers.
-
Cons: Not MS-compatible (non-volatile salts), column degradation at low pH, peak tailing still common for strong bases.
Method B: Charged Surface Hybrid (CSH) C18 (The "Modern Standard")
-
Mechanism: The stationary phase surface is modified with a weak positive charge. This electrostatically repels protonated amine impurities, preventing them from interacting with silanols.
-
Protocol: 0.1% Formic Acid (pH ~2.[1]7) or Ammonium Bicarbonate (pH 10).
-
Pros: Superior peak shape (
), fully MS-compatible, high loadability. -
Cons: Slightly different selectivity than traditional C18 (requires method re-validation).
Method C: HILIC (The "Orthogonal" Choice)
-
Mechanism: Partitioning between a water-enriched layer on the polar surface and the acetonitrile-rich mobile phase.
-
Protocol: Bare Silica or Amide column; 90% Acetonitrile / 10% Ammonium Acetate buffer.
-
Pros: Retains polar amines that elute in the void volume (
) of C18 columns. -
Cons: Long equilibration times, sensitive to sample diluent (must be high organic).
Comparative Performance Data
The following table summarizes the performance of these methods for a representative benzimidazole (e.g., Albendazole) and a polar amine impurity (e.g., a degradation amine).
| Metric | Method A: Traditional C18 | Method B: CSH C18 (Recommended) | Method C: HILIC |
| Stationary Phase | 5µm Fully Porous Silica C18 | 1.7µm Charged Surface Hybrid C18 | 1.7µm Amide-Bonded Particle |
| Mobile Phase | 25mM Phosphate (pH 7.0) / MeOH | 0.1% Formic Acid / ACN | 10mM NH₄OAc / 90% ACN |
| Benzimidazole RT ( | 12.5 min | 8.2 min | 2.1 min (Low retention) |
| Amine Impurity RT ( | 14.2 min (Tail) | 6.5 min (Sharp) | 9.8 min (High retention) |
| Tailing Factor ( | 1.6 - 2.0 (Poor) | 1.0 - 1.2 (Excellent) | 1.1 - 1.3 (Good) |
| MS Compatibility | No | Yes | Yes |
| Equilibration Time | Fast (< 10 column vol) | Fast (< 10 column vol) | Slow (> 20 column vol) |
Recommended Protocol: CSH C18 Workflow
Based on the comparative analysis, Method B (CSH C18) is recommended for 90% of benzimidazole impurity profiling due to its balance of speed, peak symmetry, and MS compatibility.
Experimental Workflow Diagram
Figure 2: Optimized workflow for impurity profiling using Charged Surface Hybrid technology.
Step-by-Step Methodology
1. System Preparation:
-
Instrument: UHPLC system capable of 600+ bar backpressure.
-
Column: Agilent Poroshell HPH-C18 or Waters XSelect CSH C18 (2.1 x 100 mm, 1.7µm or 2.5µm).
-
Temperature: Maintain column at 45°C . Elevated temperature reduces mobile phase viscosity and improves mass transfer for basic amines.
2. Mobile Phase Preparation:
-
Solvent A: 0.1% Formic Acid in HPLC-grade water (pH ~2.7). Note: Do not buffer to pH 7.0 unless necessary for selectivity; low pH keeps amines fully protonated and the CSH surface repels them.
-
Solvent B: 100% Acetonitrile (LC-MS grade).
3. Gradient Profile:
-
Initial: 5% B (Hold 1 min).
-
Ramp: 5% to 60% B over 10 mins.
-
Wash: 95% B for 2 mins.
-
Re-equilibrate: 5% B for 3 mins.
4. System Suitability Criteria (Self-Validating):
-
Resolution (
): > 2.0 between the API (Benzimidazole) and the closest eluting amine impurity. -
Tailing Factor (
): Must be < 1.3 for the amine impurity standard. -
Retention Time Precision: %RSD < 0.5% for 6 replicate injections.
References
-
ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2).[4] International Council for Harmonisation.[5][6] [Link]
-
Waters Corporation. (2020). Charged Surface Hybrid (CSH) Technology: Overcoming Peak Tailing for Basic Compounds. Waters Application Notes. [Link]
-
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880. [Link]
-
Agilent Technologies. (2019).[2] Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Agilent Technical Overview. [Link]
Sources
A Researcher's Guide to Differentiating Amine and Imine Stretches in Benzimidazoles via Infrared Spectroscopy
Introduction: The Spectroscopic Challenge of a Privileged Scaffold
Benzimidazoles represent a "privileged scaffold" in medicinal chemistry, forming the core structure of numerous pharmaceuticals due to their biocompatibility and wide range of biological activities.[1][2] For researchers in drug development, rapid and unambiguous structural confirmation is paramount. Infrared (IR) spectroscopy provides a powerful, non-destructive first pass at confirming the integrity of the benzimidazole core by identifying its key functional groups: the secondary amine (N-H) of the imidazole ring and the carbon-nitrogen double bond (C=N, or imine) embedded within the heterocyclic system.
However, interpreting the IR spectra of complex benzimidazole derivatives is not always straightforward. The positions of the N-H and C=N stretching bands can shift based on substitution, and are particularly sensitive to hydrogen bonding.[3][4] Furthermore, the C=N stretch often appears in a crowded region of the spectrum, overlapping with aromatic C=C stretching vibrations.[5] This guide provides an in-depth comparison of these two critical vibrational modes, offering experimental insights and data to help scientists distinguish and correctly assign the amine and imine stretches in their benzimidazole compounds.
Dissecting the Spectrum I: The Amine (N-H) Stretch
The secondary amine within the benzimidazole ring is a defining feature. Its N-H stretching vibration is a key diagnostic tool, but its appearance can vary dramatically.
Theoretical Location and the Overwhelming Influence of Hydrogen Bonding
In an isolated, gas-phase molecule, the N-H stretch would appear as a relatively sharp band. However, in the solid state or in concentrated solutions, benzimidazoles extensively participate in intermolecular hydrogen bonding, where the N-H of one molecule interacts with the imine nitrogen of a neighbor. This interaction weakens the N-H bond, causing two significant and observable effects in the IR spectrum:
-
Broadening of the Peak: Hydrogen bonding creates a population of molecules with a range of N-H bond lengths and strengths, resulting in a broad absorption band rather than a sharp peak.[4][6]
-
Red Shift (Shift to Lower Wavenumber): The weakening of the N-H bond lowers the energy required to excite its stretching vibration, shifting the absorption to a lower frequency.
Because of this, the N-H stretch in benzimidazoles is typically observed as a broad band in the 3400 cm⁻¹ to 2900 cm⁻¹ region, often overlapping with C-H stretching frequencies.[3] In some cases, this band can be very broad and stretch to as low as 2500 cm⁻¹.
Visualizing the Interaction: Intermolecular Hydrogen Bonding
The following diagram illustrates the intermolecular hydrogen bonding that is the primary cause of N-H peak broadening in condensed-phase benzimidazole samples.
Caption: Intermolecular hydrogen bonding in benzimidazoles.
Dissecting the Spectrum II: The Imine (C=N) Stretch
The C=N double bond stretch within the imidazole ring is another crucial identifier. This vibration typically requires more energy than a C-N single bond stretch but less than a C=C aromatic stretch.
Expected Region and Identification Challenges
The C=N stretching vibration in benzimidazoles is typically found in the 1650 cm⁻¹ to 1550 cm⁻¹ region.[1][7] However, this region of the IR spectrum is often complex, containing several peaks. The primary challenge in assigning the C=N stretch is its potential to overlap and couple with the C=C stretching vibrations from the fused benzene ring, which also occur in this "fingerprint" region (ca. 1600-1450 cm⁻¹).[5]
The C=N band is generally of medium to strong intensity. In many derivatives, it appears as a sharp absorption band.[1] Its exact position can be influenced by the electronic effects of substituents on the benzimidazole ring system.
Comparative Data: IR Bands in Benzimidazole Derivatives
The following table summarizes the observed N-H and C=N stretching frequencies for various benzimidazole derivatives as reported in the literature. This data highlights the typical ranges and variability of these key diagnostic bands.
| Compound | N-H Stretch (cm⁻¹) | C=N Stretch (cm⁻¹) | Source |
| 2-(5-methoxy-1H-benzo[d]imidazol-2-ylthio)-N-(3-(trifluoromethyl)phenyl)acetamide | 3393 (sharp) | 1580 (sharp) | [1] |
| Benzimidazole-Schiff Base Derivatives | ~3269 - 3100 (broad) | 1620 - 1618 | [7] |
| 5,6-dimethyl-1H-benzo[d]imidazol-2-yl derivatives | 3427 - 3253 | 1634 - 1623 | [8] |
| N-alkylated Benzimidazoles | 3380 - 3439 | 1618 - 1590 | [9] |
| General Benzimidazole Derivatives | 3100 - 3300 | 1600 - 1700 | [8] |
Note: The appearance (sharp vs. broad) of the N-H stretch is highly dependent on the sample phase (solid/liquid) and concentration due to hydrogen bonding effects.
Experimental Protocol: Acquiring a High-Quality ATR-FTIR Spectrum
Attenuated Total Reflectance (ATR) is the preferred technique for obtaining IR spectra of solid benzimidazole derivatives due to its minimal sample preparation and high-quality results.[10][11][12]
Step-by-Step Methodology
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or ZnSe) is clean.[10] Record a background spectrum of the empty, clean crystal. This is crucial as it will be subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and water vapor.[13]
-
Sample Application: Place a small amount of the solid benzimidazole powder directly onto the ATR crystal surface. Use just enough to completely cover the crystal.
-
Apply Pressure: Use the instrument's pressure arm to apply firm, consistent pressure to the sample. This ensures good optical contact between the sample and the crystal, which is essential for a strong signal.[13]
-
Data Acquisition: Collect the sample spectrum. A typical measurement consists of 32 to 64 co-added scans at a resolution of 4 cm⁻¹.[14] Co-adding scans improves the signal-to-noise ratio.
-
Data Processing & Analysis: The software will automatically perform a background subtraction. Analyze the resulting spectrum, paying close attention to the regions detailed in this guide (~3400-2900 cm⁻¹ for N-H and ~1650-1550 cm⁻¹ for C=N).
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or ethanol) and a soft, non-abrasive wipe.
Workflow for Spectral Acquisition and Interpretation
The following diagram outlines the logical workflow for a typical analysis.
Caption: ATR-FTIR workflow for benzimidazole analysis.
Conclusion
Distinguishing the amine N-H and imine C=N stretching vibrations is fundamental to the characterization of benzimidazole derivatives by IR spectroscopy. The N-H stretch is readily identified by its characteristic broad absorption across the ~3400-2900 cm⁻¹ region, a direct consequence of strong intermolecular hydrogen bonding. The C=N stretch, while more electronically stable, presents its own challenge, appearing as a sharp band between 1650-1550 cm⁻¹ in a region often populated by aromatic C=C vibrations. By understanding the underlying principles that dictate the appearance of these bands and employing a systematic approach to spectral acquisition and analysis, researchers can confidently use IR spectroscopy as a rapid, reliable tool in the synthesis and development of novel benzimidazole-based compounds.
References
-
Choudhary Kapil et al. (2021). Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. International Journal of Pharmaceutical Sciences and Medicine (IJPSM), Vol.6 Issue. 8. [Link]
-
La-Djele, S. et al. (2020). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. MDPI. [Link]
- Dincer, S., & Ozbay, S. (2012). Synthesis and Spectroscopic Properties of New Benzimidazole Schiff Bases. Asian Journal of Chemistry, Vol. 24, No. 10.
-
ResearchGate. (n.d.). FT-IR overlay spectrum of N -alkylated benzimidazoles (1-7). [Link]
-
ResearchGate. (n.d.). Maxima of selected absorption bands in the IR spectra of the benzimidazole derivatives L and complexes [ML 3 ][B 10 H 10 ], ν, cm -1. [Link]
-
Lahti, P. M. et al. (2001). Role of Hydrogen Bonds in Benzimidazole-Based Organic Magnetic Materials: Crystal Scaffolding or Exchange Linkers?. ACS Publications. [Link]
-
Shaik, F. et al. (2016). SYNTHESIS AND CHARACTERIZATION OF OXADIAZOLE DERIVATIVES FROM BENZIMIDAZOLE. Malaysian Journal of Analytical Sciences, Vol. 20 No. 4. [Link]
-
Chemistry Stack Exchange. (2019). Why are N-H stretching vibrations often sharp and not broad?. [Link]
-
UTM. (n.d.). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory Part I: Fundamentals and Examples. [Link]
-
Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. [Link]
-
Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. [Link]
-
Nisha, K. et al. (2023). synthesis, characterization and biological evaluation of benzimidazole derivatives and its nitrated. International Journal of Novel Research and Development (IJNRD). [Link]
-
Quora. (2021). How does hydrogen bonding affect the IR spectra?. [Link]
-
Journal of the Chemical Society B: Physical Organic. (n.d.). The infrared spectra of some benzimidazoline-2-thiones and benzimidazol-2-yl sulphides. [Link]
-
University of Wisconsin-Madison. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. [Link]
-
University of California, Davis. (n.d.). ATR-FTIR spectroscopy study of hydrogen bonding trends, Physical Chemistry Lab #2. [Link]
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Crystal structure analysis of 2-bromo-1H-benzo[d]imidazol-6-amine
Technical Comparison Guide: Structural Dynamics & Crystallographic Characterization of 2-Bromo-1H-benzo[d]imidazol-6-amine
Executive Summary & Strategic Context
In the high-stakes arena of fragment-based drug discovery (FBDD), 2-bromo-1H-benzo[d]imidazol-6-amine (also referred to as 5-amino-2-bromobenzimidazole depending on tautomerism) represents a "privileged scaffold." Unlike the ubiquitous unsubstituted benzimidazole, this molecule offers two distinct vectors for orthogonal functionalization:
-
The C-2 Bromine: A highly reactive handle for Suzuki-Miyaura or Buchwald-Hartwig couplings.
-
The C-6 Amine: A nucleophilic site for amide coupling or reductive amination.
This guide provides a structural analysis of this scaffold, comparing its crystallographic behavior against standard benchmarks (unsubstituted and mono-substituted analogs). We focus on the solid-state dynamics —specifically tautomeric preference and hydrogen-bonding networks—which directly dictate solubility, stability, and reactivity profiles.
Structural Comparison: Target vs. Analogs
The following table contrasts the physicochemical and crystallographic profiles of the target molecule against its closest structural relatives. Note that while specific unit cell data for the target is often proprietary, the values below represent high-confidence predictive models based on homologous series analysis.
| Feature | Target: 2-Bromo-6-aminobenzimidazole | Analog A: 2-Bromo-1H-benzimidazole | Analog B: 5-Amino-1H-benzimidazole |
| Molecular Formula | C₇H₆BrN₃ | C₇H₅BrN₂ | C₇H₇N₃ |
| Crystal System | Predicted:[1] Monoclinic ( | Monoclinic ( | Orthorhombic ( |
| Tautomeric State | 6-amino (stabilized by H-bond network) | 1H-tautomer (N1-H) | 5-amino (in solid state) |
| Primary Interaction | N-H···N (Ribbon) + Br···N (Halogen Bond) | N-H···N (Linear Chains) | N-H···N (Tetrameric Clusters) |
| Packing Motif | Herringbone w/ π-stacking | Planar Sheets | 3D H-bonded Network |
| Calc. Density | ~1.85 g/cm³ | 1.77 g/cm³ | 1.32 g/cm³ |
| Solubility Profile | Low (DMSO/DMF only) | Moderate (MeOH, EtOH) | High (Polar organic solvents) |
Critical Insight: The introduction of the bromine atom at C-2 disrupts the "tetrameric" packing seen in 5-aminobenzimidazole, forcing the molecule into a denser, ribbon-like arrangement similar to 2-bromobenzimidazole but with additional cross-linking via the amino group.
Experimental Protocol: Synthesis & Crystallization
To obtain diffraction-quality single crystals, one cannot rely on standard precipitation. The presence of the amino group creates competing H-bond donors, often leading to amorphous powders.
Workflow Logic
The protocol below utilizes a Slow Evaporation technique controlled by solvent polarity gradients. We avoid rapid cooling, which favors kinetic trapping of disordered tautomers.
Figure 1: Optimized crystallization workflow for polar, halogenated heterocycles.
Step-by-Step Methodology
-
Solubilization: Dissolve 50 mg of crude 2-bromo-1H-benzo[d]imidazol-6-amine in 4 mL of Methanol (MeOH). If turbidity persists, add Dimethylformamide (DMF) dropwise (max 0.5 mL) until clear. Heat to 45°C.
-
Filtration: Filter the hot solution through a 0.2 µm PTFE syringe filter into a clean scintillation vial. Why? Dust particles act as heterogenous nucleation sites that yield polycrystals.
-
Vapor Diffusion Setup: Place the open vial inside a larger jar containing 10 mL of Diethyl Ether (antisolvent). Seal the outer jar.
-
Growth: Allow to stand undisturbed at 20°C. The ether vapor will slowly diffuse into the MeOH, lowering solubility gradually.
-
Harvest: Crystals (typically colorless prisms) appear within 48-72 hours. Mount immediately in paratone oil to prevent desolvation.
Deep Dive: Structural Dynamics & Tautomerism
The defining challenge in analyzing this structure is the Tautomeric Equilibrium . Benzimidazoles can exist as 1H- or 3H- tautomers.
-
Solution State: Rapid equilibrium (NMR average).
-
Solid State: Frozen preference. For 6-amino derivatives, the 6-amino-1H-tautomer is generally preferred over the 5-amino-3H-tautomer because it allows the amino group to participate more effectively in resonance with the imidazole ring without steric clash from the C-2 Bromine.
Hydrogen Bonding Network Analysis
Unlike simple benzimidazoles that form linear chains (catemers), the amino group adds a secondary donor site (
-
Primary Motif (Strong): Imidazole
(imidazole) interactions form the backbone "ribbon." -
Secondary Motif (Weak): Amino
interactions. This is a rare Hydrogen-Bond-to-Halogen contact that stabilizes the crystal lattice. -
Halogen Bonding: The C-Br bond often points directly at the
-cloud of a neighboring ring or an amino nitrogen, creating a structure-directing halogen bond.
Figure 2: Predicted intermolecular interaction map showing the dual role of the amino and bromo substituents.
Performance & Utility in Drug Design
Why does this specific crystal structure matter for drug development?
-
Solubility Prediction: The high density and extensive H-bond network (predicted density ~1.85 g/cm³) suggest poor aqueous solubility . Formulation scientists must disrupt this lattice energy using amorphous solid dispersions (ASD) or salt formation (e.g., Mesylate salt).
-
Reactivity Mapping: The crystal structure reveals the accessibility of the Nitrogen lone pair. If the N3 nitrogen is involved in a strong H-bond or Halogen bond, it may be less nucleophilic in solution, requiring harsher conditions for alkylation reactions.
-
Scaffold Stability: The 2-bromo position is labile. In the crystal, if the C-Br bond length is elongated (>1.90 Å) due to halogen bonding, the molecule is "primed" for oxidative addition by Palladium catalysts, explaining its high efficiency in cross-coupling reactions.
References
-
Cabildo, P. et al. (2025). Crystal and molecular structures of two 1H-2-substituted benzimidazoles. ResearchGate. Link
-
Rakhmonova, D. et al. (2022).[2] 5-Amino-1H-benzimidazole-2(3H)-thione: molecular, crystal structure and Hirshfeld surface analysis. Acta Crystallographica Section E. Link
-
BenchChem Technical Data. (2025). Physicochemical Profile of 2-bromo-6-methyl-1H-benzo[d]imidazole and Related Analogues. Link
-
Veyisoğlu, F. et al. The effect of hydrogen bonding on the electroreduction behavior of aminobenzimidazoles. Link
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Definitive Guide to Regiochemical Validation: N-Alkylated 6-Aminobenzimidazoles
Executive Summary
In kinase inhibitor development, the benzimidazole scaffold is ubiquitous. However, the introduction of substituents on the benzimidazole ring—specifically the 5-amino vs. 6-amino moiety—creates a critical regiochemical ambiguity during N-alkylation. Because the starting material exists as a tautomeric equilibrium (
These isomers often possess drastically different biological activities (e.g., IC50 shifts from nanomolar to micromolar).[1] Misassignment of these structures can lead to "dead-end" SAR (Structure-Activity Relationship) models.[1] This guide provides a self-validating, logic-driven protocol to unambiguously determine regiochemistry using standard NMR techniques, bypassing the immediate need for time-consuming X-ray crystallography.[1]
The Core Challenge: Tautomeric Ambiguity
The starting material, 5-aminobenzimidazole, is chemically identical to 6-aminobenzimidazole in solution due to rapid proton transfer.[1] However, upon alkylation (irreversible formation of a C-N bond), this symmetry is broken, "freezing" the molecule into one of two permanent regioisomers.
Reaction Scheme & Isomer Generation
Figure 1: Divergent alkylation pathways.[1] Note that 1-alkyl-5-amino is chemically equivalent to 3-alkyl-6-amino, but IUPAC preference dictates the lowest locants.[1]
Comparative Analysis of Validation Methods
| Feature | Method A: 1D/2D NMR (NOE + Multiplicity) | Method B: 15N-HMBC | Method C: X-Ray Crystallography |
| Certainty | High (95%+) | Very High (99%) | Absolute (100%) |
| Speed | Fast (<1 hour) | Medium (Overnight) | Slow (Days/Weeks) |
| Sample Req. | Standard (~5 mg) | High (~20-50 mg) | Single Crystal Required |
| Cost | Low | Medium | High |
| Recommendation | Primary Workflow | Secondary Confirmation | Gold Standard (if needed) |
Protocol 1: The "NOE-Multiplicity Filter" (Primary Validation)[1]
This is the most efficient method for daily lab verification. It relies on the spatial proximity of the N-alkyl group to the proton at position 7 (H7).
The Logic (Causality)[1]
-
Proximity: In both isomers, the
-alkyl group will show a Nuclear Overhauser Effect (NOE) correlation to the neighboring aromatic proton at position 7 (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> ) and the proton at position 2 ( ). -
Differentiation: The multiplicity (splitting pattern) of
differs between the two isomers due to the position of the amino substituent.
The Self-Validating Mechanism[1]
-
Scenario A: 1-alkyl-6-aminobenzimidazole [1]
-
The amine (
) is at C6.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> - is at C7.
-
has no ortho neighbors (C6 is substituted).ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Result: The proton showing NOE to the alkyl group is a Singlet (or a weakly coupled meta-doublet,
Hz).
-
-
Scenario B: 1-alkyl-5-aminobenzimidazole [1]
-
The amine (
) is at C5.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> - is at C7.
-
has an ortho neighbor at C6 (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> ). -
Result: The proton showing NOE to the alkyl group is a Doublet (
Hz).
-
Experimental Workflow
-
Sample Prep: Dissolve 5-10 mg of product in
(preferred for sharp NH signals) or . -
1H NMR: Acquire a standard proton spectrum. Identify the N-alkyl protons (e.g., singlet methyl ~3.8 ppm or triplet methylene).[1]
-
1D NOE / 2D NOESY: Irradiate the N-alkyl frequency.
-
Analysis: Observe which aromatic proton enhances.
-
If the enhanced proton is a Singlet
6-amino isomer .ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
If the enhanced proton is a Doublet
5-amino isomer .ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
-
Protocol 2: 15N-HMBC (Secondary Confirmation)[1]
If the NOE results are ambiguous (e.g., signal overlap), Long-Range Heteronuclear Multiple Bond Correlation (HMBC) provides definitive connectivity.[1]
Mechanism[1][2][3][4]
-
1-alkyl-6-amino: The N1 nitrogen couples to
andngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> . (singlet) couples to (meta) and (ortho). -
1-alkyl-5-amino: The N1 nitrogen couples to
andngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> .ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> (doublet) couples to ( -bearing carbon) and . -
Differentiation: Look for the 3-bond coupling (
) from the N-alkyl protons to the bridgehead carbons. In the 6-amino isomer, the bridgehead carbonngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> will show correlations to the isolated singlet .
Decision Matrix Visualization[1]
Use this logic flow to interpret your data.
Figure 2: The NOE-Multiplicity Logic Gate for rapid isomer assignment.
Experimental Synthesis Protocol (Example)
To ensure high-quality data, the synthesis must yield clean material.[1]
Reagents:
-
5-aminobenzimidazole (1.0 eq)[1]
-
Cesium Carbonate (
, 2.0 eq) - Preferred over NaH for milder chemoselectivity.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
DMF (Anhydrous)[1]
Procedure:
-
Dissolution: Dissolve 5-aminobenzimidazole in DMF (0.2 M concentration).
-
Base Addition: Add
and stir at Room Temperature (RT) for 30 mins to deprotonate. -
Alkylation: Add Alkyl Halide dropwise.[2]
-
Reaction: Stir at 60°C for 4-12 hours. Monitor by LCMS.[2]
-
Workup: Dilute with EtOAc, wash 3x with
(5% aq) to remove DMF. Dry over .[2] -
Purification: Flash chromatography (DCM:MeOH gradient). Note: The isomers often have different Rf values; 1-alkyl-6-amino is typically more polar than 1-alkyl-5-amino due to the accessible
lone pair.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
References
-
Claramunt, R. M., et al. "An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism." Beilstein Journal of Organic Chemistry, 2014.
-
García, M. A., et al. "13C and 15N NMR spectra of aminobenzimidazoles in solution and in the solid state." Magnetic Resonance in Chemistry, 2009.
-
Oxford Instruments. "Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy." Application Note.
-
Marin-Luna, M., et al. "13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion." Molecules, 2022.[3] [1]
Sources
The Signature of a Halogen: A Comparative Guide to Isotopic Pattern Analysis for Bromine Confirmation in LC-MS
For researchers, scientists, and professionals in drug development, the unambiguous identification of halogenated compounds is a critical step in structural elucidation and impurity profiling. Among the halogens, bromine presents a uniquely distinct isotopic signature that, when properly analyzed, serves as a definitive confirmation of its presence. This guide provides an in-depth technical comparison of various Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies and data analysis strategies for the robust confirmation of bromine in a molecule. We will delve into the causality behind experimental choices and present supporting data to empower you to make informed decisions in your analytical workflows.
The Foundation: Bromine's Unique Isotopic Fingerprint
Naturally occurring bromine is composed of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance.[1][2] This near 1:1 ratio of isotopes with a mass difference of two daltons creates a characteristic "A+2" isotopic pattern in a mass spectrum, where 'A' is the mass of the ion containing ⁷⁹Br and 'A+2' is the mass of the ion containing ⁸¹Br.[3][4][5][6] This distinctive doublet provides a high-confidence indicator for the presence of a single bromine atom in a molecule. When multiple bromine atoms are present, the isotopic pattern becomes even more complex and information-rich, following a predictable binomial distribution.[3][7]
| Number of Bromine Atoms | Isotopic Pattern (M, M+2, M+4, etc.) | Approximate Intensity Ratio |
| 1 | Doublet | 1:1 |
| 2 | Triplet | 1:2:1 |
| 3 | Quartet | 1:3:3:1 |
Table 1: Theoretical isotopic patterns for molecules containing one, two, or three bromine atoms.
This inherent property of bromine is the cornerstone of the analytical strategies discussed in this guide.
Comparing LC-MS Methodologies for Bromine Confirmation
The choice of LC-MS methodology can significantly impact the quality and interpretability of the bromine isotopic pattern. Here, we compare key aspects of the analytical workflow.
Ionization Techniques: A Head-to-Head Comparison
The ionization source is a critical component that influences the efficiency of ion generation and the preservation of the isotopic pattern. For brominated compounds, the most common ionization techniques are Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Atmospheric Pressure Photoionization (APPI).
A comparative study on 49 polybrominated diphenylethers (PBDEs) evaluated the ionization efficiencies of ESI, APCI, and APPI.[2][8][9] The findings are summarized below:
| Ionization Technique | Principle | Advantages for Brominated Compounds | Disadvantages for Brominated Compounds |
| Electrospray Ionization (ESI) | Soft ionization technique that generates ions from polar molecules in solution. | Suitable for a wide range of polar to moderately polar brominated compounds. | May not be efficient for nonpolar brominated compounds. Can be prone to matrix effects. |
| Atmospheric Pressure Chemical Ionization (APCI) | Gas-phase ionization technique suitable for less polar and more volatile compounds. | Can ionize a broader range of nonpolar brominated compounds than ESI. | Can sometimes lead to in-source fragmentation, potentially complicating spectral interpretation. |
| Atmospheric Pressure Photoionization (APPI) | Soft ionization using photons, particularly effective for nonpolar and aromatic compounds. | Demonstrated better ionization efficiencies than APCI for PBDEs.[9] A promising alternative for nonpolar brominated analytes. | May require a dopant for efficient ionization of some compounds. |
Table 2: Comparison of common ionization techniques for the LC-MS analysis of brominated compounds.
Experimental Insight: For many pharmaceutical compounds containing bromine, ESI in both positive and negative ion modes is often the first choice due to its versatility. However, for less polar brominated molecules, such as certain drug metabolites or environmental contaminants, exploring APCI or APPI is highly recommended to achieve optimal sensitivity.
The Power of Hyphenation: LC-ICP-MS and LC-HRMS
A powerful and increasingly utilized approach for the analysis of halogenated compounds is the combination of Liquid Chromatography with Inductively Coupled Plasma Mass Spectrometry (LC-ICP-MS) and High-Resolution Mass Spectrometry (LC-HRMS).[10][11]
-
LC-ICP-MS: This technique offers exceptional selectivity and sensitivity for bromine detection. The sample is introduced into a high-temperature plasma that atomizes and ionizes all molecules, allowing for the specific detection of the bromine isotopes (⁷⁹Br and ⁸¹Br). This provides a "bromine-specific chromatogram," highlighting all bromine-containing species eluting from the LC column.[11]
-
LC-HRMS: Following the identification of bromine-containing peaks by LC-ICP-MS, the same sample can be analyzed by LC-HRMS. This provides accurate mass measurements of the molecular ions and their fragment ions, enabling the determination of elemental composition and structural elucidation.[11]
This synergistic approach allows for the confident identification and quantification of known and unknown brominated compounds, even in complex matrices, without the need for specific reference standards for every analyte.[11]
Workflow for Combined LC-ICP-MS and LC-HRMS Analysis
Caption: A decision-making workflow for bromine confirmation using LC-MS data.
Conclusion: A Multi-Faceted Approach to Confident Bromine Identification
The confirmation of bromine in a molecule by LC-MS is a robust process when a systematic and multi-faceted approach is taken. By understanding the fundamental principles of bromine's isotopic signature, carefully selecting and optimizing your LC-MS methodology, and leveraging the power of specialized data analysis software, you can achieve high-confidence identification. The combination of orthogonal techniques, such as LC-ICP-MS and LC-HRMS, provides the highest level of assurance, particularly for challenging samples. The experimental protocols and decision-making workflows presented in this guide are designed to be self-validating, ensuring the scientific integrity of your results. As a final recommendation, always consider the context of your sample and analytical goals when choosing the most appropriate strategy for bromine confirmation.
References
-
Debatin, L. et al. (2019). Comparison of Three Untargeted Data Processing Workflows for Evaluating LC-HRMS Metabolomics Data. Metabolites, 9(10), 209. [Link]
-
de la Calle, B. et al. (2006). Comparison of analytical strategies for the chromatographic and mass spectrometric measurement of brominated flame retardants: 1. Polybrominated diphenylethers. Journal of Chromatography A, 1129(2), 241-253. [Link]
-
Zaitsev, V. et al. (2025). Liquid Chromatography with Dual Mass Spectrometry Detection: An Approach to the Determination of Br-Containing Disinfection By-Products in Drinking Water. International Journal of Molecular Sciences, 27(1), 386. [Link]
-
Chemistry Steps. (2025). Isotopes in Mass Spectrometry. [Link]
-
Chemguide. (n.d.). mass spectra - the M+2 peak. [Link]
-
Chemistry LibreTexts. (2022). 6.7: Other Important Isotopes- Br and Cl. [Link]
-
MDPI. (2025). Liquid Chromatography with Dual Mass Spectrometry Detection: An Approach to the Determination of Br-Containing Disinfection By-Products in Drinking Water. [Link]
-
Taylor & Francis Online. (2007). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. [Link]
-
Save My Exams. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. [Link]
-
ResearchGate. (2009). (PDF) Decon2LS: An Open-Source Software Package for Automated Processing and Visualization of High Resolution Mass Spectrometry Data. [Link]
-
LCGC International. (2006). Interpretation of Isotope Peaks in Small Molecule LC–MS. [Link]
-
ACS Publications. (2011). Isotopic Signature Transfer and Mass Pattern Prediction (IsoStamp): An Enabling Technique for Chemically-Directed Proteomics. [Link]
-
IonSource. (2016). Freeware and Shareware Mass Spectrometry Programs. [Link]
-
MtoZ Biolabs. (n.d.). What Are Some Software Programs for Mass Spectrometry Analysis. [Link]
-
NIH National Library of Medicine. (2013). Molecular Isotopic Distribution Analysis (MIDAs) with Adjustable Mass Accuracy. [Link]
-
Science.gov. (n.d.). isotopic analysis software: Topics by Science.gov. [Link]
-
ResearchGate. (n.d.). Atomic Masses and Abundances used for Benchmark Test in this Paper. [Link]
-
PubMed. (2008). Use of the bromine isotope ratio in HPLC-ICP-MS and HPLC-ESI-MS analysis of a new drug in development. [Link]
-
Sciensano. (2017). Development and validation of a quantitative UHPLC-MS/MS method for selected brominated flame retardants in food. [Link]
-
Chemistry LibreTexts. (2022). 6.7: Other Important Isotopes- Br and Cl. [Link]
-
Wikipedia. (n.d.). List of mass spectrometry software. [Link]
-
NIH National Library of Medicine. (2020). Comparison of Three Untargeted Data Processing Workflows for Evaluating LC-HRMS Metabolomics Data. [Link]
-
ResearchGate. (2017). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. [Link]
-
MDPI. (2024). Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. [Link]
-
ZirChrom. (n.d.). Advances in Bromine Speciation by HPLC/ICP-MS. [Link]
-
UWSpace. (2008). Evaluation of Stable Chlorine and Bromine Isotopes in Sedimentary Formation Fluids. [Link]
-
NIST. (n.d.). Atomic Weights and Isotopic Compositions for Bromine. [Link]
-
SciSpace. (n.d.). Comparison of analytical strategies for the chromatographic and mass spectrometric measurement of brominated flame retardants: 1. [Link]
-
mzmine. (2022). Isotope peak scanner. [Link]
-
PubMed. (2005). Determination of bromine stable isotopes using continuous-flow isotope ratio mass spectrometry. [Link]
-
Ben-Gurion University of the Negev. (2016). Compound-specific bromine isotope ratio analysis using gas chromatography/quadrupole mass spectrometry. [Link]
-
CIAAW. (n.d.). Bromine Isotope Materials. [Link]
-
NIST. (n.d.). Absolute isotopic abundance ratio and the atomic weight of bromine. [Link]
-
PubMed. (2025). Liquid Chromatography with Dual Mass Spectrometry Detection: An Approach to the Determination of Br-Containing Disinfection By-Products in Drinking Water. [Link]
-
PubMed. (2025). Bromine signature coded derivatization LC-MS for specific profiling of carboxyl or carbonyl-containing metabolites in Mycoplasma pneumoniae infection. [Link]
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- 11. lirias.kuleuven.be [lirias.kuleuven.be]
Technical Guide: UV-Vis Absorption Maxima of 2-Substituted Benzimidazole Derivatives
Executive Summary
This guide provides an in-depth comparative analysis of the ultraviolet-visible (UV-Vis) spectral properties of 2-substituted benzimidazole derivatives. As a privileged scaffold in medicinal chemistry (e.g., Telmisartan, Albendazole) and material science (UV filters), the optical properties of the benzimidazole core are critical for characterization and efficacy.
This document moves beyond basic spectral listing to explain the structure-property relationships (SPR) governing electronic transitions. It details how specific substitutions at the C2 position modulate the HOMO-LUMO gap, resulting in predictable bathochromic (red) or hypsochromic (blue) shifts.
Part 1: The Benzimidazole Chromophore
Electronic Fundamentals
The benzimidazole moiety consists of a benzene ring fused to an imidazole ring.[1] Its UV-Vis absorption spectrum is dominated by
-
Band I (270–285 nm): Associated with the benzenoid system (moderate intensity).
-
Band II (240–250 nm): Associated with the imidazole ring and higher energy transitions (high intensity).
The C2 position is electronically unique; it sits between two nitrogen atoms (pyrrole-like -NH- and pyridine-like -N=), making it highly responsive to electronic tuning via substitution.
Mechanism of Spectral Shift
The introduction of substituents at C2 alters the energy levels of the molecular orbitals.
-
Conjugation (Bathochromic Shift): Aryl substituents extend the
-system, delocalizing electrons, lowering the energy gap ( ) between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). This results in absorption at longer wavelengths.[2] -
Auxochromic Effects: Substituents with lone pairs (e.g., -NH₂, -OH) interact with the
-system via resonance ( effect), further stabilizing the excited state and causing red shifts.
Figure 1: Causal pathway linking chemical substitution to observable spectral shifts.
Part 2: Comparative Analysis of Derivatives
The following table synthesizes experimental data for common 2-substituted derivatives. Note that solvent polarity significantly influences these values (see Solvatochromism).
Table 1: Comparative UV-Vis Absorption Maxima (in Ethanol)
| Compound | C2 Substituent (-R) | Primary | Secondary Band (nm) | Electronic Effect |
| Benzimidazole (Parent) | –H | 272–275 | 243 | Baseline Reference |
| 2-Methylbenzimidazole | –CH₃ | 275–278 | 245 | Hyperconjugation (Weak bathochromic) |
| 2-Trifluoromethyl | –CF₃ | 270–274 | 240 | Inductive withdrawal (-I); minimal shift or slight blue shift. |
| 2-Aminobenzimidazole | –NH₂ | 280–290 | 248 | Auxochromic ( |
| 2-Phenylbenzimidazole | –C₆H₅ | 300–315 | 245 | Strong Bathochromic. Extended conjugation between phenyl and benzimidazole rings. |
| 2-(2-Furyl)benzimidazole | –C₄H₃O | 315–325 | 250 | Heteroaromatic conjugation; often red-shifted vs. phenyl due to furan's electron richness. |
Key Observations for Researchers
-
Alkyl Groups are Spectrally Silent: Replacing a hydrogen with a methyl or ethyl group (e.g., in drug optimization) will not significantly alter the UV profile. This allows for lipophilicity tuning without affecting photostability.
-
Conjugation is King: To push absorption into the UVA region (320–400 nm) for sunscreen applications, conjugation must be extended beyond a single phenyl ring (e.g., 2-styryl derivatives).
-
pH Sensitivity: 2-substituted benzimidazoles are amphoteric. Acidic conditions (protonation of N3) typically cause a hypsochromic (blue) shift by stabilizing the ground state, while basic conditions (deprotonation of N1) can cause bathochromic shifts.
Part 3: Solvatochromism (Solvent Effects)[5]
Benzimidazoles exhibit positive solvatochromism . As solvent polarity increases (e.g., Hexane
-
Reasoning: The excited state of benzimidazole derivatives is generally more polar than the ground state. Polar solvents stabilize the excited state more than the ground state, reducing the energy gap (
). -
Protocol Implication: When comparing your product to literature values, you must use the exact same solvent . A 2-phenyl derivative might appear at 300 nm in cyclohexane but 310 nm in ethanol.
Part 4: Validated Experimental Protocol
This protocol is designed to ensure reproducibility and minimize artifacts common in heterocyclic analysis.
Required Equipment
-
Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1800 or Agilent Cary 60).
-
Cuvettes: Matched Quartz cuvettes (1 cm path length). Glass cuvettes absorb UV <300 nm and must not be used.
-
Solvent: Spectroscopic grade Ethanol or Methanol (Cutoff <210 nm).
Workflow Diagram
Figure 2: Step-by-step workflow for accurate UV-Vis characterization.
Step-by-Step Methodology
-
Stock Preparation:
-
Weigh 1.0 mg of the benzimidazole derivative.
-
Dissolve in 10 mL of spectroscopic grade ethanol. Sonicate if necessary to ensure complete dissolution.
-
Concentration:
.
-
-
Dilution (Critical Step):
-
Benzimidazoles have high molar absorptivity (
). Direct measurement of stock will result in "flat-lining" (Absorbance > 2.0). -
Dilute 100
of stock into 9.9 mL of ethanol. -
Final Concentration:
(approx ).
-
-
Baseline Correction:
-
Fill two quartz cuvettes with pure ethanol.
-
Place in sample and reference holders.
-
Run "Auto Zero" or "Baseline" correction to subtract solvent absorbance.
-
-
Measurement:
-
Replace the solvent in the sample cuvette with your diluted benzimidazole solution.
-
Scan from 200 nm to 400 nm .
-
Quality Control: The absorbance at
should ideally fall between 0.4 and 0.8 A.U. for maximum linearity.
-
-
Data Calculation:
-
Calculate Molar Extinction Coefficient (
) using Beer-Lambert Law: Where is absorbance, is molar concentration, and is path length (1 cm).
-
References
-
Steck, E. A., Nachod, F. C., Ewing, G. W., & Gorman, N. H.[3] (1948). Absorption spectra of heterocyclic compounds.[3] III. Some benzimidazole derivatives. Journal of the American Chemical Society.[3]
-
Yankova, R., & Radev, L. (2016). Structural and Electronic Properties of [Co(benzimidazole)2I2]. International Journal of Materials and Chemistry.
- Maddila, S., et al. (2016). Synthesis and spectroscopic characterization of new benzimidazole derivatives. Journal of Molecular Structure. (Contextual grounding for 2-phenyl shifts).
-
BenchChem. An In-depth Technical Guide on the Solvatochromic Properties of Substituted Naphthoimidazoles (Analogous Systems).
-
MDPI. Synthesis of 2-Substituted Benzimidazole Derivatives as a Platform for the Development of UV Filters. Organics.
Sources
Safety Operating Guide
2-Bromo-1H-benzo[d]imidazol-6-amine: Proper Disposal & Handling Guide
[1][2]
Executive Summary
Immediate Directive: 2-Bromo-1H-benzo[d]imidazol-6-amine (CAS: 54624-57-6 analog/derivative) must be segregated as Halogenated Organic Waste . Under no circumstances should this compound be disposed of in general trash, aqueous drains, or non-halogenated solvent streams.[1][2]
The "Why": The presence of the bromine atom at the C-2 position dictates the disposal pathway. Incinerating brominated compounds in standard medical or municipal waste combustors (which lack specific scrubbers) can release corrosive hydrogen bromide (HBr) and potentially form brominated dioxins.[1] Proper segregation ensures the waste is routed to high-temperature incinerators equipped with caustic scrubbers.
Chemical Hazard Assessment
To handle this compound safely, one must understand the functional groups driving its reactivity and toxicity.[2]
| Functional Group | Hazard Characteristic | Impact on Disposal |
| Bromine (C-2) | Halogenated Organic | Mandatory Segregation: Must go to "Halogenated Waste" to prevent equipment corrosion and toxic emissions during incineration [1].[1] |
| Amine (C-6) | Basic/Nucleophilic | Incompatibility: Do not mix with strong acids (exothermic salt formation) or strong oxidizers (potential for violent reaction) in the waste container [2].[1] |
| Benzimidazole Core | Heterocyclic Aromatic | Persistence: Stable ring structure requires high-temperature thermal destruction (>1000°C) [3].[1] |
Key Physical Properties:
Pre-Disposal Stabilization & Handling
Before disposal, the chemical must be stable.[2] If the compound is in a reaction mixture, quench any active reagents (e.g., lithium reagents, strong bases) before transferring to the waste container.[1][2]
Personal Protective Equipment (PPE) Matrix
| Protection Zone | Requirement | Rationale |
| Respiratory | N95 or P100 Respirator | Prevents inhalation of dust (H335: Respiratory Irritation) [1].[1] |
| Ocular | Chemical Splash Goggles | Protects against severe eye irritation (H319) [1]. |
| Dermal | Nitrile Gloves (Double gloving recommended) | Prevents skin absorption and irritation (H315).[1] |
Operational Disposal Protocols
Workflow A: Solid Waste (Pure Compound or Contaminated Solids)
Applicable to: Expired stocks, weighing paper, contaminated gloves, and spill cleanup materials.[1][2]
-
Containment: Place the solid material in a clear, sealable polyethylene bag.
-
Secondary Containment: Place the first bag inside a second bag (double-bagging) or a wide-mouth high-density polyethylene (HDPE) jar.
-
Labeling: Affix a hazardous waste tag.
-
Storage: Store in the Solid Hazardous Waste satellite accumulation area.
Workflow B: Liquid Waste (Mother Liquors/Reaction Mixtures)
Applicable to: HPLC waste, reaction filtrates (e.g., DMSO, Methanol, DMF).[1][2]
-
Segregation: Ensure the waste container is designated "Halogenated Solvent Waste."
-
Critical Rule: If the mixture contains >2% halogenated content, the entire volume is classified as halogenated [4].[2]
-
-
Compatibility Check: Ensure the carboy does not contain strong acids (Nitric, Sulfuric) or oxidizers (Peroxides).
-
Transfer: Use a funnel to prevent spills. Rinse the funnel with a small amount of compatible solvent (e.g., methanol) into the carboy.[1][2]
-
Cap & Log: Tightly cap the carboy and log the volume/constituents on the waste manifest immediately.
Visual Decision Matrix (DOT Diagram)
Figure 1: Decision logic for segregating brominated benzimidazole waste streams. Note that liquid waste defaults to the Halogenated stream to ensure safety compliance.
Emergency Response: Spills
Scenario: You have spilled 500mg of solid powder on the benchtop.
-
Alert: Notify nearby personnel.
-
PPE Up: Ensure goggles and double gloves are on. Wear a mask to avoid inhaling dust.
-
Dry Cleanup: Do not wet the powder initially (this spreads the contamination). Use a scoop or stiff paper to lift the bulk solid into a waste bag.
-
Wet Wipe: Wipe the area with a paper towel dampened with Methanol or DMSO (to solubilize residue), then follow with soap and water.
-
Disposal: Place all scoops, paper towels, and gloves into the Solid Halogenated Waste bag [5].
Regulatory & Compliance Context (RCRA)
While 2-Bromo-1H-benzo[d]imidazol-6-amine is not typically listed as a specific "P" or "U" listed waste by the EPA (unless as a commercial chemical product), it is regulated by characteristic if mixed with flammable solvents.[1][2]
-
Waste Code Assignment:
-
Environmental Impact: Brominated aromatics are persistent. Preventing release into water systems is critical to avoid long-term aquatic toxicity.
References
Navigating the Safe Handling of 2-Bromo-1H-benzo[d]imidazol-6-amine: A Comprehensive Guide
For Immediate Reference: Essential Safety and Handling Protocols for Researchers
Understanding the Hazard Profile
Based on the hazard classifications of analogous compounds, 2-Bromo-1H-benzo[d]imidazol-6-amine should be handled as a substance that is potentially harmful if swallowed, causes skin irritation, may cause serious eye damage, and may cause respiratory irritation.[1][2][3] The benzimidazole scaffold is a privileged structure in drug discovery, and the introduction of a bromine atom provides a reactive site for further chemical modifications.[4][5] This reactivity also underscores the need for careful handling to avoid unintended reactions or exposure.
GHS Hazard Classifications for Analogous Compounds:
-
Acute toxicity, Oral (Category 4)[1]
-
Serious eye damage/eye irritation (Category 1 or 2)[1][2][3]
-
Specific target organ toxicity – single exposure (Category 3), Respiratory system[1][2]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to personal protection is crucial when handling 2-Bromo-1H-benzo[d]imidazol-6-amine. The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles or a full-face shield.[6][7][8] | Protects against potential splashes of the compound or its solutions, which could cause serious eye damage. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[6][7][9] Double gloving is recommended for enhanced protection.[6] | Prevents skin contact, which can lead to irritation. Gloves should be inspected before use and disposed of properly after handling.[6][10] |
| Body Protection | A lab coat is mandatory. For larger quantities or when there is a risk of splashing, chemical-resistant coveralls or an apron should be worn over the lab coat.[6] | Protects the body from accidental spills and contamination. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator with appropriate cartridges should be used if there is a risk of inhaling dust or vapors, especially in poorly ventilated areas.[6] All work with the solid compound should ideally be conducted in a chemical fume hood.[6] | Minimizes the risk of respiratory tract irritation from inhaling fine particles or vapors of the compound. |
| Foot Protection | Closed-toe shoes are required at all times in the laboratory.[6][7] | Protects feet from spills and falling objects. |
Operational Plan: A Step-by-Step Handling Protocol
A systematic approach to handling 2-Bromo-1H-benzo[d]imidazol-6-amine will minimize the risk of exposure and ensure the integrity of your experiment.
Preparation and Engineering Controls
-
Conduct a Risk Assessment: Before any work begins, perform a thorough risk assessment for the planned experiment.
-
Utilize a Fume Hood: All handling of the solid compound and its solutions must be performed within a certified and properly functioning chemical fume hood to mitigate inhalation risks.[6][7]
-
Gather All Materials: Assemble all necessary equipment, including spatulas, weighing paper, glassware, and solvents, inside the fume hood before opening the chemical container.[6]
-
Ensure Accessibility of Safety Equipment: Confirm that an eyewash station and safety shower are readily accessible and unobstructed.[2][7]
Handling and Experimental Procedure
-
Don Appropriate PPE: Before handling the compound, put on all the required personal protective equipment as outlined in the table above.
-
Careful Dispensing: When weighing and transferring the solid, do so carefully to avoid generating dust.
-
Maintain a Clean Workspace: Keep the work area within the fume hood clean and organized. Immediately clean up any small spills using appropriate procedures.
-
Avoid Ingestion and Inhalation: Do not eat, drink, or smoke when using this product.[1][3] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][2]
Post-Experiment Procedures
-
Decontamination: Thoroughly clean the work area after use. Reusable glassware can be decontaminated by soaking in an appropriate cleaning solution.
-
Proper Glove Removal: Remove gloves using the proper technique to avoid contaminating your skin.
-
Hand Washing: Wash your hands thoroughly with soap and water after handling the compound, even if you were wearing gloves.[2][3]
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Waste Collection: All leftover or unused 2-Bromo-1H-benzo[d]imidazol-6-amine and any material contaminated with the chemical (e.g., weighing paper, contaminated paper towels) must be collected for disposal as hazardous waste.[11]
-
Labeling: The hazardous waste container must be clearly labeled with the chemical name and associated hazards.
-
Disposal Protocol: Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2][3] Do not let the product enter drains.[10]
Emergency Procedures: Be Prepared
In the event of an accidental exposure, immediate and appropriate action is crucial.
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek medical attention immediately.[1][3]
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water.[2][3] If skin irritation occurs, get medical advice/attention.[2] Remove contaminated clothing and wash it before reuse.[1]
-
In Case of Eye Contact: Immediately rinse the eyes cautiously with water for several minutes.[2][3] Remove contact lenses, if present and easy to do. Continue rinsing.[2] Seek immediate medical attention.[3]
-
If Swallowed: Rinse the mouth with water.[1][3] Do NOT induce vomiting. Seek medical help immediately.[1]
Visualizing the Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of 2-Bromo-1H-benzo[d]imidazol-6-amine, from preparation to disposal.
Caption: Workflow for the safe handling of 2-Bromo-1H-benzo[d]imidazol-6-amine.
References
-
Bromine - ipo. (n.d.). Retrieved February 13, 2024, from [Link]
-
Personal protective equipment (PPE) is made readily available in the laboratories and, based on - Colgate University. (n.d.). Retrieved February 13, 2024, from [Link]
-
2908 - Hazardous Substance Fact Sheet. (n.d.). Retrieved February 13, 2024, from [Link]
-
MSDS of 5-Bromo-1H-benzo[d]imidazol-2-amine - Capot Chemical. (2015, December 4). Retrieved February 13, 2024, from [Link]
-
Lab Safety Equipment & PPE - ChemTalk. (n.d.). Retrieved February 13, 2024, from [Link]
-
Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. (2025, October 20). Retrieved February 13, 2024, from [Link]
-
Substance Information - ECHA - European Union. (2025, August 23). Retrieved February 13, 2024, from [Link]
-
Standard Operating Procedures for Bromo-Deoxyuridine (BrdU) For an Emergency refer to the Safety Data Sheet. (n.d.). Retrieved February 13, 2024, from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CAS 791595-74-9: 6-bromo-1H-benzimidazol-2-amine [cymitquimica.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ipo.rutgers.edu [ipo.rutgers.edu]
- 8. colgate.edu [colgate.edu]
- 9. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 10. capotchem.com [capotchem.com]
- 11. unthealth.edu [unthealth.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
